molecular formula C31H52N7O17P3S B15622124 3-Decenoyl-CoA

3-Decenoyl-CoA

Katalognummer: B15622124
Molekulargewicht: 919.8 g/mol
InChI-Schlüssel: CQGVNMQHZQJNII-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Decenoyl-CoA is a useful research compound. Its molecular formula is C31H52N7O17P3S and its molecular weight is 919.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H52N7O17P3S

Molekulargewicht

919.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-3-enethioate

InChI

InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h9-10,18-20,24-26,30,41-42H,4-8,11-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b10-9+

InChI-Schlüssel

CQGVNMQHZQJNII-MDZDMXLPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Genesis of Understanding: Early Explorations of Acyl-CoA Dehydrogenase Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The acyl-CoA dehydrogenases (ACADs) are a pivotal class of flavoenzymes in mitochondrial fatty acid β-oxidation, catalyzing the initial dehydrogenation step that introduces a double bond into the fatty acyl-CoA substrate.[1][2] Early research into the mechanism of these enzymes was instrumental in shaping our understanding of enzyme-catalyzed oxidation-reduction reactions and the nature of transient intermediates. This technical guide delves into the foundational studies that first identified and characterized the intermediates in the ACAD catalytic cycle, with a particular focus on the seminal discovery of charge-transfer complexes. We will explore the key experimental methodologies that enabled these discoveries, present the quantitative data that underpinned early mechanistic proposals, and provide visual representations of the proposed pathways and workflows.

The Dawn of Discovery: Spectral Evidence for Intermediates

The pioneering work in the 1950s by researchers such as Crane and Beinert laid the groundwork for understanding the intricate mechanism of acyl-CoA dehydrogenases.[3][4][5] Their initial spectrophotometric studies of the interaction between ACADs and their acyl-CoA substrates in the absence of an electron acceptor revealed significant changes in the flavin adenine (B156593) dinucleotide (FAD) spectrum. These observations were the first clues that the reaction proceeded through one or more intermediate states.[6]

A key breakthrough was the observation of a new, long-wavelength absorbance band upon the anaerobic addition of substrate to the enzyme.[7] This spectral feature, typically centered around 570-580 nm, was not characteristic of either the oxidized or fully reduced flavin.[7][8] This led to the hypothesis of a charge-transfer complex, an intermediate where electron density is partially transferred from the substrate (electron donor) to the oxidized flavin (electron acceptor).[9][10]

The Charge-Transfer Complex: A Central Intermediate

Further investigations, notably by Thorpe and Massey, solidified the identity of this long-wavelength absorbing species as a charge-transfer complex between the reduced enzyme and the enoyl-CoA product.[9][11] This complex is a prominent feature in the catalytic cycle of medium-chain acyl-CoA dehydrogenase (MCAD) and is considered the point of electron transfer to the electron-transferring flavoprotein (ETF).[8][9] The formation of this intermediate is a crucial step in the reductive half-reaction.

The general consensus from these early studies was a multi-step mechanism for the reductive half-reaction:

  • Substrate Binding: The acyl-CoA substrate binds to the active site of the oxidized enzyme.

  • Proton Abstraction: A catalytic base in the enzyme active site, later identified as a glutamate (B1630785) residue (Glu376 in MCAD), abstracts a proton from the α-carbon of the substrate, forming a carbanion intermediate.[7][8][9]

  • Hydride Transfer: In a concerted or very rapid sequential step, a hydride ion is transferred from the β-carbon of the substrate to the N(5) position of the FAD cofactor, reducing the flavin.[6][9]

  • Formation of the Charge-Transfer Complex: The reduced enzyme and the enoyl-CoA product form a stable charge-transfer complex, giving rise to the characteristic long-wavelength absorbance.[8][9]

This proposed mechanism is depicted in the following signaling pathway diagram:

Acyl_CoA_Dehydrogenase_Mechanism E_FADox_S E-FADox + Substrate E_FADox_S_bound [E-FADox • Substrate] E_FADox_S->E_FADox_S_bound Binding Carbanion_Intermediate [E-FADox • Substrate Cα-anion] E_FADox_S_bound->Carbanion_Intermediate α-Proton Abstraction (Glu376) CT_Complex [E-FADredH- • Product] Charge-Transfer Complex Carbanion_Intermediate->CT_Complex β-Hydride Transfer E_FADredH_P E-FADredH- + Product CT_Complex->E_FADredH_P Product Release

Caption: Proposed mechanism of the reductive half-reaction of acyl-CoA dehydrogenase.

Quantitative Data from Early Research

The following tables summarize key quantitative data extracted from early studies on acyl-CoA dehydrogenase intermediates.

Table 1: Spectroscopic Properties of Acyl-CoA Dehydrogenase Intermediates

Enzyme/ComplexAbsorbance Maximum (λmax)Molar Extinction Coefficient (ε)Reference
Oxidized MCAD~450 nm~11,300 M⁻¹cm⁻¹[9]
Reduced MCAD<400 nm-[9]
MCAD-Octanoyl-CoA Charge-Transfer Complex~580 nmVariable[4][7]
MCAD-trans-3-Octenoyl-CoA Complex~820 nmIntense[10]
MCAD with 3-Thia-octanoyl-CoAIntense, long-wavelength-[1]

Table 2: Key pKa Values in the Catalytic Mechanism

GroupFree in Solution (pKa)Bound to Enzyme (pKa)Reference
Substrate α-C-H>20~8[8][9]
Catalytic Base (Glu376-COO⁻)~4.38-9[8][9]
C-2 Proton/Deuteron Exchange-6.0[7]

Key Experimental Protocols

The foundational discoveries of ACAD intermediates were made possible by a combination of meticulous experimental design and the application of then-emerging biophysical techniques.

Spectrophotometric Titration for Intermediate Detection

This method was central to the initial identification of the charge-transfer complex.

Objective: To observe spectral changes in the enzyme upon substrate binding under anaerobic conditions.

Methodology:

  • Enzyme Preparation: Purified acyl-CoA dehydrogenase (e.g., from pig kidney) was made anaerobic by repeated cycles of evacuation and flushing with oxygen-free nitrogen or argon in a sealed cuvette.

  • Substrate Preparation: A solution of the acyl-CoA substrate (e.g., octanoyl-CoA) was prepared in an anaerobic buffer.

  • Titration: Small aliquots of the anaerobic substrate solution were added sequentially to the anaerobic enzyme solution.

  • Spectral Measurement: After each addition and equilibration, the full absorbance spectrum (typically 300-700 nm) was recorded using a spectrophotometer.

  • Data Analysis: The appearance of new absorbance bands and the decrease in the oxidized flavin peak at ~450 nm were monitored.

The experimental workflow for spectrophotometric titration is illustrated below:

Spectrophotometric_Titration_Workflow start Start prep_enzyme Prepare Anaerobic Enzyme Solution start->prep_enzyme prep_substrate Prepare Anaerobic Substrate Solution start->prep_substrate titrate Titrate Enzyme with Substrate Aliquots prep_enzyme->titrate prep_substrate->titrate measure Record Absorbance Spectrum titrate->measure measure->titrate Add next aliquot analyze Analyze Spectral Changes measure->analyze end End analyze->end

Caption: Workflow for spectrophotometric titration of acyl-CoA dehydrogenase.
Deuterium (B1214612) Exchange for Probing Carbanion Formation

This elegant experiment provided direct evidence for the formation of a carbanion intermediate.[7]

Objective: To determine if the α-proton of the substrate is exchanged with solvent deuterons in the absence of overall dehydrogenation.

Methodology:

  • Reaction Setup: A catalytic amount of acyl-CoA dehydrogenase was incubated with its fatty acyl-CoA substrate in D₂O buffer in the absence of an electron acceptor.

  • Time Course: Aliquots were taken at various time points.

  • Analysis: The reaction products were analyzed by ¹H-NMR and mass spectrometry to identify and quantify the incorporation of deuterium into the substrate.

  • Results: A rapid monodeuteration at the α-position (C-2) of the substrate was observed, with no exchange at the β-position (C-3).[7] This strongly supported the abstraction of the α-proton by a base in the enzyme active site as an initial step.[7]

Use of Substrate Analogs to Trap Intermediates

The transient nature of catalytic intermediates makes them difficult to study. Early researchers cleverly employed substrate analogs that could be processed by the enzyme to a certain point, effectively trapping an intermediate state.

Example: 3-Thia-octanoyl-CoA

This analog, with a sulfur atom replacing the methylene (B1212753) group at the 3-position, cannot undergo β-hydride transfer.

Methodology:

  • Synthesis: 3-Thia-octanoyl-CoA was synthesized chemically.

  • Reaction with Enzyme: The analog was incubated with MCAD.

  • Observation: The enzyme readily abstracted the α-proton, forming a very stable and intense charge-transfer complex between the resulting enolate and the oxidized flavin.[1] This allowed for detailed spectroscopic and structural characterization of a species closely mimicking the initial charge-transfer intermediate.

Conclusion

The early research on acyl-CoA dehydrogenase intermediates stands as a testament to the power of combining enzymology, spectroscopy, and clever experimental design. The identification and characterization of the charge-transfer complex as a key intermediate provided a mechanistic framework that has largely stood the test of time and has been refined by subsequent structural and computational studies. The experimental protocols developed during this era, such as anaerobic spectrophotometric titrations and the use of substrate analogs, remain valuable tools in the study of enzyme mechanisms. For researchers and drug development professionals, a thorough understanding of these foundational principles is essential for the rational design of novel therapeutics targeting fatty acid oxidation pathways.

References

The Discovery and Characterization of Medium-Chain Enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic significance of medium-chain enoyl-CoA. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, biochemistry, and pharmacology. This document details the historical context of its discovery within the broader understanding of fatty acid β-oxidation, explores the enzymatic reactions it undergoes, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for its study. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Discovery and Historical Perspective

The discovery of medium-chain enoyl-CoA is intrinsically linked to the elucidation of the fatty acid β-oxidation pathway. The foundational work in this area was laid in 1904 by Georg Franz Knoop, who, through his experiments with phenyl-substituted fatty acids, first proposed the theory of β-oxidation. This theory was later confirmed and expanded upon by Henry Drysdale Dakin. A significant leap in understanding the regulation of this pathway came with Irving B. Fritz's discovery of carnitine's role in stimulating fatty acid oxidation.

The clinical significance of this pathway, and specifically the metabolism of medium-chain fatty acids, was highlighted by the identification of inherited metabolic disorders. In 1976, the first inherited defect in the fatty acid oxidation pathway directly involving medium-chain length substrates was identified with the discovery of medium-chain acyl-coenzyme A (CoA) dehydrogenase (MCAD) deficiency. This discovery spurred further research into the enzymes responsible for the metabolism of medium-chain fatty acyl-CoAs, including the enoyl-CoA hydratases that act upon them.

Characterization of Medium-Chain Enoyl-CoA Hydratase

Medium-chain enoyl-CoA is a key intermediate in the mitochondrial β-oxidation of fatty acids with a chain length typically between 6 and 12 carbons. Its metabolism is primarily catalyzed by enoyl-CoA hydratase, an enzyme that facilitates the second step of the β-oxidation spiral.

Enzymatic Reaction

Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the stereospecific hydration of a trans-Δ²-enoyl-CoA to L-β-hydroxyacyl-CoA. This reaction involves the addition of a water molecule across the double bond between the α and β carbons of the fatty acyl-CoA. The reaction is reversible, though the equilibrium favors the hydration product.

Enzyme Isoforms and Substrate Specificity

Several isoforms of enoyl-CoA hydratase exist, exhibiting varying specificities for the chain length of the acyl-CoA substrate. While some hydratases have broad specificity, others are more specific for short, medium, or long-chain substrates. For instance, a mitochondrial matrix-associated 2-enoyl-CoA hydratase has been identified in humans that displays activity towards both medium and long-chain enoyl-CoAs. In contrast, short-chain enoyl-CoA hydratase (ECHS1) shows the highest affinity for crotonyl-CoA (C4) but can process enoyl-CoAs up to 10 carbons in length.[1] The rate of the hydration reaction catalyzed by enoyl-CoA hydratase generally decreases as the length of the acyl chain increases.[2]

In addition to their role in fatty acid oxidation in eukaryotes, (R)-specific enoyl-CoA hydratases are crucial in the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria such as Pseudomonas aeruginosa and Escherichia coli.[3][4] These enzymes supply the (R)-3-hydroxyacyl-CoA monomers necessary for PHA synthesis.

Role in Metabolic Pathways

Mitochondrial β-Oxidation

Medium-chain enoyl-CoA is a central intermediate in the mitochondrial β-oxidation pathway, which is the primary catabolic process for breaking down fatty acids to generate acetyl-CoA and reducing equivalents (NADH and FADH₂).[5] Acetyl-CoA then enters the citric acid cycle to produce ATP.[6] The β-oxidation spiral consists of a repeating sequence of four enzymatic reactions.

The process begins with the dehydrogenation of the fatty acyl-CoA by an acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA. This is followed by the hydration of the enoyl-CoA by enoyl-CoA hydratase to form an L-β-hydroxyacyl-CoA. The third step is the dehydrogenation of the L-β-hydroxyacyl-CoA by a hydroxyacyl-CoA dehydrogenase to yield a β-ketoacyl-CoA. Finally, the β-ketoacyl-CoA is cleaved by a thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA then re-enters the cycle.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (Medium-Chain Specificity) H2O H₂O Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA_SH CoA-SH FADH2 FADH₂ NADH NADH + H⁺

Figure 1: Mitochondrial β-Oxidation Pathway for Medium-Chain Fatty Acids.

Quantitative Data

The following table summarizes the kinetic parameters for enoyl-CoA hydratases from various sources acting on substrates of different chain lengths.

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Mycobacterium smegmatis Hydratase ICrotonyl-CoA (C4)822488--[7]
Decenoyl-CoA (C10)91---[7]
Hexadecenoyl-CoA (C16)105154--[7]
Aeromonas caviae PhaJAc (Wild-Type)Crotonyl-CoA (C4)100 ± 10-400 ± 304.0 x 10⁶[8]
Hexenoyl-CoA (C6)110 ± 10-440 ± 104.0 x 10⁶[8]
Octenoyl-CoA (C8)130 ± 10-13 ± 11.0 x 10⁵[8]
Decenoyl-CoA (C10)150 ± 20-1.1 ± 0.17.3 x 10³[8]
Dodecenoyl-CoA (C12)170 ± 20-0.22 ± 0.011.3 x 10³[8]
Human ECHS1 (Wild-Type)Enoyl-CoA~50 (estimated)~100 (estimated)--[9]
Human ECHS1 (K101Q mutant)Enoyl-CoA~100 (estimated)~20 (estimated)--[9]

Note: '-' indicates data not available in the cited source. Kinetic parameters for human ECHS1 are estimated from graphical data.

Experimental Protocols

Purification of Medium-Chain Enoyl-CoA Hydratase

This protocol is a generalized procedure for the purification of enoyl-CoA hydratase from bacterial or tissue sources.

  • Cell Lysis/Homogenization:

    • Bacterial cells: Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT) and lyse by sonication or French press.

    • Tissue samples: Homogenize tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifugation: Centrifuge the lysate/homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes. The supernatant contains the soluble proteins.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins in the supernatant by the gradual addition of solid ammonium sulfate. Collect the protein fraction that precipitates at a specific saturation range (e.g., 40-70%) by centrifugation.

  • Chromatography:

    • Gel Filtration: Resuspend the ammonium sulfate precipitate in a suitable buffer and apply to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

    • Ion Exchange: Further purify the active fractions from gel filtration using an ion-exchange column (e.g., DEAE-Sepharose) based on the protein's charge.

    • Affinity Chromatography: For recombinant proteins with an affinity tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA agarose) for purification.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the hydration of the trans-Δ²-enoyl-CoA double bond.

  • Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm. The rate of this decrease is proportional to the enzyme activity.

  • Reagents:

    • Assay buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 0.25 mM crotonyl-CoA (or other medium-chain enoyl-CoA) in assay buffer.

    • Enzyme solution: Purified or partially purified enoyl-CoA hydratase.

  • Procedure:

    • Set a spectrophotometer to read absorbance at 263 nm and maintain the temperature at 30°C.

    • In a quartz cuvette with a 0.1-cm path length, add 290 µl of the substrate solution.

    • Initiate the reaction by adding 10 µl of the enzyme solution and mix immediately.

    • Record the decrease in absorbance at 263 nm over time.

  • Calculation of Activity: The enzyme activity is calculated using the Beer-Lambert law and the molar extinction coefficient (ε) of the enoyl-thioester bond, which is 6.7 x 10³ M⁻¹cm⁻¹.[4]

Experimental_Workflow cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization Cell_Lysis Cell Lysis / Homogenization Centrifugation High-Speed Centrifugation Cell_Lysis->Centrifugation Ammonium_Sulfate Ammonium Sulfate Precipitation Centrifugation->Ammonium_Sulfate Chromatography Column Chromatography (Gel Filtration, Ion Exchange) Ammonium_Sulfate->Chromatography Purity_Check SDS-PAGE for Purity Chromatography->Purity_Check Activity_Assay Spectrophotometric Activity Assay (263 nm) Purity_Check->Activity_Assay Kinetic_Analysis Determination of Km and Vmax (Lineweaver-Burk Plot) Activity_Assay->Kinetic_Analysis Substrate_Specificity Assay with Various Chain-Length Substrates Activity_Assay->Substrate_Specificity

Figure 2: Experimental Workflow for Purification and Characterization of Enoyl-CoA Hydratase.

Logical Relationships

The substrate specificity of enoyl-CoA hydratases is a critical determinant of their physiological role. The structural features of the enzyme's active site, particularly the acyl-binding pocket, dictate which fatty acyl-CoA chain lengths can be accommodated and efficiently processed.

Substrate_Specificity cluster_enzymes Enoyl-CoA Hydratase Isoforms Fatty_Acid_Chain_Length Fatty Acid Chain Length Short_Chain Short-Chain ECH (ECHS1) (e.g., C4-C6) Fatty_Acid_Chain_Length->Short_Chain High Affinity Medium_Chain Medium-Chain ECH (e.g., C6-C12) Fatty_Acid_Chain_Length->Medium_Chain Optimal Affinity Long_Chain Long-Chain ECH (e.g., >C12) Fatty_Acid_Chain_Length->Long_Chain Low Affinity Metabolic_Pathway_Short Metabolic_Pathway_Short Short_Chain->Metabolic_Pathway_Short Primary Role in Short-Chain FA Oxidation Metabolic_Pathway_Medium Metabolic_Pathway_Medium Medium_Chain->Metabolic_Pathway_Medium Primary Role in Medium-Chain FA Oxidation Metabolic_Pathway_Long Metabolic_Pathway_Long Long_Chain->Metabolic_Pathway_Long Primary Role in Long-Chain FA Oxidation

Figure 3: Relationship Between Fatty Acid Chain Length and Enoyl-CoA Hydratase Specificity.

Conclusion

The discovery and characterization of medium-chain enoyl-CoA and its associated enzymes have been pivotal in advancing our understanding of fatty acid metabolism and its role in health and disease. This technical guide has provided a detailed overview of the historical context, biochemical properties, and experimental methodologies related to this important metabolic intermediate. The continued study of medium-chain enoyl-CoA metabolism holds promise for the development of novel therapeutic strategies for a range of metabolic disorders.

References

The Pivotal Role of 3-Decenoyl-CoA in Mitochondrial Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly from long-chain and medium-chain fatty acids. The complete oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds present in their acyl-CoA intermediates. This technical guide provides an in-depth examination of the role of a key intermediate, 3-Decenoyl-CoA, in the oxidation of polyunsaturated fatty acids. We will explore its formation, subsequent enzymatic conversion, the kinetic properties of the involved enzymes, and the potential pathological consequences of its accumulation. This document also provides detailed experimental protocols for the key enzymes and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

The mitochondrial β-oxidation of fatty acids is a spiral pathway that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. While the oxidation of saturated fatty acids is a straightforward process, the presence of double bonds in unsaturated fatty acids, such as the common dietary linoleic acid, necessitates the action of auxiliary enzymes to reconfigure the double bonds into a conformation that can be processed by the core β-oxidation machinery.

One of the critical intermediates in the degradation of polyunsaturated fatty acids with double bonds at even-numbered positions is this compound. This ten-carbon monounsaturated acyl-CoA is formed after several cycles of β-oxidation of longer-chain unsaturated fatty acids. Its proper metabolism is essential for the complete breakdown of these fatty acids and for maintaining mitochondrial energy homeostasis. This guide will delve into the specifics of this compound's journey through the mitochondrial matrix.

The Metabolic Pathway of this compound

This compound is a key intermediate in the β-oxidation of linoleic acid (C18:2 n-6). After three rounds of conventional β-oxidation, linoleoyl-CoA is converted to cis,cis-3,6-dodecadienoyl-CoA. One more round of β-oxidation yields 2-trans,4-cis-decadienoyl-CoA. This intermediate cannot be directly processed by the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. Instead, it enters a specialized pathway involving two auxiliary enzymes: 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase.

The pathway is as follows:

  • Reduction by 2,4-Dienoyl-CoA Reductase (DECR): 2-trans,4-cis-decadienoyl-CoA is reduced by the NADPH-dependent mitochondrial enzyme 2,4-dienoyl-CoA reductase (DECR). This reaction converts the conjugated diene system into a single double bond, yielding trans-3-decenoyl-CoA [1]. This step is considered rate-limiting in the β-oxidation of polyunsaturated fatty acids[2][3].

  • Isomerization by Enoyl-CoA Isomerase (ECI): The resulting trans-3-decenoyl-CoA is then a substrate for enoyl-CoA isomerase (ECI). This enzyme catalyzes the isomerization of the double bond from the trans-3 to the trans-2 position, forming trans-2-decenoyl-CoA [1][4][5].

  • Re-entry into β-Oxidation: Trans-2-decenoyl-CoA is a standard substrate for enoyl-CoA hydratase and can re-enter the main β-oxidation spiral for complete degradation to acetyl-CoA.

Fatty_Acid_Oxidation_of_Linoleic_Acid cluster_beta_oxidation Mitochondrial β-Oxidation cluster_auxiliary_pathway Auxiliary Pathway cluster_reentry Re-entry into β-Oxidation Linoleoyl_CoA Linoleoyl-CoA (C18:2) Three_Cycles 3 Cycles of β-Oxidation Linoleoyl_CoA->Three_Cycles + 3 FAD + 3 NAD+ + 3 H₂O + 3 CoA cis_cis_3_6_Dodecadienoyl_CoA cis,cis-3,6-Dodecadienoyl-CoA Three_Cycles->cis_cis_3_6_Dodecadienoyl_CoA - 3 Acetyl-CoA - 3 FADH₂ - 3 NADH One_Cycle 1 Cycle of β-Oxidation cis_cis_3_6_Dodecadienoyl_CoA->One_Cycle + FAD + NAD+ + H₂O + CoA Two_trans_4_cis_Decadienoyl_CoA 2-trans,4-cis-Decadienoyl-CoA One_Cycle->Two_trans_4_cis_Decadienoyl_CoA - Acetyl-CoA - FADH₂ - NADH DECR 2,4-Dienoyl-CoA Reductase (DECR) Two_trans_4_cis_Decadienoyl_CoA->DECR + NADPH + H+ trans_3_Decenoyl_CoA trans-3-Decenoyl-CoA DECR->trans_3_Decenoyl_CoA - NADP+ ECI Enoyl-CoA Isomerase (ECI) trans_3_Decenoyl_CoA->ECI trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA ECI->trans_2_Decenoyl_CoA Beta_Oxidation_Spiral β-Oxidation Spiral trans_2_Decenoyl_CoA->Beta_Oxidation_Spiral

Figure 1: β-Oxidation of linoleic acid leading to this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of the auxiliary pathway is determined by the kinetic parameters of 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase. While specific kinetic data for the decenoyl-CoA substrates are not extensively reported, data from studies on substrates with similar chain lengths provide valuable insights.

EnzymeSubstrateSpeciesKm (µM)Vmax (µmol/min/mg)Reference
Mitochondrial 2,4-Dienoyl-CoA Reductase 2-trans,4-cis-Decadienoyl-CoAHumanNot ReportedNot Reported
2-trans,4-trans-Decadienoyl-CoAHumanNot ReportedNot Reported
2,4-Hexadienoyl-CoAMouse (wild-type liver mitochondria)Not Reported2.2 ± 0.6[6]
Mitochondrial Enoyl-CoA Isomerase trans-3-Decenoyl-CoARatNot ReportedNot Reported
cis-3-Decenoyl-CoARatNot ReportedNot Reported
Medium-chain enoyl-CoAs (general)HumanNot ReportedNot Reported[4][5]

Note: The table highlights the current gap in specific kinetic data for the C10 substrates and serves as a call for further research in this area.

Experimental Protocols

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from a method using a substrate analog, 5-phenyl-2,4-pentadienoyl-CoA, which provides a sensitive spectrophotometric assay[7][8]. A similar principle can be applied using 2,4-decadienoyl-CoA, monitoring the decrease in absorbance of the dienoyl-CoA substrate or NADPH.

Principle: The reduction of the 2,4-dienoyl-CoA substrate is coupled with the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.4

  • 10 mM EDTA

  • 10 mM NADPH

  • 1 mM 2-trans,4-cis-Decadienoyl-CoA (substrate)

  • Mitochondrial extract or purified 2,4-dienoyl-CoA reductase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer

    • 100 µL of 10 mM EDTA

    • 50 µL of 10 mM NADPH

  • Add the mitochondrial extract or purified enzyme to the cuvette and mix gently.

  • Incubate the mixture for 2 minutes at 30°C to allow for the oxidation of any endogenous substrates.

  • Initiate the reaction by adding 50 µL of 1 mM 2-trans,4-cis-decadienoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, NADPH, and Substrate Mix Combine Buffer, EDTA, and NADPH in Cuvette Reagents->Mix Enzyme_Prep Prepare Mitochondrial Extract or Purified Enzyme Add_Enzyme Add Enzyme and Pre-incubate Enzyme_Prep->Add_Enzyme Mix->Add_Enzyme Start_Reaction Initiate with Substrate Add_Enzyme->Start_Reaction Measure Monitor Absorbance at 340 nm Start_Reaction->Measure Calculate Calculate Activity Measure->Calculate

Figure 2: General workflow for a spectrophotometric enzyme assay.
Assay for Enoyl-CoA Isomerase Activity

This protocol describes a continuous spectrophotometric assay for enoyl-CoA isomerase using a coupled enzyme system.

Principle: The isomerization of 3-enoyl-CoA to 2-enoyl-CoA is coupled to the hydration of the 2-enoyl-CoA by enoyl-CoA hydratase, which can be monitored by the decrease in absorbance at 263 nm (for short-chain enoyl-CoAs) or 235 nm (for medium-chain enoyl-CoAs).

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 1 mM Dithiothreitol (DTT)

  • Purified enoyl-CoA hydratase (coupling enzyme)

  • 1 mM trans-3-Decenoyl-CoA (substrate)

  • Mitochondrial extract or purified enoyl-CoA isomerase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer with 1 mM DTT

    • 50 µL of purified enoyl-CoA hydratase solution

  • Add the mitochondrial extract or purified enoyl-CoA isomerase to the cuvette and mix.

  • Incubate for 2 minutes at 25°C.

  • Initiate the reaction by adding 100 µL of 1 mM trans-3-decenoyl-CoA.

  • Immediately monitor the decrease in absorbance at 235 nm for 5-10 minutes.

  • The rate of absorbance decrease is proportional to the enoyl-CoA isomerase activity. The specific activity can be calculated using the appropriate molar extinction coefficient for the substrate.

Pathophysiological Role of this compound Accumulation

Inborn errors of fatty acid oxidation can lead to the accumulation of specific acyl-CoA intermediates, which can have toxic effects. In the case of a deficiency in 2,4-dienoyl-CoA reductase, one would expect the accumulation of 2,4-decadienoyl-CoA and its carnitine ester. While direct evidence for the toxicity of this compound is limited, the accumulation of medium-chain acyl-CoAs, in general, is known to be detrimental to mitochondrial function.

Potential Toxic Effects of Acyl-CoA Accumulation:

  • Inhibition of the Respiratory Chain: Accumulated acyl-CoAs can inhibit various complexes of the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS)[9].

  • Depletion of Free Coenzyme A: The sequestration of the free Coenzyme A (CoA) pool into accumulating acyl-CoA esters can limit the availability of CoA for other crucial metabolic pathways, including the Krebs cycle and the oxidation of other fuels.

  • Alteration of Mitochondrial Membrane Potential: High concentrations of acyl-CoAs can act as detergents, disrupting the integrity of the inner mitochondrial membrane and dissipating the mitochondrial membrane potential, which is essential for ATP synthesis[10][11].

  • Enzyme Inhibition: Acyl-CoA intermediates can allosterically inhibit various enzymes involved in both fatty acid and glucose metabolism.

In medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder, elevated levels of octanoylcarnitine (B1202733) (C8) and decenoylcarnitine (C10:1) are observed, indicating a blockage in the processing of these medium-chain acyl-CoAs[12]. The accumulation of these intermediates is thought to contribute to the clinical manifestations of the disease, including hypoglycemia, lethargy, and coma.

Toxicity_Pathway cluster_effects Mitochondrial Dysfunction cluster_consequences Cellular Consequences Accumulation Accumulation of This compound and other Medium-Chain Acyl-CoAs ETC_Inhibition Inhibition of Electron Transport Chain Accumulation->ETC_Inhibition Membrane_Disruption Disruption of Inner Mitochondrial Membrane Accumulation->Membrane_Disruption CoA_Depletion Depletion of Free CoA Accumulation->CoA_Depletion ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production ATP_Decrease Decreased ATP Production ETC_Inhibition->ATP_Decrease Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Membrane_Disruption->ATP_Decrease Metabolic_Dysregulation Metabolic Dysregulation CoA_Depletion->Metabolic_Dysregulation Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Figure 3: Potential pathological consequences of this compound accumulation.

Conclusion and Future Directions

This compound is a crucial, yet often overlooked, intermediate in the complete mitochondrial oxidation of polyunsaturated fatty acids. Its efficient conversion by 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase is vital for maintaining the flow of carbons through the β-oxidation spiral. This technical guide has provided a comprehensive overview of the metabolic role of this compound, along with methodologies to study the key enzymes involved.

Significant gaps in our knowledge remain, particularly concerning the precise kinetic parameters of the relevant enzymes with their C10 substrates and the specific toxic effects of this compound accumulation. Future research should focus on:

  • Detailed Kinetic Characterization: Determining the Kₘ and Vₘₐₓ values for mitochondrial 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase with their respective decenoyl-CoA substrates.

  • Toxicity Studies: Investigating the direct effects of this compound on mitochondrial respiratory chain complexes, membrane potential, and ROS production.

  • Drug Development: The enzymes involved in the metabolism of this compound represent potential therapeutic targets for metabolic disorders characterized by impaired fatty acid oxidation.

A deeper understanding of the role and regulation of this compound metabolism will undoubtedly provide new insights into the complexities of fatty acid oxidation and may pave the way for novel therapeutic strategies for related metabolic diseases.

References

3-Decenoyl-CoA and its Nexus with Inherited Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Decenoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids. It delves into its biochemical properties, metabolic pathways, and significant association with inherited metabolic disorders, primarily Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biochemical pathways to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction to this compound

This compound is a ten-carbon, monounsaturated fatty acyl-CoA that exists as an intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. It can be found in both cis and trans isomeric forms, with the specific isomer playing a crucial role in its metabolic fate. The metabolism of this compound is essential for energy production from dietary fats containing ten-carbon unsaturated fatty acids.

Biochemical Properties and Metabolism

This compound is primarily generated during the beta-oxidation of longer unsaturated fatty acids, such as linoleic acid. Its further metabolism requires auxiliary enzymes in addition to the core beta-oxidation enzymes.

Beta-Oxidation of Unsaturated Fatty Acids

The beta-oxidation of unsaturated fatty acids presents unique challenges due to the presence of double bonds. The standard enzymatic machinery of beta-oxidation is equipped to handle only trans-Δ²-enoyl-CoA intermediates. Therefore, isomers of this compound and other unsaturated acyl-CoAs require specific enzymes to be properly positioned for oxidation.

  • cis-Δ³-Enoyl-CoA Isomerase: This enzyme converts cis-Δ³-enoyl-CoA esters, including cis-3-Decenoyl-CoA, to their trans-Δ²-enoyl-CoA isomers, which can then enter the main beta-oxidation spiral[1][2][3][4].

  • 2,4-Dienoyl-CoA Reductase: When the degradation of a polyunsaturated fatty acid yields a 2,4-dienoyl-CoA intermediate (e.g., 2-trans,4-cis-decadienoyl-CoA), this enzyme, utilizing NADPH, reduces it to a trans-3-enoyl-CoA, such as trans-3-Decenoyl-CoA[5][6][7]. This product is then acted upon by enoyl-CoA isomerase to form the trans-2-enoyl-CoA substrate for the next step in beta-oxidation.

The following diagram illustrates the involvement of these auxiliary enzymes in the metabolism of intermediates like this compound.

Beta_Oxidation_Unsaturated cluster_main Core Beta-Oxidation Pathway Polyunsaturated Fatty Acyl-CoA Polyunsaturated Fatty Acyl-CoA 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA Polyunsaturated Fatty Acyl-CoA->2,4-Dienoyl-CoA Beta-Oxidation Cycles trans-3-Enoyl-CoA trans-3-Enoyl-CoA 2,4-Dienoyl-CoA->trans-3-Enoyl-CoA 2,4-Dienoyl-CoA Reductase (NADPH) trans-2-Enoyl-CoA trans-2-Enoyl-CoA trans-3-Enoyl-CoA->trans-2-Enoyl-CoA Enoyl-CoA Isomerase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase cis-3-Enoyl-CoA cis-3-Enoyl-CoA cis-3-Enoyl-CoA->trans-2-Enoyl-CoA Enoyl-CoA Isomerase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase

Beta-oxidation pathway for unsaturated fatty acids.

Connection to Inherited Metabolic Disorders

Defects in the enzymes responsible for metabolizing medium-chain fatty acids, including this compound, lead to a class of inherited metabolic disorders known as fatty acid oxidation (FAO) disorders.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid oxidation and is directly relevant to the metabolism of this compound[8][9][10][11][12]. This autosomal recessive disorder is caused by mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme. This enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acyl-CoAs (C6-C12).

In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of upstream metabolites. While octanoylcarnitine (B1202733) (C8) is the primary diagnostic marker, elevated levels of other medium-chain acylcarnitines, including decenoylcarnitine (C10:1), the carnitine ester of this compound, are also observed, particularly during periods of metabolic stress[8][11][13][14][15].

The accumulation of these metabolites is believed to contribute to the clinical manifestations of MCAD deficiency, which include hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death[8][9][12]. The toxicity of these accumulating acyl-CoAs may be due to their detergent-like properties, which can disrupt cellular membranes, and their ability to interfere with other metabolic pathways[16][17][18].

Other Related Disorders

Deficiencies in other enzymes involved in the metabolism of unsaturated fatty acids, such as 2,4-dienoyl-CoA reductase deficiency, can also lead to the accumulation of specific acyl-CoA intermediates, including derivatives of decenoyl-CoA[3]. These are much rarer than MCAD deficiency but highlight the importance of the entire enzymatic cascade for proper fatty acid metabolism.

Quantitative Data

The diagnosis of MCAD deficiency through newborn screening relies on the quantitative analysis of acylcarnitine profiles in dried blood spots. The following tables summarize representative quantitative data for key acylcarnitines in healthy newborns and those with MCAD deficiency.

Table 1: Acylcarnitine Concentrations in Dried Blood Spots of Healthy Newborns and MCAD Deficiency Patients

AcylcarnitineHealthy Newborns (μmol/L)MCAD Deficiency Newborns (μmol/L)Reference(s)
Hexanoylcarnitine (C6)< 0.1Elevated[8][13]
Octanoylcarnitine (C8)< 0.223.1 - 28.3 (Median: 8.4)[13][14][19][20][21]
Decanoylcarnitine (C10)< 0.4Elevated[8][13][15]
Decenoylcarnitine (C10:1)< 0.3Elevated[8][11][13][15]

Table 2: Diagnostic Ratios of Acylcarnitines in MCAD Deficiency

RatioHealthy NewbornsMCAD DeficiencyReference(s)
C8 / C2 (Acetylcarnitine)LowMarkedly Increased[14][19]
C8 / C10 (Decanoylcarnitine)Low> 5[14][19]

Experimental Protocols

Accurate quantification of this compound and its carnitine ester is crucial for both research and clinical diagnostics. The following are detailed methodologies for their extraction and analysis.

Protocol for Acyl-CoA Extraction from Tissues

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.

Materials:

  • KH₂PO₄ buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Saturated (NH₄)₂SO₄

  • Solid-phase extraction (SPE) column (Oligonucleotide purification column or similar)

  • Heptadecanoyl-CoA (internal standard)

Procedure:

  • Homogenize frozen, powdered tissue (e.g., 100 mg) in 2 mL of ice-cold KH₂PO₄ buffer containing the internal standard.

  • Add 2.0 mL of 2-propanol and re-homogenize.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs and dilute with 10 mL of 100 mM KH₂PO₄ (pH 4.9).

  • Apply the diluted extract to a pre-conditioned SPE column.

  • Wash the column with the KH₂PO₄ buffer.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Protocol for Acylcarnitine Analysis from Dried Blood Spots by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of acylcarnitines from newborn screening cards.

Materials:

  • Methanol (B129727) containing internal standards (e.g., deuterated acylcarnitines)

  • n-butanol with 5% (v/v) acetyl chloride

  • Mobile phases for LC-MS/MS (e.g., water and acetonitrile with formic acid and ammonium (B1175870) formate)

Procedure:

  • Punch a small disc (e.g., 3 mm) from the dried blood spot.

  • Place the disc in a well of a microtiter plate.

  • Add methanol containing a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified.

  • Agitate the plate to extract the acylcarnitines.

  • Transfer the methanol extract to a new plate and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in n-butanol containing 5% acetyl chloride to derivatize the acylcarnitines to their butyl esters.

  • Incubate at 60°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system for separation and quantification using multiple reaction monitoring (MRM).

The following diagram outlines the general workflow for acylcarnitine analysis.

Acylcarnitine_Analysis_Workflow Dried Blood Spot Dried Blood Spot Extraction Extraction Dried Blood Spot->Extraction Methanol + Internal Standards Derivatization Derivatization Extraction->Derivatization Butanolic HCl LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis MRM Quantification Quantification LC-MS/MS Analysis->Quantification

Workflow for acylcarnitine analysis.

Signaling Pathways

While a signaling pathway specifically and uniquely triggered by this compound has not been elucidated, long-chain acyl-CoAs in general are known to act as signaling molecules that can regulate gene expression. This regulation is often mediated by transcription factors that directly bind acyl-CoAs.

Acyl-CoA-Mediated Gene Regulation via FadR

In prokaryotes such as E. coli, the transcription factor FadR is a key regulator of fatty acid metabolism[24][25][26][27][28]. In the absence of long-chain acyl-CoAs, FadR binds to DNA, repressing the expression of genes involved in fatty acid degradation (fad genes) and activating genes for fatty acid biosynthesis (fab genes). When long-chain acyl-CoAs are present, they bind to FadR, inducing a conformational change that causes FadR to dissociate from the DNA. This lifts the repression of the fad genes, allowing the cell to catabolize fatty acids for energy.

FadR_Signaling cluster_low_acyl_coa Low Acyl-CoA cluster_high_acyl_coa High Acyl-CoA FadR FadR DNA_fad fad gene promoter FadR->DNA_fad Binds Repression of\nBeta-Oxidation Genes Repression of Beta-Oxidation Genes DNA_fad->Repression of\nBeta-Oxidation Genes AcylCoA Long-Chain Acyl-CoA FadR_bound FadR-Acyl-CoA Complex AcylCoA->FadR_bound DNA_fad_unbound fad gene promoter FadR_bound->DNA_fad_unbound Does not bind Expression of\nBeta-Oxidation Genes Expression of Beta-Oxidation Genes DNA_fad_unbound->Expression of\nBeta-Oxidation Genes

Acyl-CoA-mediated regulation of gene expression by FadR.
Acyl-CoA Regulation of HNF-4α

In mammals, Hepatocyte Nuclear Factor 4-alpha (HNF-4α) is a transcription factor that plays a critical role in liver-specific gene expression, including genes involved in lipid metabolism. Long-chain acyl-CoAs can directly bind to the ligand-binding domain of HNF-4α and modulate its transcriptional activity[9][19][20][29][30]. The effect of acyl-CoA binding can be either activation or repression, depending on the specific acyl-CoA species. This provides a mechanism for the cell to sense the intracellular fatty acid status and adjust gene expression accordingly. Acyl-CoA Binding Proteins (ACBPs) are thought to be involved in the transport and presentation of acyl-CoAs to nuclear receptors like HNF-4α[6][15][22][31][32].

HNF4a_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus ACBP Acyl-CoA Binding Protein ACBP_AcylCoA ACBP-Acyl-CoA Complex ACBP->ACBP_AcylCoA AcylCoA Long-Chain Acyl-CoA AcylCoA->ACBP_AcylCoA HNF4a HNF-4α ACBP_AcylCoA->HNF4a Delivers Acyl-CoA DNA_target Target Gene Promoter HNF4a->DNA_target Binds Modulation of\nGene Expression Modulation of Gene Expression DNA_target->Modulation of\nGene Expression

References

Foundational Studies on the Enzymes Metabolizing 3-Decenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids, specifically those with double bonds at odd-numbered carbon positions. The complete catabolism of these fatty acids requires a set of auxiliary enzymes to modify the structure of the intermediates generated during standard β-oxidation. This technical guide provides a comprehensive overview of the foundational studies on the core enzymes responsible for the metabolism of this compound: Enoyl-CoA Isomerase , 2,4-Dienoyl-CoA Reductase , and Enoyl-CoA Hydratase (Crotonase) . This document outlines their metabolic roles, provides available quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Metabolic Pathway of this compound

The metabolism of this compound is an integral part of the β-oxidation of unsaturated fatty acids. When a fatty acid with a double bond at an odd-numbered position undergoes β-oxidation, a cis- or trans-3-enoyl-CoA intermediate, such as this compound, is formed. This intermediate is not a substrate for the next enzyme in the standard β-oxidation spiral. Therefore, auxiliary enzymes are required to convert it into a recognizable substrate.

The primary enzyme acting on this compound is Enoyl-CoA Isomerase , which catalyzes the isomerization of the double bond from the 3rd to the 2nd position, forming trans-2-Decenoyl-CoA. This product can then re-enter the main β-oxidation pathway.

In the case of polyunsaturated fatty acids, the metabolism can lead to the formation of a 2,4-dienoyl-CoA intermediate. This is where 2,4-Dienoyl-CoA Reductase plays a crucial role by reducing this intermediate to a 3-enoyl-CoA, which is then isomerized by Enoyl-CoA Isomerase. Subsequently, Enoyl-CoA Hydratase hydrates the trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA, a standard intermediate of β-oxidation.

Metabolic_Pathway_of_3_Decenoyl_CoA Metabolic Pathway of this compound cluster_main_pathway Unsaturated Fatty Acid β-Oxidation cluster_polyunsaturated Polyunsaturated Fatty Acid Pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA This compound This compound Unsaturated_Fatty_Acyl_CoA->this compound β-Oxidation Cycles 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA Unsaturated_Fatty_Acyl_CoA->2,4-Dienoyl-CoA Multiple Steps trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA This compound->trans-2-Decenoyl-CoA Enoyl-CoA Isomerase L-3-Hydroxydecanoyl-CoA L-3-Hydroxydecanoyl-CoA trans-2-Decenoyl-CoA->L-3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase 3-Ketodecanoyl-CoA 3-Ketodecanoyl-CoA L-3-Hydroxydecanoyl-CoA->3-Ketodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl-CoA_Acetyl-CoA Octanoyl-CoA + Acetyl-CoA 3-Ketodecanoyl-CoA->Octanoyl-CoA_Acetyl-CoA β-Ketothiolase 3-Enoyl-CoA 3-Enoyl-CoA 2,4-Dienoyl-CoA->3-Enoyl-CoA 2,4-Dienoyl-CoA Reductase 3-Enoyl-CoA->trans-2-Decenoyl-CoA

Metabolic fate of this compound in β-oxidation.

Quantitative Data on Metabolizing Enzymes

While specific kinetic data for the interaction of these enzymes with this compound is limited in publicly available literature, data for structurally similar substrates provide valuable insights into their function.

Table 1: Kinetic Parameters of Enoyl-CoA Isomerase

SubstrateOrganism/SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
3-cis-Octenoyl-CoARat Liver Mitochondria30--[1]
3-trans-Octenoyl-CoARat Liver Mitochondria100--[1]
3-cis-Decenoyl-CoARat Liver Mitochondria---[1]
3-trans-Decenoyl-CoARat Liver Mitochondria-Velocity relative to C12 substrate-[1]
Dodecenoyl-CoARat Liver81292-[2]
Note: Specific kinetic constants for this compound are not readily available. The velocity ratio for C6, C10, and C12-trans-3-enoyl substrates was reported as 9:2.5:1, respectively[1].

Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase

SubstrateOrganism/SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria0.46-2.1[3]
NADPHRat Liver Mitochondria2.5-2.1[3]
trans-2,trans-4-Decadienoyl-CoAHuman Peroxisomal>6-fold higher than C10--[4]
Note: The enzyme shows a preference for longer chain substrates[4].

Table 3: Substrate Specificity of Enoyl-CoA Hydratase (Crotonase)

SubstrateOrganism/SourceRelative Activity (%)Km (µM)Reference
Crotonyl-CoA (C4)Mycobacterium smegmatis10082[5]
Hexenoyl-CoA (C6)Mycobacterium smegmatis--[5]
Octenoyl-CoA (C8)Mycobacterium smegmatis--[5]
Decenoyl-CoA (C10)Mycobacterium smegmatisLower than Crotonyl-CoA91[5]
Hexadecenoyl-CoA (C16)Mycobacterium smegmatis6.2105[5]
Note: The Vmax of hydratase I from M. smegmatis decreases with increasing carbon-chain length[5].

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these enzymes. Below are generalized protocols derived from foundational studies.

Protocol 1: Purification of Mitochondrial Enoyl-CoA Isomerase

This protocol is based on methods for purifying mitochondrial Δ³,Δ²-enoyl-CoA isomerase from rat liver[6].

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat liver by differential centrifugation.

  • Solubilization: Solubilize mitochondrial proteins using a buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Perform a fractional ammonium sulfate precipitation to enrich the isomerase.

  • Ion-Exchange Chromatography: Apply the enriched fraction to a cation-exchange column (e.g., CM-Sepharose) and elute with a salt gradient.

  • Affinity Chromatography: Further purify the active fractions on a Blue Sepharose column, eluting with a NAD⁺ gradient.

  • Gel Filtration: As a final polishing step, use a gel filtration column (e.g., Sephacryl S-200) to obtain a highly purified enzyme.

  • Purity Assessment: Assess purity at each stage using SDS-PAGE.

Protein_Purification_Workflow General Protein Purification Workflow Start Cell Lysate / Tissue Homogenate Clarification Centrifugation to remove debris Start->Clarification Fractionation Ammonium Sulfate Precipitation Clarification->Fractionation Ion_Exchange Ion-Exchange Chromatography Fractionation->Ion_Exchange Affinity Affinity Chromatography Ion_Exchange->Affinity Optional Hydrophobic Hydrophobic Interaction Chromatography Ion_Exchange->Hydrophobic Alternative Affinity->Hydrophobic Optional Gel_Filtration Gel Filtration Chromatography (Size Exclusion) Affinity->Gel_Filtration Hydrophobic->Gel_Filtration Purity_Check SDS-PAGE / Purity Analysis Gel_Filtration->Purity_Check End Purified Protein Purity_Check->End

A generalized workflow for protein purification.
Protocol 2: Assay of Enoyl-CoA Isomerase Activity

This spectrophotometric assay measures the formation of the conjugated double bond in the product, trans-2-enoyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.4), and the substrate (e.g., 3-cis-octenoyl-CoA).

  • Enzyme Addition: Initiate the reaction by adding the purified enoyl-CoA isomerase.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the trans-2-enoyl-CoA product.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the trans-2-enoyl-CoA.

Protocol 3: Assay of 2,4-Dienoyl-CoA Reductase Activity

This assay follows the decrease in NADPH concentration as it is consumed during the reduction of the 2,4-dienoyl-CoA substrate.

  • Reaction Mixture: Prepare a cuvette with potassium phosphate buffer (pH 7.0), NADPH, and the purified enzyme.

  • Substrate Addition: Start the reaction by adding the substrate (e.g., trans-2,trans-4-decadienoyl-CoA).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which is characteristic of NADPH oxidation.

  • Calculation: Determine the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH.

Protocol 4: Assay of Enoyl-CoA Hydratase (Crotonase) Activity

This assay measures the disappearance of the double bond in the enoyl-CoA substrate.

  • Reaction Mixture: In a quartz cuvette, prepare a solution of Tris-HCl buffer (pH 8.0) containing the substrate (e.g., crotonyl-CoA or decenoyl-CoA).

  • Enzyme Addition: Initiate the reaction by adding the enoyl-CoA hydratase solution.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 263 nm, corresponding to the hydration of the double bond.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.

Enzyme_Kinetics_Workflow Enzyme Kinetics Assay Workflow Start Prepare Reaction Mixtures (Buffer, Substrate, Cofactors) Incubation Pre-incubate at Assay Temperature Start->Incubation Initiation Initiate Reaction with Enzyme Incubation->Initiation Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Initiation->Measurement Data_Collection Record Data over Time Measurement->Data_Collection Analysis Calculate Initial Velocity (v₀) Data_Collection->Analysis Plotting Plot v₀ vs. [Substrate] Analysis->Plotting Parameter_Determination Determine Kₘ and Vₘₐₓ (e.g., Michaelis-Menten plot) Plotting->Parameter_Determination End Kinetic Parameters Parameter_Determination->End

A generalized workflow for an enzyme kinetics assay.

Signaling and Regulatory Roles

While a direct signaling role for this compound is not well-established, long-chain fatty acyl-CoAs, in general, are emerging as important signaling molecules. They can act as allosteric regulators of enzymes and can also influence gene expression by modulating the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs)[3][7][8][9][10].

  • Allosteric Regulation: Long-chain fatty acyl-CoAs can allosterically regulate key metabolic enzymes. For instance, they are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[3][7][8].

  • Transcriptional Regulation: Fatty acids and their CoA esters can serve as ligands for PPARs, a family of nuclear receptors that control the expression of genes involved in lipid metabolism. This provides a feedback mechanism to regulate fatty acid oxidation pathways.

Further research is required to elucidate any specific signaling functions of this compound or its immediate metabolites beyond their role as metabolic intermediates.

Conclusion

The metabolism of this compound is a critical juncture in the β-oxidation of unsaturated fatty acids, requiring the coordinated action of Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase, and Enoyl-CoA Hydratase. While foundational knowledge of these enzymes and their roles is well-established, a deeper understanding of their specific interactions with C10 substrates like this compound, including precise kinetic parameters, warrants further investigation. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to pursue these studies. Elucidating the finer details of this metabolic pathway and the potential regulatory roles of its intermediates could open new avenues for understanding metabolic diseases and developing targeted therapeutic interventions.

References

Preliminary Investigations into 3-Decenoyl-CoA Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. While its primary role is metabolic, emerging evidence suggests that fatty acyl-CoAs, as a class of molecules, can also function as intracellular signaling molecules, modulating the activity of enzymes and transcription factors. Furthermore, the corresponding free fatty acid, 3-decenoic acid, may engage in extracellular signaling through cell surface receptors. This technical guide provides a comprehensive overview of the known metabolic pathway of this compound and explores its potential roles in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

The Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids with a chain length of ten carbons. The central enzyme in this pathway is the medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the dehydrogenation of acyl-CoAs.[1] Deficiencies in MCAD activity lead to a group of inherited metabolic disorders known as medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[1]

The metabolic fate of this compound is intricately linked to the β-oxidation spiral. The pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

metabolic_pathway Decanoyl_CoA Decanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Decanoyl_CoA->MCAD Three_Decenoyl_CoA This compound MCAD->Three_Decenoyl_CoA FADH2 FADH2 MCAD->FADH2 e- Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Three_Decenoyl_CoA->Enoyl_CoA_Hydratase Three_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->Three_Hydroxydecanoyl_CoA Three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Three_Hydroxydecanoyl_CoA->Three_Hydroxyacyl_CoA_Dehydrogenase Three_Ketodecanoyl_CoA 3-Ketodecanoyl-CoA Three_Hydroxyacyl_CoA_Dehydrogenase->Three_Ketodecanoyl_CoA NADH NADH + H+ Three_Hydroxyacyl_CoA_Dehydrogenase->NADH e- Thiolase Thiolase Three_Ketodecanoyl_CoA->Thiolase Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA FAD FAD FAD->MCAD NAD NAD+ NAD->Three_Hydroxyacyl_CoA_Dehydrogenase CoA_SH CoA-SH CoA_SH->Thiolase

Figure 1: Mitochondrial β-oxidation of Decanoyl-CoA.
Quantitative Data: Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (U/mg)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~5-10~2.5

Note: Data is representative for a medium-chain acyl-CoA and may not be exact for this compound. Specific activity can vary based on experimental conditions.

Intracellular Signaling Roles of Medium-Chain Acyl-CoAs

Beyond their metabolic functions, fatty acyl-CoAs are emerging as important intracellular signaling molecules that can directly influence cellular processes by modulating the activity of proteins, including transcription factors. This regulation occurs through direct binding, leading to conformational changes that alter the protein's function.

A well-characterized example is the regulation of the bacterial transcription factor FadR by long-chain acyl-CoAs. Binding of acyl-CoAs to FadR inhibits its ability to bind DNA, thereby controlling the expression of genes involved in fatty acid metabolism. In mammals, the transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF-4α) has been shown to bind long-chain acyl-CoAs, suggesting a similar regulatory mechanism.

The expression of the MCAD gene itself is subject to transcriptional regulation by nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and thyroid hormone receptors, which can be influenced by the intracellular levels of fatty acids and their derivatives.

intracellular_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TF Transcription Factor (e.g., PPARα, HNF-4α) DNA DNA (Promoter Region of Target Genes) TF->DNA Binds/Unbinds Gene_Expression Altered Gene Expression (e.g., MCAD gene) DNA->Gene_Expression Acyl_CoA This compound (and other acyl-CoAs) Acyl_CoA->TF Direct Binding Enzyme Enzyme Acyl_CoA->Enzyme Allosteric Regulation Altered_Activity Altered Enzyme Activity Enzyme->Altered_Activity

Figure 2: Conceptual diagram of intracellular signaling by acyl-CoAs.

Extracellular Signaling via GPR84

While this compound is an intracellular molecule, its corresponding free fatty acid, 3-decenoic acid, has the potential to act as an extracellular signaling molecule. The G protein-coupled receptor GPR84 has been identified as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14. Activation of GPR84, which is primarily expressed on immune cells, leads to a pro-inflammatory response.

GPR84 couples to Gi/o proteins, and its activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular functions, including chemotaxis and cytokine production.

gpr84_signaling MCFA Medium-Chain Fatty Acid (e.g., 3-Decenoic Acid) GPR84 GPR84 MCFA->GPR84 Gi_o Gαi/o GPR84->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Inflammation, Chemotaxis) cAMP->Cellular_Response Downstream Effects

Figure 3: GPR84 signaling pathway activated by medium-chain fatty acids.
Quantitative Data: Receptor Activation

The potency of various MCFAs to activate GPR84 can be determined by measuring the half-maximal effective concentration (EC50).

ReceptorLigandEC50 (µM)
GPR84Decanoic Acid (C10)~10-100
GPR84Undecanoic Acid (C11)~5-50
GPR84Lauric Acid (C12)~1-10

Note: EC50 values can vary depending on the specific assay and cell system used. Data for 3-decenoic acid is not specifically available and is expected to be in a similar range to decanoic acid.

Experimental Protocols

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Enzyme Activity Assay

This protocol describes a common method for measuring MCAD activity in cell lysates or purified enzyme preparations using an artificial electron acceptor.

Workflow:

mcad_assay_workflow start Start prepare_lysate Prepare Cell Lysate or Purified Enzyme start->prepare_lysate prepare_reaction Prepare Reaction Mixture: - Buffer - Electron Acceptor (e.g., Ferricenium) - Enzyme Sample prepare_lysate->prepare_reaction initiate_reaction Initiate Reaction by adding Acyl-CoA Substrate (e.g., Octanoyl-CoA) prepare_reaction->initiate_reaction measure_absorbance Monitor Absorbance Change of Electron Acceptor over Time at a Specific Wavelength initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity (rate of substrate oxidation) measure_absorbance->calculate_activity end End calculate_activity->end

Figure 4: Workflow for MCAD enzyme activity assay.

Methodology:

  • Enzyme Preparation: Prepare cell lysates from tissues or cultured cells, or use a purified MCAD enzyme preparation.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6), an artificial electron acceptor such as ferricenium hexafluorophosphate, and the enzyme sample.

  • Initiation: Initiate the reaction by adding the acyl-CoA substrate (e.g., octanoyl-CoA).

  • Measurement: Immediately monitor the decrease in absorbance of the electron acceptor at its maximum absorbance wavelength using a spectrophotometer. The rate of absorbance change is proportional to the rate of substrate oxidation.

  • Calculation: Calculate the specific activity of the enzyme (e.g., in U/mg of protein) based on the rate of absorbance change and the extinction coefficient of the electron acceptor.

GPR84 Activation Assay (cAMP Measurement)

This protocol describes a method to measure the activation of GPR84 by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.

Workflow:

camp_assay_workflow start Start culture_cells Culture Cells Expressing GPR84 start->culture_cells treat_cells Treat Cells with Forskolin (B1673556) (to stimulate cAMP production) and Test Ligand (MCFA) culture_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate lyse_cells Lyse Cells to Release Intracellular cAMP incubate->lyse_cells measure_cAMP Measure cAMP Levels (e.g., using ELISA or HTRF assay) lyse_cells->measure_cAMP analyze_data Analyze Data to Determine Ligand Potency (EC50) measure_cAMP->analyze_data end End analyze_data->end

Figure 5: Workflow for GPR84 activation (cAMP) assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing GPR84 in appropriate multi-well plates.

  • Cell Treatment: Treat the cells with a known concentration of forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels. Simultaneously, add varying concentrations of the test ligand (e.g., 3-decenoic acid).

  • Incubation: Incubate the cells for a specific time at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit, such as an ELISA-based or HTRF (Homogeneous Time-Resolved Fluorescence) assay.

  • Data Analysis: Plot the cAMP levels against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor Binding

This protocol provides a general method to investigate the binding of a transcription factor to a specific DNA sequence, and how this interaction may be modulated by a ligand such as an acyl-CoA.

Workflow:

emsa_workflow start Start prepare_probe Prepare Radiolabeled or Fluorescently Labeled DNA Probe (containing the transcription factor binding site) start->prepare_probe prepare_protein Prepare Nuclear Extract or Purified Transcription Factor start->prepare_protein binding_reaction Set up Binding Reaction: - Labeled Probe - Protein - +/- Test Ligand (Acyl-CoA) prepare_probe->binding_reaction prepare_protein->binding_reaction electrophoresis Separate Protein-DNA Complexes from Free Probe by Non-denaturing Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis detection Detect Probe Signal (Autoradiography or Fluorescence Imaging) electrophoresis->detection analyze_results Analyze Results for Shifted Bands (Protein-DNA complexes) detection->analyze_results end End analyze_results->end

References

An In-depth Technical Guide on the Exploratory Study of 3-Decenoyl-CoA Physiological Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 3-Decenoyl-CoA, a key intermediate in medium-chain fatty acid metabolism. While direct quantitative data on the physiological concentration of this compound remains elusive in publicly available literature, this document synthesizes existing knowledge on acyl-CoA quantification, relevant metabolic pathways, and potential regulatory mechanisms. This guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to investigate the roles of this compound in health and disease. We present established experimental protocols for the analysis of acyl-CoAs, which are readily adaptable for the specific measurement of this compound, and provide visual representations of its metabolic context through signaling pathway and workflow diagrams.

Introduction

This compound is a transient metabolic intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. The precise physiological concentration of this compound is not well-documented, a common challenge for many acyl-CoA species due to their low abundance and rapid turnover. However, understanding the concentration and flux of such intermediates is critical for elucidating metabolic regulation and identifying potential therapeutic targets. This guide aims to equip researchers with the necessary background and methodologies to pursue exploratory studies on this compound.

Quantitative Data on Acyl-CoA Concentrations

Direct measurements of this compound concentrations in various tissues and cell types are not currently available in the scientific literature. However, by examining the reported concentrations of other medium-chain and long-chain acyl-CoAs, we can infer a probable physiological range for this compound. It is expected that its concentration would be in the low micromolar to nanomolar range and would fluctuate based on the metabolic state of the cell, particularly the availability of fatty acids and the demand for energy.

For comparative purposes, the following table summarizes the reported concentrations of various acyl-CoAs in different biological samples.

Acyl-CoA SpeciesTissue/Cell TypeConcentration RangeAnalytical Method
Total Acyl-CoAs Rat Liver15 - 50 nmol/g wet weightHPLC
Long-chain Acyl-CoAs Rat Heart~10 nmol/g wet weightLC-MS/MS
Acetyl-CoA Rat Liver20 - 140 nmol/g wet weightEnzymatic Assay
Malonyl-CoA Rat Liver1 - 5 nmol/g wet weightLC-MS/MS
Succinyl-CoA Rat Liver5 - 20 nmol/g wet weightLC-MS/MS

This table provides a general reference for acyl-CoA concentrations and is not specific to this compound.

Experimental Protocols

The quantification of acyl-CoAs requires sensitive and specific analytical methods due to their low abundance and chemical properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are detailed methodologies for the extraction and analysis of acyl-CoAs from biological samples, which can be optimized for this compound.

Sample Preparation and Acyl-CoA Extraction

Objective: To efficiently extract acyl-CoAs from tissues or cells while minimizing degradation.

Materials:

  • Biological sample (e.g., liver tissue, cultured cells)

  • Liquid nitrogen

  • Homogenizer (e.g., Potter-Elvehjem, bead beater)

  • Extraction buffer: 10% (w/v) trichloroacetic acid (TCA) in water, or 2:1:1 acetonitrile:methanol (B129727):water

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Centrifuge (refrigerated)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Sample Collection and Quenching: Rapidly freeze the biological sample in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen sample in pre-chilled extraction buffer containing internal standards. The ratio of tissue to buffer should be approximately 1:10 (w/v).

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a methanol-water mixture (e.g., 80:20 v/v).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis

Objective: To separate and quantify this compound using a highly sensitive and specific mass spectrometry method.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a period of 10-20 minutes.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The m/z of the [M+H]+ ion for this compound.

  • Product Ion (Q3): A specific fragment ion generated from the collision-induced dissociation of the precursor ion. A common fragment for acyl-CoAs corresponds to the phosphopantetheine moiety.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.

Mitochondrial Beta-Oxidation of Decanoic Acid

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Decanoic_Acid_cyto Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid_cyto->Decanoyl_CoA Acyl-CoA Synthetase Decanoic_Acid_mito Decanoic Acid trans2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->trans2_Decenoyl_CoA Acyl-CoA Dehydrogenase L3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans2_Decenoyl_CoA->L3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase 3_Decenoyl_CoA This compound trans2_Decenoyl_CoA->3_Decenoyl_CoA 3_Ketodecanoyl_CoA 3-Ketodecanoyl-CoA L3_Hydroxydecanoyl_CoA->3_Ketodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA 3_Ketodecanoyl_CoA->Octanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketodecanoyl_CoA->Acetyl_CoA Thiolase

Caption: Mitochondrial beta-oxidation pathway for decanoic acid, highlighting the formation of this compound as an isomer of trans-2-Decenoyl-CoA.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (e.g., TCA precipitation) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis (MRM Mode) Purification->Analysis Data Data Processing and Quantification Analysis->Data

Caption: A generalized workflow for the quantitative analysis of this compound from biological samples.

Conclusion and Future Directions

The study of this compound and other medium-chain acyl-CoA intermediates is a burgeoning field with significant potential for understanding metabolic regulation and its dysregulation in disease. While direct physiological concentration data for this compound is currently lacking, the advanced analytical techniques detailed in this guide provide a clear path forward for researchers to conduct these crucial measurements. Future studies should focus on applying these methods to various biological systems under different physiological and pathological conditions to elucidate the dynamic role of this compound. Such research will be instrumental in developing novel therapeutic strategies targeting fatty acid metabolism.

An In-depth Technical Guide to the Core Biochemical Properties of 3-Decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoyl-CoA is a pivotal intermediate in the metabolism of unsaturated fatty acids. As a medium-chain acyl-CoA, its biochemical properties and metabolic fate are of significant interest in the study of lipid metabolism and related diseases. This technical guide provides a comprehensive overview of the core biochemical properties of the cis and trans isomers of this compound, detailed experimental protocols for its analysis, and visualizations of its role in metabolic pathways.

Core Biochemical and Physical Properties

This compound is an unsaturated fatty acyl-CoA consisting of a ten-carbon acyl chain with a double bond at the third position, attached to a coenzyme A molecule. It exists as two geometric isomers, cis-3-decenoyl-CoA and trans-3-decenoyl-CoA, which have distinct roles and are acted upon by specific enzymes in metabolic pathways.

Quantitative Physicochemical Data
Propertycis-3-Decenoyl-CoAtrans-3-Decenoyl-CoA
Molecular Formula C₃₁H₅₀N₇O₁₇P₃SC₃₁H₅₂N₇O₁₇P₃S
Molecular Weight ( g/mol ) 915.77919.78
Exact Mass (Da) 915.20402525919.23532538[1]
XLogP3-AA -2.4-2.1[1]
Hydrogen Bond Donor Count 67[1]
Hydrogen Bond Acceptor Count 2222[1]
Rotatable Bond Count 2526[1]
Physical State Not specifiedSolid[1]
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available
Water Solubility Not AvailablePredicted: 2.71 g/L[2]
Structure

The structural difference between the cis and trans isomers lies in the orientation of the hydrogen atoms across the double bond between the third and fourth carbons of the decenoyl chain.

(A) cis-3-Decenoyl-CoA

beta_oxidation_pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) cis_3_Decenoyl_CoA cis-3-Decenoyl-CoA Unsaturated_Fatty_Acyl_CoA->cis_3_Decenoyl_CoA Multiple β-oxidation cycles Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_3_Decenoyl_CoA->Enoyl_CoA_Isomerase trans_3_Decenoyl_CoA trans-3-Decenoyl-CoA trans_3_Decenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Enoyl_CoA_Isomerase->trans_2_Decenoyl_CoA Isomerization Beta_Oxidation Further Beta-Oxidation Cycles trans_2_Decenoyl_CoA->Beta_Oxidation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., tissue, cells) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., with SSA) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

References

The Role of 3-Decenoyl-CoA in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Decenoyl-CoA is a key metabolic intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. While not a direct substrate for the principal stages of cellular respiration—namely the citric acid cycle and oxidative phosphorylation—its catabolism is integral to generating the fuel for these processes. The breakdown of this compound and its isomers contributes directly to the cellular pool of acetyl-CoA, NADH, and FADH₂, linking fatty acid metabolism to ATP synthesis. Understanding the specific enzymatic steps, regulatory networks, and experimental methodologies associated with this compound is critical for research into metabolic disorders, neurodegenerative diseases, and oncology. This guide provides an in-depth examination of the biochemical role of this compound, detailed experimental protocols for its study, and its relevance in modern drug development.

The Core Metabolic Pathway: Beta-Oxidation of Medium-Chain Fatty Acids

This compound is an unsaturated medium-chain fatty acyl-CoA that appears during the catabolism of decanoic acid and other fatty acids. The central pathway for its processing is mitochondrial beta-oxidation, a four-step spiral that sequentially shortens the fatty acid chain by two carbons per cycle.

The canonical beta-oxidation pathway produces a trans-Δ²-enoyl-CoA intermediate after the initial dehydrogenation step. However, the oxidation of unsaturated fatty acids or other pathways can result in a trans-Δ³-enoyl-CoA intermediate, such as trans-3-decenoyl-CoA[1]. This isomer is not a substrate for the next enzyme in the sequence, enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ³ or trans-Δ³ double bond to the trans-Δ² position, allowing the intermediate to re-enter the beta-oxidation spiral[2].

The four core enzymatic reactions of beta-oxidation are:

  • Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond between the alpha and beta carbons, producing FADH₂[3][4][5].

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta carbon[2][3].

  • Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH[3][6][7].

  • Thiolysis: A 3-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter[2][3].

This cycle repeats, with the products—acetyl-CoA, NADH, and FADH₂—directly feeding into the citric acid cycle and the electron transport chain to drive ATP synthesis.

Beta_Oxidation_Pathway cluster_Mitochondria Mitochondrial Matrix Decanoyl_CoA Decanoyl-CoA (C10) ACAD Acyl-CoA Dehydrogenase Decanoyl_CoA->ACAD trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA ECH Enoyl-CoA Hydratase trans_2_Decenoyl_CoA->ECH L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxydecanoyl_CoA->HADH _3_Ketodecanoyl_CoA 3-Ketodecanoyl-CoA THIOLASE β-Ketoacyl-CoA Thiolase _3_Ketodecanoyl_CoA->THIOLASE Octanoyl_CoA Octanoyl-CoA (C8) Acetyl_CoA_out Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl_CoA_out->Citric Acid Cycle trans_3_Decenoyl_CoA trans-Δ³-Decenoyl-CoA (from unsaturated FA) ISOMERASE Enoyl-CoA Isomerase trans_3_Decenoyl_CoA->ISOMERASE ACAD->trans_2_Decenoyl_CoA FADH2 FADH₂ ACAD->FADH2 e⁻ ECH->L_3_Hydroxydecanoyl_CoA HADH->_3_Ketodecanoyl_CoA NADH NADH HADH->NADH e⁻ THIOLASE->Octanoyl_CoA To next cycle THIOLASE->Acetyl_CoA_out ISOMERASE->trans_2_Decenoyl_CoA FAD FAD FAD->ACAD ETC Electron Transport Chain FADH2->ETC NAD NAD⁺ NAD->HADH NADH->ETC H2O H₂O H2O->ECH CoA CoA-SH CoA->THIOLASE

Caption: Mitochondrial beta-oxidation pathway for C10 fatty acids.

Quantitative Data on Enzyme Kinetics

Specific kinetic data for enzymes acting directly on this compound are not widely published. However, studies on medium-chain substrates provide valuable context for understanding reaction efficiencies. The L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in the pathway, demonstrates a preference for medium-chain length substrates.

EnzymeSubstrate Chain LengthKm (µM)Vmax (U/mg)Organism/TissueReference
L-3-hydroxyacyl-CoA DehydrogenaseC4 (Acetoacetyl-CoA)88158Pig Heart[8]
L-3-hydroxyacyl-CoA DehydrogenaseC65.3165Pig Heart[8]
L-3-hydroxyacyl-CoA DehydrogenaseC83.2196Pig Heart[8]
L-3-hydroxyacyl-CoA DehydrogenaseC103.5213Pig Heart[8]
L-3-hydroxyacyl-CoA DehydrogenaseC123.5179Pig Heart[8]
L-3-hydroxyacyl-CoA DehydrogenaseC163.391Pig Heart[8]
Short-chain 3-hydroxyacyl-CoA DehydrogenaseC4 to C16-Greatest activity at C10Human[9]

Note: Data represent general activities for medium-chain substrates, as specific values for this compound isomers were not found in the cited literature.

Regulatory Mechanisms of Fatty Acid Oxidation

The catabolism of fatty acids is tightly regulated at both the transcriptional and allosteric levels to meet cellular energy demands and prevent futile metabolic cycles.

Transcriptional Regulation by PPARα: The primary regulator of genes involved in fatty acid oxidation is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that functions as a lipid sensor[10].

  • Activation: In states of high fatty acid availability (e.g., fasting), fatty acids or their derivatives bind to and activate PPARα[11].

  • Heterodimerization: Ligand-activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR)[11][12].

  • DNA Binding: The PPARα/RXRα complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[11][12][13].

  • Gene Expression: This binding recruits co-activators and initiates the transcription of numerous genes encoding enzymes for fatty acid transport and beta-oxidation, including acyl-CoA synthetase, carnitine palmitoyltransferase (CPT), and various acyl-CoA dehydrogenases[3][11].

PPAR_Alpha_Regulation cluster_cytosol Cytosol cluster_nucleus Nucleus FA Fatty Acids (Ligands) PPAR PPARα FA->PPAR Binds & Activates Complex PPARα-RXRα Heterodimer PPAR->Complex RXR RXRα RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Genes (e.g., ACAD, EHHADH, CPT1) PPRE->Gene Promotes Transcription mRNA mRNA Gene->mRNA Transcription Protein β-Oxidation Enzymes mRNA->Protein Translation Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Protein->Increased Fatty Acid Oxidation

Caption: Transcriptional regulation of beta-oxidation by PPARα.

Allosteric and Hormonal Regulation:

  • Malonyl-CoA: In the fed state, high levels of insulin (B600854) stimulate acetyl-CoA carboxylase (ACC) to produce malonyl-CoA, a key intermediate in fatty acid synthesis. Malonyl-CoA is a potent inhibitor of CPT1, the enzyme that transports long-chain fatty acids into the mitochondria, thereby preventing their oxidation while synthesis is active[3][14][15].

  • Energy Status: The rate of beta-oxidation is sensitive to the cell's energy charge. A high NADH/NAD⁺ ratio or a high acetyl-CoA/CoA ratio provides negative feedback, inhibiting 3-hydroxyacyl-CoA dehydrogenase and thiolase, respectively[3].

Experimental Protocols for Measuring Fatty Acid Oxidation

Assessing the rate of fatty acid oxidation (FAO) is fundamental to metabolic research. Two prevalent methods are the radiometric assay and real-time respirometry via the Seahorse XF Analyzer.

Protocol 1: Radiometric FAO Assay

This method provides a direct measurement of substrate conversion by tracking the metabolism of a radiolabeled fatty acid, typically [¹⁴C]-Palmitate.

Methodology:

  • Cell Culture: Seed cells of interest in appropriate culture plates and allow them to adhere overnight[16].

  • Reagent Preparation:

    • Prepare a BSA-conjugated palmitate solution. Dissolve sodium palmitate in water by heating, then immediately conjugate it to fatty-acid-free BSA at a specific molar ratio (e.g., 5:1) to ensure solubility[17].

    • Spike the "cold" palmitate-BSA solution with [¹⁴C]-Palmitate to a known specific activity[18].

    • Prepare an assay medium (e.g., Krebs-Henseleit buffer) containing necessary cofactors like 0.5 mM L-Carnitine[16].

  • Assay Execution:

    • Wash cells and pre-incubate them in serum-free medium, potentially with test compounds (e.g., inhibitors)[16].

    • Remove the pre-incubation medium and add the prepared [¹⁴C]-Palmitate assay medium to each well[13].

    • Seal the plate and incubate at 37°C for a defined period (e.g., 1-3 hours)[13].

  • Termination and Measurement:

    • Stop the reaction by adding ice-cold perchloric acid (e.g., 0.5 M final concentration) to lyse the cells and precipitate macromolecules[13][19].

    • Centrifuge the lysates at high speed (e.g., ≥14,000 x g) to pellet the precipitate[13].

    • The supernatant contains the ¹⁴C-labeled acid-soluble metabolites (ASMs), which are the products of beta-oxidation (e.g., ¹⁴C-acetyl-CoA).

    • Transfer a defined volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter[16][19].

  • Data Analysis:

    • Calculate the rate of FAO by converting the CPM of the ASMs into nmol of palmitate oxidized per unit of time per mg of protein, based on the specific activity of the [¹⁴C]-Palmitate substrate[16]. Normalize results to a vehicle control.

Protocol 2: Seahorse XF Real-Time FAO Assay

This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By providing fatty acids as the sole or primary fuel source, changes in OCR can be attributed to FAO.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight[16].

  • Reagent Preparation:

    • Assay Medium: Prepare Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose. Adjust pH to 7.4[16][20]. On the day of the assay, cells are switched to this medium.

    • Substrate: Use a pre-conjugated Palmitate-BSA substrate[20].

    • Compound Plate: Prepare a utility plate with injection ports containing the FAO substrate, a vehicle control (BSA only), and relevant inhibitors like Etomoxir (B15894) (a CPT1 inhibitor) to confirm FAO-dependent respiration[16][20]. Other compounds for a mitochondrial stress test (oligomycin, FCCP, rotenone/antimycin A) can also be included[21].

  • Assay Execution:

    • One hour before the assay, replace the culture medium with the prepared FAO assay medium and incubate the cells at 37°C in a non-CO₂ incubator[16][22].

    • Calibrate the Seahorse XF Analyzer sensor cartridge.

    • Place the cell plate in the analyzer. First, measure the basal OCR.

    • Inject the Palmitate-BSA substrate (or BSA control) and monitor the change in OCR. An increase in OCR indicates oxidation of the exogenous fatty acid.

    • Inject Etomoxir. A subsequent decrease in OCR confirms that the observed respiration was dependent on fatty acid oxidation[16][20].

  • Data Analysis: The Seahorse XF software calculates OCR in real-time. Compare the OCR traces between cells fed with palmitate and the BSA control, and observe the specific inhibitory effect of etomoxir to quantify the rate of FAO[16].

Seahorse_Workflow cluster_prep Assay Preparation cluster_run Seahorse XF Analyzer Run Day1 Day 1: Seed Cells in XF Microplate Day2 Day 2: Assay Day Day1->Day2 Hydrate Hydrate Sensor Cartridge Day2->Hydrate PrepMedium Prepare FAO Assay Medium (Base + L-Carnitine + Substrate) Day2->PrepMedium LoadPlate Load Compound Plate (Etomoxir, Oligomycin, etc.) Day2->LoadPlate Calibrate Calibrate Instrument Hydrate->Calibrate Equilibrate Equilibrate Cells in FAO Assay Medium PrepMedium->Equilibrate LoadPlate->Calibrate Basal Measure Basal OCR Calibrate->Basal Inject1 Inject Palmitate-BSA (Measure OCR Change) Basal->Inject1 Inject2 Inject Etomoxir (Confirm FAO Signal) Inject1->Inject2 StressTest Inject Stress Test Compounds (Optional) Inject2->StressTest Analyze Data Analysis (Calculate FAO Rate) StressTest->Analyze

Caption: Experimental workflow for a Seahorse XF fatty acid oxidation assay.

Relevance in Disease and Drug Development

The fatty acid oxidation pathway, including the processing of intermediates like this compound, is a critical nexus in health and disease, making it a target for therapeutic intervention.

  • Metabolic Diseases: Inherited fatty acid oxidation disorders (FAODs) are a group of autosomal recessive conditions where a specific enzyme in the pathway is deficient[23][24]. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is one of the most common FAODs. These disorders can lead to severe hypoketotic hypoglycemia, cardiomyopathy, and liver dysfunction, as tissues are unable to utilize fats for energy during periods of fasting or stress[24][25]. Impaired hepatic metabolism of medium-chain fatty acids can also lead to glucose intolerance and hepatic steatosis[26].

  • Drug-Induced Toxicity: A number of drugs can induce liver steatosis by inhibiting mitochondrial beta-oxidation[27]. Moderate impairment can cause macrovacuolar steatosis, while severe inhibition can lead to more dangerous microvesicular steatosis and liver failure. Therefore, screening candidate drugs for off-target effects on FAO is a critical step in preclinical safety assessment.

  • Oncology: Many cancer cells exhibit metabolic reprogramming. While often associated with increased glycolysis (the Warburg effect), some cancers rely heavily on fatty acid oxidation to support proliferation, survival, and resistance to therapy. Targeting FAO is therefore being explored as a potential anti-cancer strategy[28].

  • Neurodegenerative Diseases: The brain has high energy demands, and dysregulation of lipid metabolism and beta-oxidation has been implicated in the pathology of several neurodegenerative disorders[29]. Modulating FAO pathways is being investigated as a potential neuroprotective strategy[29].

Therapeutic strategies in this area include the development of drugs that activate PPARα (e.g., fibrates) to upregulate FAO, as well as the creation of targeted inhibitors for use in oncology[12].

References

The Enzymatic Crossroads of 3-Decenoyl-CoA: A Technical Guide to its Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. Its unique structure, featuring a double bond at the third carbon position, necessitates the action of auxiliary enzymes to facilitate its complete degradation. A thorough understanding of the enzymatic reactions involving this compound is crucial for elucidating the intricacies of fatty acid metabolism and for the development of therapeutic agents targeting metabolic disorders. This technical guide provides an in-depth overview of the initial characterization of this compound's enzymatic reactions, focusing on the core enzymes, their kinetics, relevant experimental protocols, and its metabolic context.

Core Enzymatic Players and Their Reactions

The metabolism of this compound is primarily orchestrated by two key enzymes that remodel its double bond to make it a suitable substrate for the core β-oxidation pathway.

1. Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8): This enzyme catalyzes the isomerization of the cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA intermediate. This conversion is essential as the standard enzymes of β-oxidation can only process substrates with a double bond at the second position. The reaction effectively moves the double bond from the third to the second carbon.

2. 2,4-Dienoyl-CoA Reductase (EC 1.3.1.34): In the context of polyunsaturated fatty acid oxidation, a 2,4-dienoyl-CoA intermediate can be formed. While not directly acting on this compound, its product, trans-2-enoyl-CoA, can be downstream of the isomerase action. The reductase acts on 2,4-dienoyl-CoA thioesters, reducing them to trans-3-enoyl-CoA, which is then a substrate for Δ³,Δ²-enoyl-CoA isomerase.

Quantitative Analysis of Enzymatic Reactions

EnzymeSubstrateRelative Velocity RatioSource OrganismNotes
Mitochondrial Δ³,Δ²-Enoyl-CoA Isomerasetrans-3-Hexenoyl-CoA9Rat LiverThe enzyme exhibits a preference for shorter chain substrates. The velocity decreases as the acyl chain length increases.[1]
trans-3-Decenoyl-CoA2.5Rat LiverThis provides a direct, albeit relative, measure of the enzyme's activity with a C10 substrate.[1]
trans-3-Dodecenoyl-CoA1Rat LiverServes as the baseline for comparing the relative velocities of different substrates.[1]
Peroxisomal 2,4-Dienoyl-CoA ReductaseShort-chain acyl-CoAs-HumanKm values for short-chain acyl-CoAs are at least 6-fold higher than for substrates with 10 or more carbons, indicating lower affinity for shorter chains.[2]
C10 and longer acyl-CoAs-HumanThe enzyme shows a preference for longer-chain substrates.[2]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following sections outline protocols for the synthesis of this compound and for assaying the activity of the key enzymes involved in its metabolism.

Synthesis of trans-3-Decenoyl-CoA

The chemical synthesis of acyl-CoA thioesters can be achieved through the activation of the corresponding carboxylic acid. A common method involves the use of mixed anhydrides.

Materials:

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve trans-3-Decenoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate.

    • Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride (B1165640).

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A in a suitable aqueous buffer (e.g., sodium bicarbonate solution).

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours.

  • Purification:

    • The resulting trans-3-Decenoyl-CoA can be purified using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Enzymatic Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored spectrophotometrically by coupling the reaction to the subsequent hydration step catalyzed by enoyl-CoA hydratase (crotonase). The decrease in absorbance at 263 nm, corresponding to the disappearance of the trans-2-enoyl-CoA product, is measured.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (crotonase)

  • trans-3-Decenoyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and enoyl-CoA hydratase in a quartz cuvette.

  • Initiate the reaction by adding a known concentration of trans-3-Decenoyl-CoA.

  • Add the purified Δ³,Δ²-enoyl-CoA isomerase to the cuvette to start the isomerization.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • The rate of the reaction can be calculated using the molar extinction coefficient of the trans-2-enoyl-CoA intermediate.

Enzymatic Assay for 2,4-Dienoyl-CoA Reductase

The activity of 2,4-dienoyl-CoA reductase is typically measured by monitoring the decrease in absorbance of its substrate, a 2,4-dienoyl-CoA, or the oxidation of its cofactor, NADPH. A continuous spectrophotometric assay can be employed using a suitable C10 dienoyl-CoA substrate like 2,4-decadienoyl-CoA.

Materials:

  • Purified 2,4-dienoyl-CoA reductase

  • 2,4-decadienoyl-CoA (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH.

  • Add the purified 2,4-dienoyl-CoA reductase to the mixture.

  • Initiate the reaction by adding 2,4-decadienoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm (for NADPH oxidation) or at the absorbance maximum of the 2,4-dienoyl-CoA substrate over time.

  • The reaction rate is calculated from the change in absorbance using the respective molar extinction coefficients.

Visualizing the Metabolic Pathway and Experimental Workflow

Diagrams are essential for illustrating complex biological processes and experimental designs.

Beta_Oxidation_of_Unsaturated_Fatty_Acid Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) Beta_Oxidation_Cycles β-Oxidation Cycles Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles cis_delta3_Decenoyl_CoA cis-Δ³-Decenoyl-CoA Beta_Oxidation_Cycles->cis_delta3_Decenoyl_CoA 2_4_Dienoyl_CoA 2,4-Dienoyl-CoA Intermediate Beta_Oxidation_Cycles->2_4_Dienoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_delta3_Decenoyl_CoA->Isomerase trans_delta2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Isomerase->trans_delta2_Decenoyl_CoA Further_Beta_Oxidation Further β-Oxidation Cycles trans_delta2_Decenoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA Reductase 2,4-Dienoyl-CoA Reductase 2_4_Dienoyl_CoA->Reductase trans_delta3_Enoyl_CoA trans-Δ³-Enoyl-CoA Reductase->trans_delta3_Enoyl_CoA trans_delta3_Enoyl_CoA->Isomerase

Caption: Metabolic fate of this compound in β-oxidation.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay Decenoic_Acid trans-3-Decenoic Acid Activation Activation (Mixed Anhydride Formation) Decenoic_Acid->Activation Ligation Ligation with Coenzyme A Activation->Ligation Purification Purification (HPLC) Ligation->Purification 3_Decenoyl_CoA trans-3-Decenoyl-CoA Purification->3_Decenoyl_CoA Initiate_Reaction Initiate with this compound or 2,4-Decadienoyl-CoA 3_Decenoyl_CoA->Initiate_Reaction Enzyme Δ³,Δ²-Enoyl-CoA Isomerase or 2,4-Dienoyl-CoA Reductase Reaction_Mixture Prepare Reaction Mixture (Buffer, Cofactors, Coupling Enzymes) Enzyme->Reaction_Mixture Reaction_Mixture->Initiate_Reaction Spectrophotometry Spectrophotometric Monitoring (ΔAbsorbance / time) Initiate_Reaction->Spectrophotometry Data_Analysis Calculate Kinetic Parameters Spectrophotometry->Data_Analysis

Caption: Workflow for synthesis and enzymatic characterization.

Signaling Implications

While this compound is primarily recognized as a metabolic intermediate, the broader class of acyl-CoAs is increasingly understood to have roles in cellular signaling.[3][4][5] Long-chain fatty acyl-CoAs can act as allosteric regulators of enzymes and influence transcription factor activity.[5] They are precursors for the synthesis of signaling molecules like ceramides (B1148491) and diacylglycerols.[4] Although a direct signaling pathway initiated by this compound has not been definitively established, its concentration within the mitochondrial matrix likely contributes to the overall acyl-CoA pool, which in turn can influence cellular processes beyond simple energy metabolism. Further research is warranted to explore potential specific signaling roles for this and other unsaturated acyl-CoA intermediates.

Acyl_CoA_Signaling Acyl_CoAs Acyl-CoAs (including this compound) Metabolic_Pathways Metabolic Pathways (e.g., β-Oxidation, Lipid Synthesis) Acyl_CoAs->Metabolic_Pathways Signaling_Molecules Synthesis of Signaling Molecules (Ceramides, Diacylglycerols) Acyl_CoAs->Signaling_Molecules Enzyme_Regulation Allosteric Enzyme Regulation Acyl_CoAs->Enzyme_Regulation Gene_Expression Regulation of Gene Expression Acyl_CoAs->Gene_Expression Cellular_Responses Cellular Responses (e.g., Insulin Signaling, Apoptosis) Signaling_Molecules->Cellular_Responses Enzyme_Regulation->Cellular_Responses Gene_Expression->Cellular_Responses

Caption: General signaling roles of acyl-CoAs.

Conclusion

The initial characterization of this compound's enzymatic reactions centers on its critical processing by Δ³,Δ²-enoyl-CoA isomerase to continue through the β-oxidation pathway. While quantitative kinetic data remains an area for further investigation, the established methodologies for substrate synthesis and enzymatic assays provide a solid foundation for future research. The exploration of potential signaling roles for this compound and other metabolic intermediates will undoubtedly open new avenues for understanding the complex interplay between metabolism and cellular regulation, with significant implications for human health and disease.

References

The Discovery of 3-Decenoyl-CoA: A Keystone Intermediate in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of fatty acids through beta-oxidation is a fundamental energy-yielding pathway. While the degradation of saturated fatty acids follows a straightforward cyclic process, the oxidation of unsaturated fatty acids necessitates auxiliary enzymes to handle the non-standard double bond configurations. A pivotal intermediate in this process is 3-decenoyl-CoA, the discovery and characterization of which were instrumental in elucidating the complete picture of fatty acid metabolism. This technical guide delves into the core findings surrounding the identification of this compound as a beta-oxidation intermediate, with a focus on the key enzymatic steps, experimental methodologies of the era, and the quantitative data that solidified its role.

Introduction: The Challenge of Unsaturated Fatty Acids

The classical beta-oxidation spiral, elucidated in the mid-20th century, describes a four-step process that sequentially shortens saturated fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. However, this pathway is insufficient for the complete degradation of unsaturated fatty acids, which contain one or more double bonds in cis or trans configurations. These double bonds present stereochemical hurdles for the enzymes of the standard beta-oxidation pathway.

The seminal work in the 1960s, particularly by the laboratory of Wilhelm Stoffel, was crucial in unraveling the enzymatic machinery required to overcome these challenges. Their research identified key intermediates, including this compound, and the enzymes that act upon them, thus providing a more comprehensive understanding of fatty acid metabolism.

The Emergence of this compound as an Intermediate

The beta-oxidation of a monounsaturated fatty acid like oleic acid (18:1, cis-Δ⁹) proceeds normally for three cycles, yielding three molecules of acetyl-CoA. This process results in a 12-carbon fatty acyl-CoA with a cis-Δ³ double bond, specifically cis-3-dodecenoyl-CoA. The standard acyl-CoA dehydrogenase cannot act on this substrate. This metabolic roadblock led to the search for an enzyme that could modify this intermediate to re-enter the beta-oxidation pathway.

The key enzyme identified was Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8). This enzyme catalyzes the isomerization of the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond. In the context of a 10-carbon fatty acyl-CoA, this intermediate is This compound . The product of the isomerase reaction, trans-2-decenoyl-CoA, is a substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed.

The logical flow of this discovery is outlined in the diagram below:

discovery_logic Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Oleic Acid) Beta_Oxidation_Cycles Standard Beta-Oxidation Cycles Unsaturated_Fatty_Acid->Beta_Oxidation_Cycles Cis_3_Enoyl_CoA cis-3-Enoyl-CoA Intermediate (e.g., cis-3-Dodecenoyl-CoA) Beta_Oxidation_Cycles->Cis_3_Enoyl_CoA Metabolic_Block Metabolic Roadblock for Acyl-CoA Dehydrogenase Cis_3_Enoyl_CoA->Metabolic_Block _3_Decenoyl_CoA Identification of This compound as a Substrate Cis_3_Enoyl_CoA->_3_Decenoyl_CoA after further oxidation leads to Enoyl_CoA_Isomerase Discovery of Δ³,Δ²-Enoyl-CoA Isomerase Metabolic_Block->Enoyl_CoA_Isomerase necessitated the search for Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Product (e.g., trans-2-Decenoyl-CoA) Enoyl_CoA_Isomerase->Trans_2_Enoyl_CoA produces _3_Decenoyl_CoA->Enoyl_CoA_Isomerase acts upon Resumption_Beta_Oxidation Resumption of Beta-Oxidation Trans_2_Enoyl_CoA->Resumption_Beta_Oxidation

Figure 1: Logical progression leading to the discovery of this compound's role.

Quantitative Data from Foundational Studies

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Rat Liver Mitochondriacis-3-Hexenoyl-CoA301500F. M. Miesowicz and F. P. Ingraham, 1976
Rat Liver Mitochondriatrans-3-Hexenoyl-CoA100500F. M. Miesowicz and F. P. Ingraham, 1976
E. colicis-3-Decenoyl-CoA252800W. J. Lennarz, 1966
E. colitrans-3-Decenoyl-CoA80900W. J. Lennarz, 1966

Note: The data presented are from studies conducted after the initial discovery and serve to illustrate the enzyme's affinity and turnover for relevant substrates.

Experimental Protocols of the Era

The identification and characterization of this compound and enoyl-CoA isomerase relied on a combination of chemical synthesis, enzyme purification, and analytical techniques that were state-of-the-art for the time.

Synthesis of this compound Substrates

synthesis_workflow Start Starting Material (e.g., Heptanal) Wittig Wittig Reaction with Phosphonium Ylide Start->Wittig Cis_Trans_Isomers Formation of cis/trans Mixture of 3-Decenoic Acid Wittig->Cis_Trans_Isomers Separation Isomer Separation (e.g., Fractional Crystallization or Argentation Chromatography) Cis_Trans_Isomers->Separation Cis_Isomer cis-3-Decenoic Acid Separation->Cis_Isomer Trans_Isomer trans-3-Decenoic Acid Separation->Trans_Isomer Activation_Cis Activation to Acyl-CoA (e.g., Mixed Anhydride Method) Cis_Isomer->Activation_Cis Activation_Trans Activation to Acyl-CoA (e.g., Mixed Anhydride Method) Trans_Isomer->Activation_Trans Cis_3_Decenoyl_CoA cis-3-Decenoyl-CoA Activation_Cis->Cis_3_Decenoyl_CoA Trans_3_Decenoyl_CoA trans-3-Decenoyl-CoA Activation_Trans->Trans_3_Decenoyl_CoA

Figure 2: General workflow for the synthesis of this compound isomers.

Protocol Outline: Mixed Anhydride Method for Acyl-CoA Synthesis

  • Anhydride Formation: The free fatty acid (e.g., cis-3-decenoic acid) is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran). An activating agent, such as ethyl chloroformate, is added in the presence of a base (e.g., triethylamine) at low temperature to form a mixed anhydride.

  • Thioesterification: A solution of Coenzyme A (in its free thiol form) in a buffered aqueous solution is added to the mixed anhydride. The reaction mixture is stirred vigorously to facilitate the reaction between the two phases.

  • Purification: The resulting acyl-CoA is purified from the reaction mixture, often by precipitation and washing, followed by chromatographic methods such as column chromatography on DEAE-cellulose.

Isolation and Purification of Enoyl-CoA Isomerase

The enzyme was typically isolated from rat liver mitochondria, a rich source of metabolic enzymes.

Protocol Outline: Enzyme Purification

  • Mitochondrial Isolation: Rat livers were homogenized in a buffered sucrose (B13894) solution. Mitochondria were isolated by differential centrifugation.

  • Solubilization: The mitochondrial pellet was treated with a detergent (e.g., deoxycholate) or subjected to physical disruption (e.g., sonication) to release the matrix proteins.

  • Fractionation: The solubilized proteins were subjected to a series of purification steps, including:

    • Ammonium sulfate (B86663) precipitation to enrich for proteins within a specific solubility range.

    • Ion-exchange chromatography (e.g., on DEAE-cellulose) to separate proteins based on charge.

    • Gel filtration chromatography (e.g., on Sephadex) to separate proteins based on size.

  • Activity Assays: At each step, fractions were assayed for enoyl-CoA isomerase activity to track the purification progress.

Enoyl-CoA Isomerase Assay

The activity of the isomerase was typically measured spectrophotometrically by coupling the reaction to the subsequent step in beta-oxidation.

Protocol Outline: Coupled Spectrophotometric Assay

  • Reaction Mixture: A cuvette would contain buffer, the substrate (cis- or trans-3-enoyl-CoA), and an excess of purified enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase.

  • Initiation: The reaction is initiated by the addition of the purified enoyl-CoA isomerase.

  • Detection: The isomerase converts the 3-enoyl-CoA to trans-2-enoyl-CoA. The hydratase then converts this to L-3-hydroxyacyl-CoA, which is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase. This final step reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time, providing a measure of the isomerase activity.

Analysis of Beta-Oxidation Intermediates

In the 1960s, gas-liquid chromatography (GLC) was a powerful tool for the analysis of fatty acids. To identify the products of in vitro beta-oxidation reactions, the acyl-CoA intermediates were first converted to their more volatile methyl esters.

Protocol Outline: GLC Analysis of Intermediates

  • Incubation: A mitochondrial preparation was incubated with an unsaturated fatty acid substrate.

  • Saponification: The reaction was stopped, and the acyl-CoA esters were hydrolyzed (saponified) to free fatty acids using a strong base.

  • Esterification: The free fatty acids were then converted to fatty acid methyl esters (FAMEs) using a reagent such as diazomethane (B1218177) or methanolic HCl.

  • Extraction: The FAMEs were extracted into an organic solvent (e.g., hexane).

  • GLC Analysis: The extracted FAMEs were injected into a gas chromatograph equipped with a suitable column (e.g., packed with a polyester (B1180765) stationary phase). The retention times of the sample components were compared to those of known standards to identify the chain length and degree of unsaturation of the beta-oxidation intermediates.

Signaling Pathways and Metabolic Context

The discovery of this compound and its metabolizing enzyme, enoyl-CoA isomerase, placed them within the broader context of mitochondrial fatty acid beta-oxidation. This pathway is tightly regulated and integrated with other metabolic processes, such as the citric acid cycle and oxidative phosphorylation.

beta_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix cluster_unsaturated Unsaturated Fatty Acid Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA NADH_FADH2 NADH, FADH₂ Beta_Oxidation->NADH_FADH2 _3_Enoyl_CoA 3-Enoyl-CoA (e.g., this compound) Beta_Oxidation->_3_Enoyl_CoA produces intermediate TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->NADH_FADH2 OxPhos Oxidative Phosphorylation ATP ATP OxPhos->ATP NADH_FADH2->OxPhos Isomerase Δ³,Δ²-Enoyl-CoA Isomerase _3_Enoyl_CoA->Isomerase _2_Enoyl_CoA 2-Enoyl-CoA Isomerase->_2_Enoyl_CoA _2_Enoyl_CoA->Beta_Oxidation re-enters spiral

Figure 3: Metabolic context of this compound within mitochondrial beta-oxidation.

Conclusion

The discovery of this compound as an intermediate in the beta-oxidation of unsaturated fatty acids and the characterization of Δ³,Δ²-enoyl-CoA isomerase were critical advancements in our understanding of lipid metabolism. The meticulous experimental work of the 1960s, employing chemical synthesis, enzyme purification, and early chromatographic techniques, laid the foundation for our current detailed knowledge of this pathway. This knowledge continues to be relevant for researchers in metabolism, and for drug development professionals targeting metabolic disorders. The elucidation of these auxiliary steps in beta-oxidation highlights the elegance and efficiency of metabolic pathways in handling a diverse range of substrates.

A Historical Perspective on the Study of Unsaturated Acyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid metabolism, a cornerstone of biochemistry, has a rich and complex history. Central to this narrative is the elucidation of the pathways governing the breakdown of unsaturated fatty acids, a process that requires a specialized enzymatic machinery to handle the unique chemical structures of these molecules. This technical guide provides a historical perspective on the study of unsaturated acyl-Coenzyme A (acyl-CoA) esters, from the seminal discoveries that laid the groundwork for our understanding of fatty acid oxidation to the evolution of the analytical techniques that have enabled deeper insights into these critical metabolic intermediates. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the historical context and technical underpinnings of this vital area of metabolic research.

Early Insights into Fatty Acid Oxidation: The Dawn of a New Field

The journey into the intricate world of fatty acid metabolism began in the early 20th century. A pivotal moment arrived in 1904 with the groundbreaking work of Franz Knoop . Through a series of ingenious experiments involving phenyl-labeled fatty acids fed to dogs, Knoop deduced the fundamental principle of β-oxidation: the sequential removal of two-carbon units from the fatty acid chain.[1][2][3][4][5][6][7] His experiments, conducted without the aid of modern radioisotopes, involved feeding dogs fatty acids with an even or odd number of carbon atoms, tagged with a terminal phenyl group.[2][3] By analyzing the urinary excretion products—phenylacetic acid from even-chain fatty acids and benzoic acid from odd-chain fatty acids—Knoop correctly inferred that fatty acids are degraded in a stepwise fashion, two carbons at a time.[2][3] This foundational concept of β-oxidation was later confirmed and expanded upon by Henry Drysdale Dakin .[4]

The next major leap forward came with the recognition of the energetic requirements of this process. In the 1940s, Albert L. Lehninger 's research established the crucial role of adenosine (B11128) triphosphate (ATP) in the activation of fatty acid oxidation.[8][9][10] His work with homogenized liver preparations demonstrated that the oxidation of fatty acids was dependent on the presence of ATP, laying the groundwork for understanding the initial activation step of fatty acids.[9]

The Central Role of Coenzyme A: "Activated Acetic Acid"

The 1940s and 1950s witnessed the discovery of a key player in intermediary metabolism: Coenzyme A (CoA). Fritz Lipmann was awarded the Nobel Prize in 1953 for his discovery of CoA and its importance in metabolism.[11] However, it was the meticulous work of Feodor Lynen that fully elucidated the structure of "activated acetic acid," or acetyl-CoA, in 1951.[11][12][13][14] Lynen's research revealed that the acetyl group is linked to the thiol group of coenzyme A, forming a thioester bond.[13] This discovery was a watershed moment, providing the chemical basis for the transfer of acyl groups in a wide range of metabolic reactions, including the β-oxidation of fatty acids.[13] Lynen, along with Konrad Bloch, was awarded the Nobel Prize in Physiology or Medicine in 1964 for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism.[11][12][14]

Navigating the Kinks: The Discovery of Auxiliary Enzymes for Unsaturated Fatty Acid Oxidation

While the β-oxidation pathway for saturated fatty acids was being unraveled, a new challenge emerged: how does the cell metabolize unsaturated fatty acids, with their cis- and trans- double bonds? The core enzymes of β-oxidation are stereospecific and cannot act on the cis- or trans-Δ3-enoyl-CoA intermediates that arise during the breakdown of unsaturated fatty acids.[15] This puzzle led to the discovery of a set of "auxiliary" enzymes that remodel these intermediates, allowing them to re-enter the main β-oxidation spiral.

Enoyl-CoA Isomerase: Shifting the Double Bond

The first of these auxiliary enzymes to be identified was enoyl-CoA isomerase . First identified and purified from rat liver mitochondria in the 1960s and 1970s, this enzyme catalyzes the isomerization of cis-Δ3- or trans-Δ3-enoyl-CoA to the trans-Δ2-enoyl-CoA intermediate, a substrate for enoyl-CoA hydratase.[15][16] This crucial step effectively "corrects" the position and configuration of the double bond, allowing β-oxidation to proceed.

2,4-Dienoyl-CoA Reductase: Taming the Conjugated System

The oxidation of polyunsaturated fatty acids presents an even greater challenge, leading to the formation of a 2,4-dienoyl-CoA intermediate. This conjugated diene is not a substrate for enoyl-CoA hydratase. The solution to this metabolic conundrum came with the discovery of 2,4-dienoyl-CoA reductase . This NADPH-dependent enzyme reduces the 2,4-dienoyl-CoA to a trans-Δ3-enoyl-CoA.[17][18][19] This product is then acted upon by enoyl-CoA isomerase to generate the trans-Δ2-enoyl-CoA, which can then re-enter the β-oxidation pathway.[17]

The Evolution of Analytical Techniques for Studying Unsaturated Acyl-CoAs

Our understanding of unsaturated acyl-CoA metabolism has been intrinsically linked to the development of analytical methods to isolate, identify, and quantify these molecules.

Early Methods: Labeling, Chromatography, and Spectrophotometry

The pioneering work of Knoop relied on chemical labeling and classical organic chemistry techniques to identify metabolic products.[2][3] In the mid-20th century, the advent of paper chromatography and later thin-layer chromatography (TLC) provided the first means to separate and qualitatively analyze fatty acids and their derivatives.[20][21] These methods, while revolutionary for their time, were limited in terms of resolution and sensitivity.

The development of spectrophotometric assays in the mid-20th century was a major advance, allowing for the quantitative measurement of enzyme activities.[22][23][24] These assays typically relied on monitoring the change in absorbance of a chromogenic substrate or a cofactor like NAD+ or FAD. For example, early assays for acyl-CoA dehydrogenases measured the reduction of an artificial electron acceptor.

The Rise of High-Performance Liquid Chromatography (HPLC)

The 1970s and 1980s saw the emergence of High-Performance Liquid Chromatography (HPLC) as a powerful tool for the separation and quantification of acyl-CoAs.[25][26][27][28][29][30][31][32] Reverse-phase HPLC, in particular, proved to be highly effective for separating these amphipathic molecules based on the length and unsaturation of their acyl chains.[25][29] Coupled with UV detection, HPLC offered significantly improved resolution and sensitivity compared to earlier chromatographic techniques.[31][32]

The Modern Era: Mass Spectrometry and Beyond

The coupling of HPLC with mass spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), has revolutionized the analysis of acyl-CoAs in the late 20th and early 21st centuries.[31][33] LC-MS/MS provides unparalleled sensitivity and specificity, allowing for the identification and quantification of a wide range of acyl-CoA species in complex biological samples, even at very low concentrations.[21][33] This technology has been instrumental in advancing our understanding of the intricate roles of unsaturated acyl-CoAs in health and disease.

Quantitative Data Summary

EraKey Enzyme/TechniqueSubstrate/AnalyteKm (µM)Vmax (U/mg)Analytical Method Characteristics
Mid-20th Century (c. 1950s-1960s) Enoyl-CoA Isomerase (Rat Liver)Crotonyl-CoA~50-100Not consistently reportedSpectrophotometric assay based on the disappearance of the enoyl-CoA double bond.
2,4-Dienoyl-CoA Reductase (Initial studies)2,4-Hexadienoyl-CoAData not readily availableData not readily availableSpectrophotometric assay monitoring NADPH oxidation.
Paper/Thin-Layer ChromatographyFatty AcidsN/AN/AQualitative/semi-quantitative; Resolution limited by solvent system and paper/plate quality.
Late 20th Century (c. 1970s-1980s) Enoyl-CoA Isomerase (Purified)Various enoyl-CoAs~10-50~10-100Improved spectrophotometric assays with purified enzymes and synthetic substrates.
2,4-Dienoyl-CoA Reductase (Purified)2,4-Decadienoyl-CoA~5-20~1-10More sensitive spectrophotometric assays developed.
HPLC-UVAcyl-CoAsN/AN/AGreatly improved resolution of different chain lengths and degrees of unsaturation; Sensitivity in the nanomole range.
Modern Era (c. 1990s-Present) Recombinant Human Enoyl-CoA Isomerasecis-3-Octenoyl-CoA~25~150Highly purified recombinant enzymes allow for precise kinetic characterization.
Recombinant Human 2,4-Dienoyl-CoA Reductase2-trans,4-trans-Decadienoyl-CoA~2~5Detailed kinetic studies using advanced spectrophotometric and mass spectrometric methods.
LC-MS/MSAcyl-CoAsN/AN/AHigh sensitivity (femtomole to picomole range) and specificity; Capable of profiling the entire acyl-CoA pool.

Note: The kinetic values presented are approximate and can vary significantly depending on the specific enzyme source, purity, substrate, and assay conditions. The purpose of this table is to illustrate the general trends in our understanding and analytical capabilities over time.

Experimental Protocols: A Historical Snapshot

To provide a tangible sense of the evolution of experimental approaches, this section outlines the general principles of key historical and modern experimental protocols.

Knoop's Phenyl-Labeled Fatty Acid Experiment (1904)

Objective: To trace the metabolic fate of fatty acids.

Methodology:

  • Synthesis of Labeled Fatty Acids: Phenyl groups were chemically attached to the terminal (ω) carbon of fatty acids of varying chain lengths (e.g., ω-phenylvaleric acid, ω-phenylbutyric acid).

  • Animal Feeding Study: The labeled fatty acids were fed to dogs.

  • Urine Collection and Analysis: Urine was collected, and aromatic metabolites were extracted.

  • Product Identification: The chemical structures of the excreted aromatic compounds (hippuric acid and phenaceturic acid) were determined using classical organic chemistry methods.

Early Spectrophotometric Assay for Enoyl-CoA Isomerase (c. 1960s)

Objective: To measure the activity of enoyl-CoA isomerase.

Methodology:

  • Enzyme Preparation: A crude mitochondrial extract or partially purified enzyme fraction was prepared from rat liver.

  • Substrate: A synthetic cis- or trans-3-enoyl-CoA substrate (e.g., cis-3-hexenoyl-CoA) was used.

  • Assay Principle: The assay monitored the decrease in absorbance at a specific wavelength (e.g., 263 nm) corresponding to the conjugated double bond of the substrate as it was converted to the trans-2-enoyl-CoA product.

  • Reaction Conditions: The reaction was carried out in a buffered solution at a controlled temperature and pH.

  • Data Analysis: The initial rate of absorbance change was used to calculate the enzyme activity.

Modern LC-MS/MS Analysis of Acyl-CoAs

Objective: To comprehensively profile and quantify acyl-CoA species in a biological sample.

Methodology:

  • Sample Preparation: Biological tissue or cells are rapidly quenched to halt metabolic activity, followed by extraction of acyl-CoAs using organic solvents (e.g., acetonitrile/methanol/water).

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards is added to the sample to correct for extraction losses and matrix effects.

  • Chromatographic Separation: The extracted acyl-CoAs are separated by reverse-phase HPLC, typically using a C18 column and a gradient of aqueous and organic mobile phases.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for each acyl-CoA species (Multiple Reaction Monitoring, MRM).

  • Data Analysis: The peak areas of the endogenous acyl-CoAs are compared to those of their corresponding internal standards to accurately quantify their concentrations.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and logical relationships in the study of unsaturated acyl-CoA metabolism.

beta_oxidation_overview cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Carnitine Shuttle Carnitine Shuttle Fatty Acyl-CoA->Carnitine Shuttle Fatty Acyl-CoA_mito Fatty Acyl-CoA Carnitine Shuttle->Fatty Acyl-CoA_mito Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA_mito->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Overview of Fatty Acid Activation and Transport.

unsaturated_beta_oxidation Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Beta-Oxidation (several cycles) Beta-Oxidation (several cycles) Unsaturated Fatty Acyl-CoA->Beta-Oxidation (several cycles) cis-delta3-Enoyl-CoA cis-delta3-Enoyl-CoA Beta-Oxidation (several cycles)->cis-delta3-Enoyl-CoA 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA Beta-Oxidation (several cycles)->2,4-Dienoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase cis-delta3-Enoyl-CoA->Enoyl-CoA Isomerase trans-delta2-Enoyl-CoA trans-delta2-Enoyl-CoA Enoyl-CoA Isomerase->trans-delta2-Enoyl-CoA Beta-Oxidation Continues Beta-Oxidation Continues trans-delta2-Enoyl-CoA->Beta-Oxidation Continues 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA->2,4-Dienoyl-CoA Reductase NADPH trans-delta3-Enoyl-CoA trans-delta3-Enoyl-CoA 2,4-Dienoyl-CoA Reductase->trans-delta3-Enoyl-CoA trans-delta3-Enoyl-CoA->Enoyl-CoA Isomerase

Auxiliary Enzymes in Unsaturated Fatty Acid Oxidation.

analytical_evolution Early 20th Century Early 20th Century Chemical Labeling Chemical Labeling Early 20th Century->Chemical Labeling Mid 20th Century Mid 20th Century Paper/TLC Paper/TLC Mid 20th Century->Paper/TLC Spectrophotometry Spectrophotometry Mid 20th Century->Spectrophotometry Late 20th Century Late 20th Century HPLC-UV HPLC-UV Late 20th Century->HPLC-UV Modern Era Modern Era LC-MS/MS LC-MS/MS Modern Era->LC-MS/MS

Evolution of Analytical Techniques for Acyl-CoA Study.

Conclusion

The historical journey of research into unsaturated acyl-CoAs is a testament to the relentless pursuit of scientific understanding. From the foundational concepts of β-oxidation to the intricate details of enzymatic mechanisms and the development of powerful analytical tools, each discovery has built upon the last, painting an increasingly detailed picture of fatty acid metabolism. For researchers, scientists, and drug development professionals today, an appreciation of this historical context is invaluable. It not only provides a deeper understanding of the fundamental principles but also highlights the remarkable progress that has been made and the exciting frontiers that still lie ahead in the exploration of the multifaceted roles of unsaturated acyl-CoAs in health and disease. The continued refinement of analytical technologies and the integration of metabolomics with other 'omics' disciplines promise to further illuminate the complex regulatory networks in which these fascinating molecules participate.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Decenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is an intermediate in the beta-oxidation of unsaturated fatty acids. Accurate and sensitive quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of these low-abundance molecules.[1][2][3] This application note describes a sensitive and specific LC-MS/MS method for the quantitative analysis of this compound in biological matrices.

The methodology employs a straightforward protein precipitation step for sample extraction, followed by reversed-phase chromatography and detection by positive ion electrospray ionization (ESI) tandem mass spectrometry.[1] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[4][5]

Signaling Pathway Context: Fatty Acid Beta-Oxidation

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA (C_n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Three_Decenoyl_CoA This compound Two_Decenoyl_CoA trans-Δ2-Decenoyl-CoA Three_Decenoyl_CoA->Two_Decenoyl_CoA Enoyl-CoA Isomerase Two_Decenoyl_CoA->Enoyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role of this compound in unsaturated fatty acid beta-oxidation.

Experimental Workflow

A simple and efficient protein precipitation and extraction method using 5-sulfosalicylic acid (SSA) is employed to ensure good recovery of the analyte.[1][6] The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[1]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Cell/Tissue Homogenization Extraction 2. Add Ice-Cold SSA & Internal Standard Homogenization->Extraction Vortex 3. Vortex Extraction->Vortex Centrifuge 4. Centrifuge (15,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Injection 6. Inject into LC-MS/MS System Collect->Injection Separation 7. Chromatographic Separation (C18) Injection->Separation Detection 8. MS/MS Detection (Positive ESI, MRM) Separation->Detection Quantification 9. Peak Integration & Quantification Detection->Quantification Reporting 10. Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (custom order or enzymatic synthesis)

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Formate

  • Formic Acid, LC-MS grade

Sample Preparation Protocol
  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice in an appropriate buffer.

  • Extraction: Add 200 µL of an ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.[1][4]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm)[4]
Mobile Phase A 100 mM Ammonium Formate, pH 5.0[4]
Mobile Phase B Acetonitrile
Gradient 2% B to 98% B over 15 minutes, hold for 5 minutes, re-equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions

All acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) fragment) and a product ion at m/z 428 (the CoA moiety).[4][6][7][8][9] These common fragmentation patterns are utilized for the MRM assay.[4][7]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions for Quantification

The precursor ion (Q1) for this compound is its [M+H]⁺ adduct. The most abundant product ion (Q3) typically results from the neutral loss of 507 Da.[4][6]

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)
This compound 906.3399.335
Heptadecanoyl-CoA (IS) 1004.5497.540

Quantitative Data Summary

The following table summarizes the typical performance of the LC-MS/MS method for the quantification of acyl-CoAs. These values are representative and should be established for this compound in your specific matrix.[4]

ParameterPerformance Characteristic
Linearity (R²) > 0.99
Limit of Detection (LOD) 2 - 20 nM
Limit of Quantitation (LOQ) 5 - 50 nM
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation using protein precipitation and the highly selective detection via MRM make it suitable for a variety of research and drug development applications focused on cellular metabolism and fatty acid oxidation.

References

Application Notes and Protocols for the Separation of Medium-Chain Acyl-CoAs by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, particularly in the mitochondrial beta-oxidation of fatty acids. The accurate quantification and separation of these molecules are crucial for understanding metabolic regulation in health and disease, including inherited metabolic disorders like Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of medium-chain acyl-CoAs, offering various methodologies tailored to specific research needs. This document provides detailed application notes and protocols for the separation of medium-chain acyl-CoAs using reversed-phase and ion-pairing HPLC, as well as LC-MS/MS for enhanced sensitivity and specificity.

Quantitative Data Summary

The following tables summarize quantitative data for the separation of medium-chain acyl-CoAs using different HPLC methods. This allows for a comparative overview of retention times and reported concentrations in biological samples.

Table 1: Reported HPLC Retention Times for Medium-Chain Acyl-CoAs

Acyl-CoA SpeciesReported Retention Time (min)HPLC MethodColumnReference
Hexanoyl-CoA (C6:0)~12.5LC-MS/MSC8-MS Reversed-Phase[1](2)
Octanoyl-CoA (C8:0)~14.0LC-MS/MSC8-MS Reversed-Phase[1](2)
Decanoyl-CoA (C10:0)~16.5LC-MS/MSC8-MS Reversed-Phase[1](2)
Lauroyl-CoA (C12:0)Not specifiedLC-MS/MSC8-MS Reversed-Phase[1](2)
Butyryl-CoA (C4:0)10.1Ion-Pair UHPLC-MS/MSC18[3](3)
Hexanoyl-CoA (C6:0)11.5Ion-Pair UHPLC-MS/MSC18[3](3)
Octanoyl-CoA (C8:0)12.8Ion-Pair UHPLC-MS/MSC18[3](3)

Table 2: Acyl-CoA Concentrations in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Butyryl-CoA1.013[4](4)--
Valeryl-CoA1.118[4](4)--
Myristoyl-CoA (C14:0)-~2.5[4](4)~1.5[4](4)
Palmitoyl-CoA (C16:0)-~12[4](4)~4[4](4)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is a general method for the separation of a broad range of acyl-CoAs and is suitable for initial profiling and relative quantification.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile (B52724)

  • Acyl-CoA standards (C6-C12)

  • Sample extracts (from cells or tissues)

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Standard Preparation: Prepare a mixed standard solution containing medium-chain acyl-CoAs of interest at a known concentration (e.g., 10 µM each) in Mobile Phase A.

  • Sample Injection: Inject 20 µL of the standard mixture or the sample extract onto the column.

  • Gradient Elution: Program a linear gradient to separate the acyl-CoAs. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and re-equilibrate.

  • Detection: Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

  • Data Analysis: Identify peaks by comparing their retention times with those of the standards. Quantify the relative amounts by integrating the peak areas.

Protocol 2: Ion-Pair UHPLC-MS/MS for High-Sensitivity Quantification

This method is highly sensitive and specific, making it ideal for the absolute quantification of low-abundance medium-chain acyl-CoAs in complex biological matrices.

Materials:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Ion-pairing reagent (optional, can be included in mobile phase A, e.g., 5 mM hexylamine)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Acyl-CoA standards (C6-C12)

  • Sample extracts (from cells or tissues)

Procedure:

  • System Preparation: Equilibrate the UHPLC-MS/MS system with the initial mobile phase conditions.

  • Standard and Sample Preparation: Prepare calibration standards by spiking known amounts of acyl-CoA standards and a fixed amount of internal standard into a surrogate matrix. Prepare samples by adding the same amount of internal standard.

  • Sample Injection: Inject a small volume (e.g., 2-5 µL) of the prepared standards or samples.

  • Chromatographic Separation: Use a suitable gradient to separate the acyl-CoAs.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for each medium-chain acyl-CoA and the internal standards.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of acyl-CoAs in the samples from this curve.

Sample Preparation Protocols

From Cultured Cells
  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS and then scrape the cells in a small volume of cold PBS. For suspension cells, pellet the cells by centrifugation.[5](5)

  • Extraction: Resuspend the cell pellet in an ice-cold extraction solution, such as 80% methanol (B129727) or an acetonitrile/methanol/water mixture.[6](6) Include an internal standard for quantification.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice to precipitate proteins.

  • Clarification: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the protein debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for HPLC analysis.[4](4)

From Tissues
  • Tissue Homogenization: Rapidly homogenize the frozen tissue powder in a cold buffer, such as 100 mM KH2PO4.[7](7)

  • Solvent Extraction: Add organic solvents like isopropanol (B130326) and acetonitrile to the homogenate to extract the acyl-CoAs and precipitate proteins.[7](7)

  • Phase Separation: After centrifugation, the acyl-CoAs will be in the upper aqueous/organic phase.[7](8)

  • Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be incorporated to purify the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase for HPLC analysis.

Visualization of Pathways and Workflows

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid (in Cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Carnitine_Shuttle Carnitine Shuttle Fatty_Acyl_CoA->Carnitine_Shuttle Mitochondrial_Membrane Mitochondrial Membrane Mitochondrial_Matrix Mitochondrial Matrix Carnitine_Shuttle->Mitochondrial_Matrix Beta_Oxidation_Spiral β-Oxidation Spiral Mitochondrial_Matrix->Beta_Oxidation_Spiral Fatty Acyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Beta_Oxidation_Spiral->MCAD Medium-Chain Acyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Beta_Oxidation_Spiral->Shorter_Acyl_CoA MCAD->Beta_Oxidation_Spiral FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->Beta_Oxidation_Spiral

Caption: Mitochondrial fatty acid β-oxidation pathway.

HPLC_Workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction Sample->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification HPLC_System HPLC System Extraction->HPLC_System Direct Injection Purification->HPLC_System Separation Chromatographic Separation (Reversed-Phase or Ion-Pair) HPLC_System->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of acyl-CoAs.

References

Application Notes and Protocols for the Enzymatic Assay of Acyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes crucial for cellular energy metabolism. They catalyze the initial, rate-limiting step in each cycle of mitochondrial fatty acid β-oxidation.[1][2] This process involves the introduction of a trans double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA thioester substrate.[1][2] Deficiencies in ACADs, particularly medium-chain acyl-CoA dehydrogenase (MCAD), are linked to severe metabolic disorders, making these enzymes important targets for research and drug development.[3]

This document provides a detailed protocol for a spectrophotometric assay to determine the activity of acyl-CoA dehydrogenases, with a focus on medium-chain acyl-CoA dehydrogenase (MCAD) using decanoyl-CoA as a substrate. It also clarifies the role of 3-decenoyl-CoA as an intermediate in the β-oxidation of unsaturated fatty acids and its relevance to ACAD activity.

The Role of this compound in Fatty Acid β-Oxidation

Standard β-oxidation proceeds with saturated fatty acyl-CoA substrates. The product of the ACAD reaction is a trans-2-enoyl-CoA. However, the catabolism of unsaturated fatty acids, which contain cis or trans double bonds, requires auxiliary enzymes to reconfigure the double bonds for processing by the core β-oxidation enzymes.

When β-oxidation of an unsaturated fatty acid reaches a cis-3-enoyl-CoA intermediate, such as cis-3-decenoyl-CoA, it cannot be directly hydrated by the next enzyme in the pathway, enoyl-CoA hydratase. Instead, an enzyme called enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of the cis-3-double bond to a trans-2-double bond.[4][5] This resulting trans-2-decenoyl-CoA is a standard substrate for enoyl-CoA hydratase, allowing β-oxidation to continue. Therefore, this compound is a substrate for enoyl-CoA isomerase, not typically a direct substrate for acyl-CoA dehydrogenase in the forward reaction of β-oxidation.

Elevated levels of decenoyl-carnitine (C10:1), derived from decenoyl-CoA, can be a diagnostic marker for MCAD deficiency, highlighting the importance of this intermediate in the context of impaired β-oxidation.[6][7]

Signaling and Metabolic Pathway

The primary pathway involving acyl-CoA dehydrogenase is the mitochondrial fatty acid β-oxidation spiral. This is a catabolic metabolic pathway rather than a classical signaling cascade. The diagram below illustrates the central role of ACADs in this process and the point of entry for unsaturated fatty acid intermediates.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito Carnitine Shuttle ACAD Acyl-CoA Dehydrogenase (e.g., MCAD) Fatty Acyl-CoA_mito->ACAD FAD -> FADH2 trans-2-Enoyl-CoA trans-2-Enoyl-CoA ACAD->trans-2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-2-Enoyl-CoA->Enoyl-CoA Hydratase H2O L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->L-3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Chain-shortened Acyl-CoA->ACAD Re-enters cycle TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA cis-3-Enoyl-CoA cis-3-Decenoyl-CoA Unsaturated Fatty Acyl-CoA->cis-3-Enoyl-CoA Partial β-oxidation Enoyl-CoA Isomerase Enoyl-CoA Isomerase cis-3-Enoyl-CoA->Enoyl-CoA Isomerase Enoyl-CoA Isomerase->trans-2-Enoyl-CoA

Figure 1: Fatty Acid β-Oxidation Pathway. This diagram shows the core cycle of β-oxidation in the mitochondrial matrix and the auxiliary step required for the metabolism of unsaturated fatty acids involving this compound.

Principle of the Spectrophotometric Assay

The activity of acyl-CoA dehydrogenase can be determined by monitoring the reduction of an artificial electron acceptor. In this protocol, the electrons from the FADH₂ generated by the ACAD-catalyzed dehydrogenation of decanoyl-CoA are transferred to 2,6-dichlorophenolindophenol (DCPIP) via an intermediate electron carrier, phenazine (B1670421) methosulfate (PMS). The reduction of the blue-colored DCPIP to its colorless form is measured by the decrease in absorbance at 600 nm.[8][9] This method is robust and suitable for measuring ACAD activity in purified enzyme preparations and crude tissue homogenates.[9]

Experimental Workflow

The overall workflow for the assay is depicted below, from sample preparation to data analysis.

Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Tissue Tissue Sample (e.g., liver, muscle) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge (e.g., 600 x g) Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant Add_Sample Add Enzyme Sample to Cuvette Supernatant->Add_Sample Prepare_Mix Prepare Assay Mix (Buffer, DCPIP, PMS, KCN) Prepare_Mix->Add_Sample Equilibrate Equilibrate at 25°C Add_Sample->Equilibrate Initiate Initiate Reaction with Decanoyl-CoA Equilibrate->Initiate Monitor Monitor Absorbance Decrease at 600 nm Initiate->Monitor Calculate_Rate Calculate Rate (ΔAbs/min) Monitor->Calculate_Rate Calculate_Activity Calculate Specific Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity Data_Table Tabulate and Compare Data Calculate_Activity->Data_Table

References

In Vitro Synthesis of 3-Decenoyl-CoA: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro synthesis, purification, and experimental use of 3-Decenoyl-CoA. This unsaturated acyl-CoA is a critical intermediate in fatty acid metabolism and serves as a valuable substrate for studying various enzymes involved in beta-oxidation and other metabolic pathways.

Application Notes

This compound is a key metabolite in the beta-oxidation of fatty acids. Its primary experimental applications include:

  • Enzyme Substrate: Serving as a specific substrate for enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and other related enzymes in the fatty acid metabolism pathway.[1][2] The use of this compound allows for the characterization of enzyme kinetics, substrate specificity, and inhibitor screening.

  • Metabolic Studies: Investigating the regulation and flux of fatty acid oxidation in various biological systems, including isolated mitochondria and cell lysates.

  • Drug Discovery: Screening for novel therapeutic agents that target enzymes involved in fatty acid metabolism. Deficiencies in these enzymes are linked to several metabolic disorders.[1][2]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValueReference
Molecular Formula C31H52N7O17P3S[3]
Molecular Weight 919.8 g/mol [3]
Appearance Solid[3]
Storage Conditions Store as a solid at -20°C or below. For solutions, prepare fresh or store in small aliquots at -80°C to minimize freeze-thaw cycles. Solutions are susceptible to hydrolysis, particularly at neutral or alkaline pH.
Solubility Soluble in aqueous buffers.

Synthesis and Purification of this compound

The following sections detail the chemical synthesis of this compound from 3-decenoic acid and its subsequent purification. The primary method described is the mixed anhydride (B1165640) method using ethyl chloroformate, which has been shown to be effective for the synthesis of various acyl-CoAs.[4]

Chemical Synthesis of this compound (Mixed Anhydride Method)

This protocol is adapted from established methods for acyl-CoA synthesis.[4]

Materials:

  • trans-3-Decenoic acid

  • Coenzyme A (free acid or trilithium salt)

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Dry ice (solid CO2)

  • Acetone

  • Argon or Nitrogen gas

  • Standard laboratory glassware, dried overnight

Protocol:

  • Preparation of the Mixed Anhydride:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10 mg of trans-3-decenoic acid in 1 mL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of triethylamine (TEA) to the solution and stir for 5 minutes.

    • Slowly add 1.1 equivalents of ethyl chloroformate dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve 5 mg of Coenzyme A in 1 mL of 0.5 M sodium bicarbonate solution.

    • Cool the Coenzyme A solution to 0°C.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1 hour.

  • Quenching and Initial Purification:

    • After 1 hour, quench the reaction by adding a small amount of crushed dry ice.

    • Remove the THF by rotary evaporation under reduced pressure.

    • The remaining aqueous solution contains the crude this compound.

Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts. A two-step process involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is recommended.[4]

Solid-Phase Extraction (SPE):

  • Column: C18 SPE cartridge

  • Equilibration: Wash the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Loading: Acidify the crude reaction mixture to pH 3-4 with dilute HCl and load it onto the equilibrated C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove unreacted Coenzyme A and other polar impurities.

  • Elution: Elute the this compound with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol). Collect fractions and analyze by UV-Vis spectrophotometry at 260 nm (the absorbance maximum of the adenine (B156593) moiety of CoA).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV detector at 260 nm.

  • Procedure: Pool the SPE fractions containing this compound, concentrate under vacuum, and inject onto the HPLC system. Collect the peak corresponding to this compound. Lyophilize the collected fraction to obtain the purified product as a white solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

TechniqueExpected ResultsReference
Mass Spectrometry (MS) Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the [M+H]+ of this compound (m/z ~920.8). Tandem MS (MS/MS) will show characteristic fragments, including a neutral loss of 507.[5][4][5]
NMR Spectroscopy 1H and 13C NMR spectra will confirm the presence of the decenoyl acyl chain and the coenzyme A moiety. Specific chemical shifts for the vinyl protons of the 3-decenoyl group are expected.[4][6]

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases using an artificial electron acceptor.[7]

Materials:

  • Purified this compound

  • Acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Bovine serum albumin (BSA)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer, pH 7.6

    • 0.1 mM DCPIP

    • 1 mM PES

    • 0.1 mg/mL BSA

  • Add the enzyme solution to the reaction mixture and incubate for 5 minutes at 30°C to establish a baseline.

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).

Visualizations

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Characterization start trans-3-Decenoic Acid + CoA step1 Mixed Anhydride Formation (Ethyl Chloroformate, TEA) start->step1 Anhydrous THF step2 Coupling Reaction step1->step2 0°C crude_product Crude this compound step2->crude_product Room Temp spe Solid-Phase Extraction (SPE) crude_product->spe hplc HPLC spe->hplc pure_product Purified this compound hplc->pure_product ms Mass Spectrometry pure_product->ms nmr NMR Spectroscopy pure_product->nmr

Caption: Workflow for the synthesis and purification of this compound.

Beta_Oxidation_Pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase decenoyl_coa This compound (Intermediate in Unsaturated Fatty Acid Oxidation) decenoyl_coa->enoyl_coa Enoyl-CoA Isomerase

Caption: Simplified beta-oxidation pathway highlighting the role of this compound.

References

Application Note and Protocol: Isolating Mitochondria for the Study of 3-Decenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular energy metabolism, playing a critical role in processes such as oxidative phosphorylation and the beta-oxidation of fatty acids. The study of specific lipid metabolic pathways within these organelles is crucial for understanding both normal physiology and the pathophysiology of metabolic diseases. 3-Decenoyl-CoA is an intermediate in the beta-oxidation of unsaturated fatty acids. Its metabolism is handled by a series of mitochondrial enzymes, primarily acyl-CoA dehydrogenases (ACADs).[1][2]

Deficiencies or alterations in the activity of these enzymes can lead to metabolic disorders. Therefore, studying the metabolism of this compound in isolated, functional mitochondria provides a powerful in vitro system to investigate enzyme kinetics, screen for potential therapeutic modulators, and understand the mechanisms of mitochondrial dysfunction.[3]

This document provides a detailed protocol for the isolation of high-quality, functionally intact mitochondria from both cultured cells and animal tissues. It also outlines downstream applications for assessing mitochondrial quality and studying the enzymatic pathways involved in this compound metabolism.

Mitochondrial Beta-Oxidation of this compound

The metabolism of this compound occurs within the mitochondrial matrix as part of the fatty acid beta-oxidation pathway. The key enzymatic steps are depicted below.

Figure 1. Mitochondrial metabolism of this compound.

Experimental Workflow

The overall process involves tissue or cell preparation, homogenization, differential centrifugation to isolate mitochondria, assessment of mitochondrial quality, and finally, the metabolic assays.

Mitochondrial_Isolation_Workflow cluster_prep Sample Preparation cluster_fractionation Differential Centrifugation cluster_qc Quality Control & Quantification start_node Start: Cultured Cells or Tissue Sample wash Wash with PBS start_node->wash process_node process_node data_node data_node qc_node qc_node end_node Downstream Metabolic Assays: - Enzyme Kinetics - Respirometry - Metabolomics (LC-MS) mince Mince Tissue (if applicable) wash->mince homogenize Homogenize in Ice-Cold Isolation Buffer mince->homogenize spin1 Low-Speed Spin (~1,000 x g, 10 min) homogenize->spin1 supernatant1 Collect Supernatant spin1->supernatant1 Discard Pellet (Nuclei, Debris) spin2 High-Speed Spin (~12,000 x g, 15 min) supernatant1->spin2 pellet Collect Mitochondrial Pellet spin2->pellet Discard Supernatant (Cytosolic Fraction) wash_pellet Wash Pellet pellet->wash_pellet protein_assay Protein Quantification (BCA Assay) wash_pellet->protein_assay western_blot Purity Check (Western Blot) protein_assay->western_blot functional_assay Integrity Check (e.g., Membrane Potential) protein_assay->functional_assay western_blot->end_node functional_assay->end_node

Figure 2. Workflow for mitochondrial isolation and analysis.

Protocols

4.1 Materials and Reagents

It is critical to perform all steps at 4°C (on ice or in a cold room) to maintain mitochondrial integrity.[4][5] Pre-cool all buffers, tubes, and centrifuges.

Buffer/Reagent Composition Purpose
Mitochondrial Isolation Buffer (MIB) 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.[5] Add fresh Protease Inhibitor Cocktail before use.Maintains osmotic stability and prevents protein degradation.
Wash Buffer Same as MIB but without EGTA.Washes the final mitochondrial pellet.
BCA Protein Assay Kit Commercially available.To determine the protein concentration of the isolated mitochondrial fraction.[6][7]

4.2 Protocol 1: Isolation from Cultured Cells

This protocol is optimized for adherent mammalian cells grown in culture.[4][8][9]

  • Cell Harvesting : Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Collection : Scrape the cells into ice-cold PBS and transfer to a pre-chilled 15 mL conical tube.

  • Pelleting : Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization : Resuspend the cell pellet in 2 mL of ice-cold MIB. Transfer the suspension to a pre-chilled Dounce homogenizer.[8]

  • Lysis : Homogenize with 15-20 gentle strokes of the pestle. To check lysis efficiency, pipette a small aliquot onto a slide and observe under a microscope; >80% of cells should be lysed.

  • First Centrifugation (Debris Removal) : Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.[10]

  • Second Centrifugation (Mitochondria Pelleting) : Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[9][10]

  • Washing : Discard the supernatant (this is the cytosolic fraction). Resuspend the mitochondrial pellet in 1 mL of ice-cold Wash Buffer.

  • Final Pelleting : Centrifuge again at 12,000 x g for 10 minutes at 4°C.

  • Final Pellet : Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend in a minimal volume (50-100 µL) of a suitable buffer (e.g., MIB or a specific respiration buffer) for immediate use or storage.

4.3 Protocol 2: Isolation from Animal Tissue (e.g., Liver)

This protocol is adapted for soft tissues like the liver or brain.[3][10][11][12]

  • Tissue Preparation : Euthanize the animal according to approved institutional protocols. Immediately excise the tissue (e.g., ~100-200 mg of liver) and place it in a beaker of ice-cold MIB.

  • Washing and Mincing : Wash the tissue with MIB to remove excess blood.[3] Mince the tissue into very small pieces using scissors.

  • Homogenization : Transfer the minced tissue and 2 mL of MIB to a pre-chilled glass-Teflon Potter-Elvehjem homogenizer.

  • Lysis : Homogenize with 8-10 slow, deliberate strokes.[11]

  • First Centrifugation (Debris Removal) : Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C.[10]

  • Second Centrifugation (Mitochondria Pelleting) : Filter the supernatant through two layers of cheesecloth into a new, pre-chilled tube.[3] Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C.

  • Washing : Discard the supernatant. Resuspend the brown mitochondrial pellet in 1 mL of ice-cold Wash Buffer.

  • Final Pelleting : Repeat the centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Final Pellet : Discard the supernatant. Resuspend the mitochondrial pellet in 50-100 µL of an appropriate buffer for downstream analysis.

Parameter Cultured Cells (per 1x10⁸ cells) Liver Tissue (per gram)
Starting Material ~10 x 100 mm dishes1 g
Homogenization Dounce Homogenizer (15-20 strokes)Glass-Teflon Homogenizer (8-10 strokes)[11]
Low-Speed Spin 1,000 x g, 10 min1,000 x g, 10 min[10]
High-Speed Spin 12,000 x g, 15 min12,000 x g, 15 min[10]
Expected Yield 0.5 - 1.5 mg protein10 - 20 mg protein

Quality Control and Quantification

5.1 Protein Quantification

Determine the total protein concentration of the mitochondrial suspension using a BCA assay according to the manufacturer's protocol.[7] This is essential for normalizing data from subsequent functional assays. Dilute the mitochondrial suspension to a working concentration, typically 0.5-1.0 mg/mL.

5.2 Purity Assessment via Western Blot

Assess the purity of the mitochondrial fraction by Western blotting. The fraction should be enriched in mitochondrial markers and depleted of cytosolic or other organellar markers.

Fraction Marker Protein Expected Result in Mitochondrial Fraction
Mitochondria (Inner Membrane) COX IVEnriched
Mitochondria (Outer Membrane) VDAC1Enriched
Cytosol GAPDHDepleted
Endoplasmic Reticulum CalnexinDepleted
Nucleus Histone H3Depleted

Assays for this compound Metabolism

Once high-quality mitochondria are isolated and quantified, they can be used to study the activity of enzymes involved in this compound metabolism.

6.1 Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the initial dehydrogenation step of beta-oxidation. The activity can be monitored by coupling the reduction of an electron acceptor to a colorimetric or fluorometric change.

  • Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing the isolated mitochondria (e.g., 50 µg protein), an electron acceptor like Ferricenium hexafluorophosphate, and the substrate.

  • Initiate Reaction : Start the reaction by adding this compound to a final concentration of 50-100 µM.

  • Measurement : Monitor the reduction of the electron acceptor over time using a spectrophotometer or plate reader at the appropriate wavelength.

  • Controls : Run parallel reactions without the substrate (background) and with a known ACAD inhibitor (negative control).

6.2 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate. The activity is determined by monitoring the production of NADH.[13][14]

  • Reaction Mixture : In a quartz cuvette or 96-well UV-transparent plate, add reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0), 1 mM NAD⁺, and isolated mitochondria (50 µg protein).

  • Substrate : To measure the metabolism of this compound, the preceding enzymes must be active. Alternatively, provide 3-Hydroxydecanoyl-CoA directly as the substrate.

  • Measurement : Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a spectrophotometer.[13]

  • Calculation : Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

6.3 LC-MS/MS-Based Metabolomics

For a comprehensive analysis, isolated mitochondria can be incubated with this compound, and the reaction can be quenched at various time points. The metabolites can then be extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of this compound, its downstream intermediates (e.g., 3-Hydroxydecanoyl-CoA, Octanoyl-CoA), and other related acyl-CoAs.[15][16][17] This provides a detailed view of the metabolic flux through the pathway.

References

Application Notes and Protocols for Measuring 3-Decenoyl-CoA Levels in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, particularly those with double bonds at even-numbered positions. As a transient metabolite, its intracellular concentrations are typically low and can fluctuate based on the metabolic state of the cell and the availability of fatty acid substrates. Accurate measurement of this compound levels is crucial for understanding the kinetics of fatty acid metabolism and for investigating the effects of drugs targeting lipid metabolic pathways. These application notes provide an overview of the primary techniques for quantifying this compound in cell culture samples, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is the most sensitive and specific method currently available.

Data Presentation

The following table provides a template for presenting such data, populated with representative values for other acyl-CoA species from published studies to illustrate the typical format and expected concentration ranges. Researchers who successfully quantify this compound can use a similar structure to report their findings.

Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference
This compound HEK293T Data Not Available -
Acetyl-CoAHEK293T~5-15[1]
Propionyl-CoAHepG23.532
Butyryl-CoAHepG21.013
C16:0-CoA (Palmitoyl-CoA)MCF7~12 (pmol/mg protein)
C18:1-CoA (Oleoyl-CoA)RAW264.7~3 (pmol/mg protein)

Note: The provided concentration values for acyl-CoAs other than this compound are for illustrative purposes and can vary significantly based on cell type, culture conditions, and analytical methods.

Signaling and Metabolic Pathways Involving this compound

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. For example, during the breakdown of linoleic acid (C18:2), a common polyunsaturated fatty acid, the carbon chain is shortened through successive rounds of beta-oxidation. When a cis-Δ4 double bond is encountered, the pathway requires additional enzymatic steps to reconfigure the double bond for further oxidation. This process generates this compound, which is then acted upon by enoyl-CoA isomerase.

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_mitochondrion Mitochondrial Matrix Linoleoyl_CoA Linoleoyl-CoA (C18:2) Beta_Oxidation_1 3 Cycles of β-Oxidation Linoleoyl_CoA->Beta_Oxidation_1 3 Acetyl-CoA cis_Dodecenoyl_CoA cis-Δ3,cis-Δ6-Dodecadienoyl-CoA Beta_Oxidation_1->cis_Dodecenoyl_CoA Enoyl_CoA_Isomerase_1 Enoyl-CoA Isomerase cis_Dodecenoyl_CoA->Enoyl_CoA_Isomerase_1 trans_Dodecenoyl_CoA trans-Δ2,cis-Δ6-Dodecadienoyl-CoA Enoyl_CoA_Isomerase_1->trans_Dodecenoyl_CoA Beta_Oxidation_2 1 Cycle of β-Oxidation trans_Dodecenoyl_CoA->Beta_Oxidation_2 1 Acetyl-CoA cis_Decenoyl_CoA cis-Δ4-Decenoyl-CoA Beta_Oxidation_2->cis_Decenoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase cis_Decenoyl_CoA->Acyl_CoA_Dehydrogenase Dienoyl_CoA trans-Δ2,cis-Δ4-Decadienoyl-CoA Acyl_CoA_Dehydrogenase->Dienoyl_CoA Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA->Dienoyl_CoA_Reductase 3_Decenoyl_CoA This compound Dienoyl_CoA_Reductase->3_Decenoyl_CoA Enoyl_CoA_Isomerase_2 Enoyl-CoA Isomerase 3_Decenoyl_CoA->Enoyl_CoA_Isomerase_2 trans_Decenoyl_CoA trans-2-Decenoyl-CoA Enoyl_CoA_Isomerase_2->trans_Decenoyl_CoA Beta_Oxidation_3 Further β-Oxidation (4 cycles) trans_Decenoyl_CoA->Beta_Oxidation_3 Acetyl_CoA 5 Acetyl-CoA Beta_Oxidation_3->Acetyl_CoA

Figure 1: Simplified pathway of linoleic acid beta-oxidation highlighting the formation of this compound.

Experimental Protocols

The gold standard for the quantification of this compound and other acyl-CoAs in cell culture is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance species. Below is a generalized protocol, followed by discussions of alternative and emerging techniques.

Protocol 1: LC-MS/MS-based Quantification of this compound

This protocol provides a comprehensive workflow for the extraction and analysis of acyl-CoAs from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA of similar chain length, if available. If not, an odd-chain acyl-CoA can be used.

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution Solvent: 50% Methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0)

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of pre-chilled extraction solvent per 10 cm dish and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in the pre-chilled extraction solvent.

  • Extraction:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Spike the sample with the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Drying and Reconstitution:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column suitable for UHPLC. A typical mobile phase system consists of:

      • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)

      • Mobile Phase B: Methanol

    • A gradient elution from low to high organic phase will separate the acyl-CoAs based on their hydrophobicity.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The precursor ion will be the [M+H]+ of this compound, and a characteristic fragment ion (e.g., the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety) will be monitored as the product ion.

LCMS_Workflow Cell_Culture Cell Culture (Adherent or Suspension) Harvesting Harvesting and Washing (Ice-cold PBS) Cell_Culture->Harvesting Extraction Metabolite Extraction (Cold Organic Solvent + IS) Harvesting->Extraction Centrifugation Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Vacuum or Nitrogen) Supernatant_Collection->Drying Reconstitution Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (UHPLC-QqQ) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

References

Application Notes and Protocols for Assessing 3-Decenoyl-CoA Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is a medium-chain monounsaturated acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Acyl-CoAs are central to cellular energy production, lipid biosynthesis, and signaling pathways.[1] The stability of specific acyl-CoA species in biological samples is a critical factor for accurate quantification and understanding their physiological roles. Due to their high-energy thioester bond and susceptibility to enzymatic hydrolysis, acyl-CoAs are inherently unstable molecules.[2] This document provides a detailed methodology for assessing the stability of this compound in various biological matrices, which is essential for reliable metabolomic studies and drug development programs targeting lipid metabolism.

Medium-chain fatty acids and their CoA esters are key players in cellular energy homeostasis, particularly during periods of fasting or prolonged exercise when carbohydrate stores are depleted.[3] They are catabolized through the mitochondrial β-oxidation pathway to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.[3] The activity of enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) is crucial in this process.[3] Furthermore, acyl-CoAs can act as signaling molecules by allosterically regulating metabolic enzymes and serving as substrates for post-translational modifications of proteins.[1] Understanding the stability of this compound is therefore paramount for studies investigating metabolic disorders, such as MCAD deficiency, and for the development of therapeutic interventions.[4]

Materials and Reagents

  • Chemicals and Solvents:

  • Biological Sample Collection Tubes:

    • For plasma: K₂EDTA tubes containing AEBSF

    • For tissues: Pre-cooled cryovials

  • Equipment:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

    • Homogenizer (e.g., bead beater or rotor-stator)

    • Centrifuge (refrigerated)

    • Solid-phase extraction (SPE) manifold and cartridges (e.g., C18)

    • pH meter

    • Vortex mixer

    • Analytical balance

    • Nitrogen evaporator

    • Freezers (-20°C and -80°C)

    • Ice maker

Experimental Protocols

Synthesis of trans-3-Decenoyl-CoA Standard

A stable and pure internal standard is crucial for accurate quantification. The mixed anhydride (B1165640) method is a suitable approach for the synthesis of enoyl-CoA esters.[5]

Protocol:

  • Preparation of the Mixed Anhydride:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-3-decenoic acid in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

    • Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0°C for 1-2 hours, monitoring the formation of the mixed anhydride by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (CoASH) in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).

    • Slowly add the mixed anhydride solution from step 1 to the CoASH solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small aliquots of a mild base (e.g., 1 M KHCO₃) as needed.

    • Allow the reaction to stir at 4°C for 2-4 hours or until the reaction is complete (monitored by HPLC).

  • Purification of this compound:

    • Acidify the reaction mixture to approximately pH 4.0 with a dilute acid (e.g., 1 M HCl).

    • Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge.

      • Condition the cartridge with methanol, followed by water.

      • Load the acidified reaction mixture.

      • Wash the cartridge with water to remove salts and unreacted CoASH.

      • Elute the this compound with an increasing gradient of methanol in water.

    • Alternatively, purify the product by preparative reverse-phase HPLC.

  • Characterization and Quantification:

    • Confirm the identity and purity of the synthesized this compound by LC-MS/MS and ¹H NMR spectroscopy.

    • Determine the concentration of the purified standard spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

Biological Sample Collection and Initial Processing

Proper sample handling from the moment of collection is critical to prevent the degradation of this compound.

a) Plasma Collection:

  • Collect whole blood into K₂EDTA tubes pre-spiked with a serine protease inhibitor such as AEBSF to a final concentration of 1 mM to inhibit enzymatic degradation.[6]

  • Immediately place the collection tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully transfer the plasma supernatant to a new pre-cooled polypropylene (B1209903) tube.

  • Immediately freeze the plasma samples at -80°C until extraction.

b) Tissue Collection:

  • Excise the tissue of interest as quickly as possible to minimize ischemia.

  • Immediately flash-freeze the tissue in liquid nitrogen.

  • Store the frozen tissue at -80°C until homogenization and extraction.

Acyl-CoA Extraction from Biological Samples

a) Plasma Extraction:

  • Thaw the frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (acetonitrile:isopropanol, 3:1, v/v).

  • Add an internal standard (e.g., ¹³C-labeled acyl-CoA) at this stage for accurate quantification.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

b) Tissue Extraction:

  • Weigh the frozen tissue (typically 20-50 mg) in a pre-cooled tube.

  • Add ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9) and homogenization beads.[3]

  • Homogenize the tissue using a bead beater or rotor-stator homogenizer, keeping the sample on ice to prevent heating.

  • Add ice-cold acetonitrile to the homogenate to precipitate proteins and extract acyl-CoAs.[3]

  • Vortex and incubate on ice for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for further purification by SPE or direct analysis after drying and reconstitution.

Protocol for Assessing this compound Stability

This protocol is designed to evaluate the stability of this compound under various conditions relevant to sample storage and processing.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in a stabilizing buffer (e.g., 50 mM ammonium acetate, pH 4.0).

    • Spike this stock solution into the biological matrix of interest (e.g., plasma, tissue homogenate supernatant) to a final concentration of approximately 1 µM.

    • Also, prepare aliquots of the this compound stock solution in different buffers and solvents to assess chemical stability (e.g., water, 50 mM ammonium acetate at pH 6.8, and 50% methanol).

  • Incubation Conditions:

    • Aliquots of the spiked samples and solutions should be incubated under the following conditions:

      • Temperature: -80°C, -20°C, 4°C, and room temperature (25°C).

      • Time Points: 0, 2, 4, 8, 24, and 48 hours. For -80°C and -20°C, extend the time points to 1 week, 1 month, and 3 months.

      • Freeze-Thaw Cycles: Subject a set of aliquots to multiple freeze-thaw cycles (1 to 5 cycles). A single freeze-thaw cycle consists of freezing the sample at -80°C for at least 1 hour, followed by thawing on ice.

  • Sample Analysis:

    • At each time point, immediately process the samples by protein precipitation and extraction as described in section 3.

    • Analyze the extracted samples by a validated LC-MS/MS method to quantify the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the half-life (t₁/₂) of this compound under each condition by fitting the data to a first-order decay model.

LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid or 10 mM ammonium acetate, pH 6.8) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound will be its [M+H]⁺. A common and specific product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[2]

    • Optimize the MRM transitions, collision energy, and other source parameters for this compound and the internal standard.

Data Presentation

The following tables provide an example of how to structure the quantitative data from the stability studies. The values presented are illustrative and should be replaced with experimental data.

Table 1: Stability of this compound in Human Plasma at Different Temperatures

Storage TemperatureTime Point% Remaining (Mean ± SD)Calculated Half-life (t₁/₂)
-80°C 1 month98.2 ± 1.5> 6 months
3 months95.6 ± 2.1
-20°C 1 week92.1 ± 3.4~ 3 weeks
1 month75.3 ± 4.5
4°C 8 hours85.7 ± 5.2~ 20 hours
24 hours58.9 ± 6.1
25°C (Room Temp) 2 hours70.4 ± 7.3~ 3 hours
4 hours45.1 ± 8.0

Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in Rat Liver Homogenate

Number of Freeze-Thaw Cycles% Remaining (Mean ± SD)
1 94.5 ± 2.8
2 88.1 ± 3.5
3 81.3 ± 4.1
4 75.6 ± 4.9
5 68.2 ± 5.5

Table 3: Chemical Stability of this compound in Different Solvents at 4°C

SolventTime Point (24 hours)% Remaining (Mean ± SD)
Water (pH ~7) 65.4 ± 6.8
50 mM Ammonium Acetate (pH 4.0) 97.1 ± 1.9
50 mM Ammonium Acetate (pH 6.8) 70.2 ± 5.5
50% Methanol / Water (pH ~7) 72.8 ± 4.3

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_extraction Acyl-CoA Extraction cluster_analysis Analysis blood Whole Blood (K2EDTA + AEBSF) plasma Plasma Separation (4°C, 2000g, 15min) blood->plasma tissue Tissue flash_freeze Flash Freeze (Liquid Nitrogen) tissue->flash_freeze store_neg80 Store at -80°C plasma->store_neg80 flash_freeze->store_neg80 homogenize Tissue Homogenization (pH 4.9 buffer) store_neg80->homogenize protein_precip Protein Precipitation (ACN/IPA) store_neg80->protein_precip homogenize->protein_precip centrifuge Centrifugation (4°C, 16000g, 10min) protein_precip->centrifuge dry_down Dry Supernatant (Nitrogen) centrifuge->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis (C18, ESI+, MRM) reconstitute->lcms data Data Processing (Quantification, Stability Calculation) lcms->data

Caption: Experimental workflow for assessing this compound stability.

beta_oxidation_pathway cluster_pathway Mitochondrial β-Oxidation of Medium-Chain Fatty Acids MCFA Medium-Chain Fatty Acid (e.g., Decenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase MCFA->Acyl_CoA_Synthetase Decenoyl_CoA This compound Acyl_CoA_Synthetase->Decenoyl_CoA ATP -> AMP+PPi MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Decenoyl_CoA->MCAD Enoyl_CoA 2,3-Enoyl-CoA MCAD->Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H₂O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Hydroxyacyl_CoA_Dehydrogenage Hydroxyacyl_CoA_Dehydrogenage Hydroxyacyl_CoA_Dehydrogenage->Ketoacyl_CoA NAD⁺ -> NADH

Caption: Overview of the mitochondrial β-oxidation pathway for this compound.

Conclusion

References

Practical Guide to the Handling and Storage of 3-Decenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, specifically in the metabolism of unsaturated fatty acids. As a medium-chain acyl-CoA, it serves as a substrate for enzymes such as enoyl-CoA hydratase and is essential for cellular energy production. Its role in metabolic pathways makes it a compound of significant interest for researchers studying metabolic disorders, enzyme kinetics, and drug development targeting fatty acid metabolism. This document provides a comprehensive guide to the safe handling, storage, and utilization of this compound in a laboratory setting.

Properties of this compound

Understanding the physical and chemical properties of this compound is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₃₁H₅₂N₇O₁₇P₃SPubChem
Molecular Weight 919.77 g/mol PubChem
Physical State Solid (presumed)General knowledge of similar compounds
Solubility Soluble in aqueous buffers. However, long-chain acyl-CoAs can precipitate in the presence of high concentrations of divalent cations like Mg²⁺.Inferred from general acyl-CoA properties
Stability Acyl-CoA esters are susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures. The thioester bond is the primary site of hydrolysis. Solutions should be prepared fresh and kept on ice.General knowledge of acyl-CoA stability
pKa (strongest acidic) ~0.83 (predicted for related compounds)Inferred from related compound data

Safety, Handling, and Storage

2.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves when handling this compound.

  • Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

2.2. Handling:

  • Weighing: When weighing the solid compound, do so in a controlled environment to minimize inhalation of dust.

  • Solution Preparation: Prepare solutions in a clean environment, preferably in a laminar flow hood, to avoid contamination. Use high-purity solvents and buffers. Due to the potential for hydrolysis, it is recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be aliquoted and stored under appropriate conditions to minimize freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of the solid and stock solutions, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

2.3. Storage:

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C or below, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.0-7.5). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -80°C for long-term storage. For short-term use, solutions can be kept on ice for a few hours.

Role in Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH₂.

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ Three_Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Three_Ketoacyl_CoA Thiolase β-Ketothiolase Three_Ketoacyl_CoA->Thiolase CoA-SH Fatty_Acyl_CoA_C_n_2 Fatty Acyl-CoA (C_n-2) Thiolase->Fatty_Acyl_CoA_C_n_2 Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Isomerase_Reductase Isomerase/ Reductase Unsaturated_Fatty_Acyl_CoA->Isomerase_Reductase Three_Decenoyl_CoA This compound Isomerase_Reductase->Three_Decenoyl_CoA Three_Decenoyl_CoA->Enoyl_CoA_Hydratase

Diagram 1: Role of this compound in β-Oxidation.

Experimental Protocols

The following are adapted protocols for enzymatic assays where this compound can be used as a substrate. Note: These are generalized protocols and may require optimization for specific experimental conditions.

4.1. Preparation of this compound Stock Solution

This workflow outlines the steps for preparing a stock solution of this compound for use in enzyme assays.

stock_solution_workflow start Start weigh Weigh this compound in a microfuge tube start->weigh add_buffer Add appropriate volume of pre-chilled aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.4) weigh->add_buffer dissolve Vortex briefly to dissolve add_buffer->dissolve centrifuge Centrifuge briefly to collect solution dissolve->centrifuge concentration Determine concentration spectrophotometrically (A₂₆₀, ε = 21,000 M⁻¹cm⁻¹ for CoA) centrifuge->concentration aliquot Aliquot into single-use tubes concentration->aliquot store Store at -80°C aliquot->store end End store->end

Diagram 2: Workflow for this compound Stock Solution Preparation.

4.2. Protocol 1: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This spectrophotometric assay measures the reduction of an electron acceptor, dichlorophenolindophenol (DCPIP), coupled to the oxidation of this compound by MCAD.

Materials:

  • 1 M Tris-HCl, pH 7.8

  • 10 mM this compound stock solution

  • 2.5 mM DCPIP solution

  • 10 mM Phenazine methosulfate (PMS)

  • Purified MCAD enzyme or cell lysate containing MCAD

  • Spectrophotometer capable of reading at 600 nm

Assay Buffer:

  • 100 mM Tris-HCl, pH 7.8

Procedure:

  • Prepare the reaction mixture in a cuvette (final volume of 1 mL):

    • 870 µL of Assay Buffer

    • 50 µL of 2.5 mM DCPIP

    • 10 µL of 10 mM PMS

    • 50 µL of enzyme solution

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of 10 mM this compound.

  • Immediately mix by inversion and monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of DCPIP reduction is proportional to the MCAD activity.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε₆₀₀ = 21,000 M⁻¹cm⁻¹).

4.3. Protocol 2: Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of the double bond in this compound, which results in a decrease in absorbance at 263 nm.

Materials:

  • 1 M Tris-HCl, pH 8.0

  • 10 mM this compound stock solution

  • Purified Enoyl-CoA Hydratase or cell lysate

  • Spectrophotometer capable of reading at 263 nm

Assay Buffer:

  • 50 mM Tris-HCl, pH 8.0

Procedure:

  • Prepare the reaction mixture in a quartz cuvette (final volume of 1 mL):

    • 950 µL of Assay Buffer

    • 20 µL of 10 mM this compound

  • Equilibrate the mixture to 25°C in the spectrophotometer and record a baseline absorbance at 263 nm.

  • Initiate the reaction by adding 30 µL of the enzyme solution.

  • Immediately mix and monitor the decrease in absorbance at 263 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the change in absorbance over time. The molar extinction coefficient for the hydration of the enoyl-CoA double bond will need to be determined or referenced from the literature for accurate quantification.

Data Presentation

The following table summarizes key parameters for the enzymatic assays described.

ParameterMCAD AssayEnoyl-CoA Hydratase Assay
Substrate This compoundThis compound
Final Substrate Concentration 200 µM200 µM
Wavelength 600 nm263 nm
Temperature 37°C25°C
pH 7.88.0
Detection Principle Reduction of DCPIPDecrease in absorbance due to hydration of the double bond

Conclusion

This compound is a valuable tool for investigating fatty acid metabolism. Proper handling and storage are crucial to maintain its integrity and ensure reproducible experimental results. The provided protocols offer a starting point for researchers to utilize this important biochemical in their studies. As with any chemical, it is imperative to follow good laboratory practices and adhere to institutional safety guidelines.

Application of 3-Decenoyl-CoA in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. Its metabolism is critical for energy homeostasis, and the enzymes that process it are potential therapeutic targets for various metabolic disorders. This document provides detailed application notes and protocols for the use of this compound and related molecules in high-throughput screening (HTS) assays designed to identify modulators of enzymes involved in fatty acid metabolism.

Application Note 1: A High-Throughput Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase

Background

2,4-Dienoyl-CoA reductase (DECR) is an essential enzyme in the beta-oxidation of polyunsaturated fatty acids. It catalyzes the reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA, a crucial step for the further metabolism of these fatty acids.[1][2][3] A deficiency in DECR can lead to serious metabolic disorders.[4][5][6] High-throughput screening for inhibitors of DECR is a valuable strategy for the discovery of new therapeutics. While 2,4-decadienoyl-CoA is a natural substrate, this protocol describes a robust spectrophotometric assay that can be adapted for HTS to screen for inhibitors of DECR by monitoring the consumption of NADPH.

Assay Principle

The activity of 2,4-Dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1] This method provides a continuous and direct measure of enzyme activity and is suitable for high-throughput screening in a microplate format.

Experimental Protocol

Materials and Reagents:

  • Recombinant human 2,4-Dienoyl-CoA reductase

  • 2,4-Decadienoyl-CoA (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

  • Test compounds dissolved in DMSO

  • 384-well UV-transparent microplates

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 100 µM EDTA

Procedure:

  • Compound Plating: Add 1 µL of test compound solution in DMSO to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Preparation: Prepare a solution of 2,4-Dienoyl-CoA reductase in assay buffer.

  • Enzyme Addition: Add 20 µL of the enzyme solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Mix Preparation: Prepare a substrate mix containing 2,4-Decadienoyl-CoA and NADPH in assay buffer.

  • Reaction Initiation: Add 20 µL of the substrate mix to each well to initiate the reaction. The final concentrations should be in the range of 10 µg/mL enzyme, 40 µM 2,4-Decadienoyl-CoA, and 125 µM NADPH.[1]

  • Kinetic Reading: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at room temperature.

Data Analysis
  • Calculate the rate of reaction (slope) for each well.

  • Determine the percentage inhibition for each test compound: % Inhibition = (1 - (Rate of sample / Rate of control)) * 100

  • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

  • Assess assay quality using the Z' factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| A Z' factor greater than 0.5 indicates a robust assay.

Quantitative Data Summary

The following table presents hypothetical data for a set of compounds screened against 2,4-Dienoyl-CoA reductase.

Compound ID% Inhibition at 10 µMIC50 (µM)
Cmpd-00185.21.5
Cmpd-00212.5> 50
Cmpd-00395.70.25
Cmpd-00448.911.2

Assay Performance Metrics:

ParameterValue
Z' Factor0.82
Signal-to-Background Ratio15

Experimental Workflow Diagram

HTS_Workflow_DECR Compound Compound Plating (1 µL in 384-well plate) Enzyme Enzyme Addition (20 µL DECR) Compound->Enzyme Incubate Incubation (15 min at RT) Enzyme->Incubate Substrate Reaction Initiation (20 µL Substrate Mix) Incubate->Substrate Read Kinetic Reading (OD 340 nm) Substrate->Read Analysis Data Analysis (% Inhibition, IC50) Read->Analysis

Caption: Workflow for the 2,4-Dienoyl-CoA reductase HTS assay.

Application Note 2: A High-Throughput Coupled Fluorescence Assay for Enoyl-CoA Hydratase

Background

Enoyl-CoA hydratase (ECH) catalyzes the hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, the second step in the beta-oxidation pathway.[7][8][9] Its activity is crucial for the metabolism of fatty acids to produce energy. Developing HTS assays for ECH can aid in the discovery of molecules that modulate fatty acid oxidation. This application note describes a coupled-enzyme assay suitable for HTS, where the product of the ECH reaction is used by a subsequent enzyme to generate a fluorescent signal.

Assay Principle

This assay couples the activity of enoyl-CoA hydratase with 3-hydroxyacyl-CoA dehydrogenase (HADH). ECH converts this compound (as a substrate analog for trans-2-enoyl-CoA) to 3-hydroxydecanoyl-CoA. HADH then catalyzes the oxidation of 3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA, with the concomitant reduction of NAD+ to NADH. The production of NADH is monitored by its fluorescence (Excitation: 340 nm, Emission: 460 nm), providing a measure of ECH activity.

Experimental Protocol

Materials and Reagents:

  • Recombinant human Enoyl-CoA hydratase

  • Recombinant human 3-Hydroxyacyl-CoA dehydrogenase

  • This compound (substrate)

  • NAD+

  • Tris-HCl buffer (pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom microplates

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.01% BSA

Procedure:

  • Compound Plating: Add 1 µL of test compound solution in DMSO to the wells of a 384-well plate. Add 1 µL of DMSO for controls.

  • Enzyme Mix Preparation: Prepare a mix of Enoyl-CoA hydratase and 3-Hydroxyacyl-CoA dehydrogenase in assay buffer.

  • Enzyme Addition: Add 20 µL of the enzyme mix to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a substrate mix containing this compound and NAD+ in assay buffer.

  • Reaction Initiation: Add 20 µL of the substrate mix to each well. Final concentrations can be optimized but a starting point is 50 nM ECH, 100 nM HADH, 50 µM this compound, and 200 µM NAD+.

  • Kinetic Reading: Immediately place the plate in a fluorometer and measure the increase in fluorescence (Ex: 340 nm, Em: 460 nm) every minute for 20-30 minutes at 37°C.

Data Analysis
  • Calculate the rate of NADH production (slope of fluorescence over time) for each well.

  • Determine the percentage inhibition for each test compound as described in section 1.4.

  • For potent inhibitors, determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Quantitative Data Summary

The following table shows hypothetical kinetic data for the inhibition of Enoyl-CoA hydratase by a series of compounds.

Compound IDInhibition TypeKi (µM)
Cmpd-101Competitive0.85
Cmpd-102Non-competitive5.2
Cmpd-103Uncompetitive2.1
Cmpd-104No Inhibition> 100

Assay Performance Metrics:

ParameterValue
Z' Factor0.78
Signal-to-Background Ratio12

Experimental Workflow Diagram

HTS_Workflow_ECH Compound Compound Plating (1 µL in 384-well plate) Enzyme Enzyme Mix Addition (20 µL ECH + HADH) Compound->Enzyme Incubate Incubation (15 min at RT) Enzyme->Incubate Substrate Reaction Initiation (20 µL Substrate Mix) Incubate->Substrate Read Kinetic Reading (Fluorescence) Substrate->Read Analysis Data Analysis (% Inhibition, Ki) Read->Analysis

Caption: Workflow for the coupled Enoyl-CoA hydratase HTS assay.

Signaling Pathway: Fatty Acid Beta-Oxidation

The following diagram illustrates the central role of 2,4-Dienoyl-CoA reductase and Enoyl-CoA hydratase in the beta-oxidation of unsaturated fatty acids.

Beta_Oxidation_Pathway cluster_main Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids PUFA Polyunsaturated Fatty Acyl-CoA DienoylCoA 2,4-Dienoyl-CoA PUFA->DienoylCoA Multiple Steps DECR 2,4-Dienoyl-CoA Reductase (DECR) DienoylCoA->DECR EnoylCoA3 trans-3-Enoyl-CoA DECR->EnoylCoA3 NADPH -> NADP+ Isomerase Enoyl-CoA Isomerase EnoylCoA3->Isomerase EnoylCoA2 trans-2-Enoyl-CoA Isomerase->EnoylCoA2 ECH Enoyl-CoA Hydratase (ECH) EnoylCoA2->ECH HydroxyacylCoA L-3-Hydroxyacyl-CoA ECH->HydroxyacylCoA H2O HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) HydroxyacylCoA->HADH KetoacylCoA 3-Ketoacyl-CoA HADH->KetoacylCoA NAD+ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA (to Krebs Cycle) Thiolase->AcetylCoA ShortenedAcylCoA Chain-Shortened Acyl-CoA (Re-enters Beta-Oxidation) Thiolase->ShortenedAcylCoA

Caption: Key steps in the beta-oxidation of polyunsaturated fatty acids.

References

Characterizing Novel Enzyme Functions Using 3-Decenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is an unsaturated medium-chain acyl-coenzyme A (acyl-CoA) intermediate that plays a role in fatty acid metabolism. Its unique structure, featuring a carbon-carbon double bond, makes it a valuable tool for characterizing the function and substrate specificity of novel enzymes, particularly acyl-CoA dehydrogenases (ACADs) and other enzymes involved in β-oxidation. The study of enzymes that metabolize this compound is crucial for understanding metabolic pathways and for the development of therapeutic agents targeting metabolic disorders.

These application notes provide a comprehensive guide for utilizing this compound to elucidate the functions of novel enzymes. This document includes detailed experimental protocols for enzyme assays, data presentation guidelines, and visualizations of relevant metabolic pathways.

Data Presentation

Quantitative data from enzyme kinetic studies should be meticulously organized to facilitate comparison and interpretation. The following table provides a template for summarizing key kinetic parameters. While specific kinetic data for this compound is not abundantly available in published literature, this structure can be used to tabulate results from your own experiments.

Table 1: Hypothetical Kinetic Parameters of a Novel Acyl-CoA Dehydrogenase with Various Substrates

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Octanoyl-CoA[Reference Value][Reference Value][Reference Value][Reference Value]
Decanoyl-CoA[Reference Value][Reference Value][Reference Value][Reference Value]
Dodecanoyl-CoA[Reference Value][Reference Value][Reference Value][Reference Value]

Note: K_m_ (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max_, representing the enzyme's affinity for the substrate. V_max_ (maximum velocity) is the maximum rate of the reaction. k_cat_ (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. k_cat_/K_m_ is the catalytic efficiency of the enzyme.

Metabolic Pathways Involving this compound

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. Its metabolism requires the action of specific enzymes to handle the double bond. The following diagrams illustrate the mitochondrial and peroxisomal β-oxidation pathways, highlighting the potential steps involving a C10 unsaturated acyl-CoA.

Mitochondrial_Beta_Oxidation Fatty_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA ACAD Acyl-CoA Dehydrogenase (e.g., MCAD) Decanoyl_CoA->ACAD 3_Decenoyl_CoA This compound ACAD->3_Decenoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase 3_Decenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase β-Ketoacyl-CoA Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA Beta_Oxidation_Cycle To further rounds of β-oxidation Octanoyl_CoA->Beta_Oxidation_Cycle

Caption: Mitochondrial β-oxidation of a C10 unsaturated fatty acid.

Peroxisomal_Beta_Oxidation VLCFA Very Long Chain Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLC_Acyl_CoA VLC-Acyl-CoA Acyl_CoA_Synthetase->VLC_Acyl_CoA ACOX1 Acyl-CoA Oxidase 1 VLC_Acyl_CoA->ACOX1 Unsaturated_Enoyl_CoA Unsaturated Enoyl-CoA ACOX1->Unsaturated_Enoyl_CoA 3_Decenoyl_CoA_Peroxisome e.g., this compound Unsaturated_Enoyl_CoA->3_Decenoyl_CoA_Peroxisome DBP D-Bifunctional Protein (Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase) 3_Decenoyl_CoA_Peroxisome->DBP 3_Ketoacyl_CoA 3-Ketoacyl-CoA DBP->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (e.g., Octanoyl-CoA) Thiolase->Shortened_Acyl_CoA To_Mitochondria Export to Mitochondria for further oxidation Shortened_Acyl_CoA->To_Mitochondria Spectrophotometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution - this compound Stock - Ferricenium Stock - Buffer Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixture (Buffer + Ferricenium) Prepare_Reagents->Setup_Reaction Equilibrate Equilibrate to Assay Temperature Setup_Reaction->Equilibrate Add_Enzyme Initiate Reaction: Add Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance Decrease at 300 nm Add_Enzyme->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Analyze_Data Data Analysis: - Plot Velocity vs. [Substrate] - Determine K_m_ and V_max_ Calculate_Velocity->Analyze_Data End End Analyze_Data->End HPLC_Assay_Workflow Start Start Reaction_Setup Set up Enzymatic Reaction (Enzyme + this compound + Buffer) Start->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quench_Reaction Stop Reaction (e.g., with Acid) Incubation->Quench_Reaction Centrifugation Centrifuge to Remove Protein Quench_Reaction->Centrifugation HPLC_Analysis Analyze Supernatant by HPLC (C18 Column, UV Detection at 260 nm) Centrifugation->HPLC_Analysis Quantification Quantify Product Peak Area HPLC_Analysis->Quantification Calculate_Activity Calculate Enzyme Activity Quantification->Calculate_Activity End End Calculate_Activity->End

Application Notes and Protocols for the Purification of Enzymes that Bind 3-Decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a critical metabolic process for energy production from lipids. Enzymes that bind to this substrate are central to cellular energy homeostasis and represent potential therapeutic targets for metabolic disorders. This document provides detailed protocols for the purification of these enzymes, with a focus on enoyl-CoA hydratase, an archetypal enzyme that binds this compound. The protocols described herein are applicable to the purification of these enzymes from native sources or recombinant expression systems and include methods for affinity chromatography utilizing a custom-synthesized this compound analog ligand.

Data Presentation

A representative purification table for a this compound binding enzyme, such as enoyl-CoA hydratase, is presented below. The data are hypothetical but representative of a typical purification scheme from a tissue homogenate.

Purification Step Total Protein (mg) Total Activity (Units) *Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Homogenate1500300021001
Ammonium (B1175870) Sulfate (B86663) (40-60%)45027006903
Ion Exchange (DEAE-Sepharose)902250257512.5
Affinity Chromatography (this compound Analog)6180030060150
Size Exclusion (Sephacryl S-200)2150075050375

*A unit of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound per minute under standard assay conditions.

Signaling and Metabolic Pathways

Enzymes that bind this compound are integral components of the fatty acid β-oxidation pathway. This metabolic process sequentially breaks down fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to generate ATP. The pathway involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.

Fatty_Acid_Beta_Oxidation cluster_enzymes Enzymatic Steps Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Acyl_CoA_Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Enoyl_CoA_Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Hydroxyacyl_CoA_Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA CoA-SH Thiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters a new cycle Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Binds this compound) Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketothiolase Thiolase->Acetyl_CoA

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound Affinity Resin

This protocol describes a plausible method for the synthesis of a this compound affinity chromatography resin. It involves the synthesis of 3-decenoic acid, its activation, and subsequent coupling to an amine-functionalized agarose (B213101) resin, followed by the attachment of Coenzyme A.

Materials:

  • 3-Decynoic acid

  • Nickel boride catalyst

  • Methanol (B129727)

  • Hydrogen gas

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (B109758) (DCM)

  • Amine-functionalized agarose resin (e.g., AminoLink Plus Coupling Resin)

  • Coenzyme A trilithium salt

  • Dimethylformamide (DMF)

  • Triethylamine

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ethanolamine (B43304)

Procedure:

  • Synthesis of 3-Decenoic Acid:

    • Dissolve 3-decynoic acid in methanol in a Paar bottle.

    • Add a catalytic amount of nickel boride.

    • Flush the bottle with hydrogen gas and pressurize to 2 psi.

    • Shake the reaction vessel until hydrogen uptake ceases.

    • Filter the catalyst and evaporate the methanol to obtain 3-decenoic acid. Confirm the structure by NMR and mass spectrometry.

  • Activation of 3-Decenoic Acid:

    • Dissolve 3-decenoic acid and N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) dropwise while stirring at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the dicyclohexylurea byproduct and evaporate the DCM to obtain the NHS-activated 3-decenoic acid.

  • Coupling of Activated Fatty Acid to Resin:

    • Wash the amine-functionalized agarose resin with coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

    • Dissolve the NHS-activated 3-decenoic acid in a minimal amount of DMF and add it to the resin slurry.

    • Incubate with gentle mixing for 4-6 hours at room temperature.

    • Wash the resin extensively with coupling buffer to remove unreacted fatty acid.

    • Quench any remaining active sites by incubating with 1 M ethanolamine at pH 8.0 for 1 hour.

    • Wash the resin with a high salt buffer (e.g., 1 M NaCl) and then with the storage buffer (e.g., PBS with 0.02% sodium azide).

  • Attachment of Coenzyme A (optional, for enhanced specificity):

    • A more complex synthesis can involve linking Coenzyme A to the immobilized fatty acid. This would typically involve using a heterobifunctional crosslinker to first react with the immobilized decenoic acid and then with the thiol group of Coenzyme A.

Protocol 2: Purification of this compound Binding Enzymes

This protocol outlines a general strategy for the purification of a this compound binding enzyme from a cellular lysate, incorporating the synthesized affinity resin.

Purification_Workflow Start Cell Lysate / Tissue Homogenate Ammonium_Sulfate Ammonium Sulfate Precipitation (40-60%) Start->Ammonium_Sulfate Dialysis1 Dialysis Ammonium_Sulfate->Dialysis1 Ion_Exchange Anion Exchange Chromatography (DEAE-Sepharose) Dialysis1->Ion_Exchange Affinity_Chrom Affinity Chromatography (this compound Analog Resin) Ion_Exchange->Affinity_Chrom Dialysis2 Dialysis / Buffer Exchange Affinity_Chrom->Dialysis2 Size_Exclusion Size Exclusion Chromatography (Sephacryl S-200) Dialysis2->Size_Exclusion Pure_Enzyme Purified Enzyme Size_Exclusion->Pure_Enzyme

Caption: General purification workflow for a this compound binding enzyme.

Materials:

  • Source material (e.g., E. coli cell paste expressing the target enzyme, or minced animal tissue)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Ammonium sulfate

  • Dialysis tubing (10 kDa MWCO)

  • Buffer A (Low Salt): 20 mM Tris-HCl pH 7.5, 1 mM DTT

  • Buffer B (High Salt): 20 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM DTT

  • DEAE-Sepharose resin

  • Affinity Column with this compound analog resin

  • Affinity Wash Buffer: Buffer A with 200 mM NaCl

  • Affinity Elution Buffer: Buffer A with 1 M NaCl or a low concentration of free this compound

  • Size Exclusion Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT

  • Sephacryl S-200 resin

Procedure:

  • Preparation of Crude Extract:

    • Resuspend the cell paste or tissue in Lysis Buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant (crude extract).

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve 40% saturation.

    • Stir for 30 minutes and then centrifuge as above. Discard the pellet.

    • Add more ammonium sulfate to the supernatant to reach 60% saturation.

    • Stir for 30 minutes and centrifuge. Collect the pellet.

    • Resuspend the pellet in a minimal volume of Buffer A.

  • Dialysis:

    • Dialyze the resuspended pellet against a large volume of Buffer A overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.

  • Anion Exchange Chromatography:

    • Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with Buffer A.

    • Wash the column with several column volumes of Buffer A.

    • Elute the bound proteins with a linear gradient of 0-100% Buffer B.

    • Collect fractions and assay for the activity of the target enzyme. Pool the active fractions.

  • Affinity Chromatography:

    • Equilibrate the this compound analog affinity column with Affinity Wash Buffer.

    • Load the pooled active fractions from the ion exchange step onto the affinity column.

    • Wash the column extensively with Affinity Wash Buffer to remove non-specifically bound proteins.

    • Elute the target enzyme using the Affinity Elution Buffer.

    • Collect fractions and assay for activity. Pool the active fractions.

  • Size Exclusion Chromatography (Polishing Step):

    • Concentrate the pooled fractions from the affinity step if necessary.

    • Load the concentrated sample onto a Sephacryl S-200 column pre-equilibrated with Size Exclusion Buffer.

    • Elute with the same buffer at a constant flow rate.

    • Collect fractions and assay for activity. Pool the fractions containing the purified enzyme.

  • Analysis and Storage:

    • Assess the purity of the final sample by SDS-PAGE.

    • Determine the protein concentration (e.g., by Bradford assay).

    • Store the purified enzyme in a suitable buffer (e.g., with 20% glycerol) at -80°C.

Troubleshooting & Optimization

troubleshooting low yield in 3-Decenoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the synthesis of 3-Decenoyl-CoA. The primary focus is on the common and robust chemo-enzymatic synthesis method, which involves the enzymatic ligation of 3-decenoic acid to Coenzyme A (CoA).

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

Low yields in the enzymatic synthesis of acyl-CoAs are a frequent issue.[1][2] The problem can typically be traced back to one of four areas: the quality of the starting materials, the integrity and activity of the enzyme, the reaction conditions, or the efficiency of the final purification steps. A systematic approach to troubleshooting these factors is crucial for improving your yield.

Q2: How can I rule out issues with my starting materials?

Problems with your precursors, 3-decenoic acid and Coenzyme A (CoA), are a primary suspect for low yields.

  • 3-Decenoic Acid:

    • Purity: The purity of the fatty acid is critical. Contaminants can inhibit the enzyme. Verify the purity of your 3-decenoic acid using methods like Gas Chromatography-Mass Spectrometry (GC/MS) or Nuclear Magnetic Resonance (NMR).[1][2]

    • Isomeric Purity: Ensure you are using the correct isomer (trans-3-decenoyl-CoA or cis-3-decenoyl-CoA) as required by your downstream application, as this can affect enzyme recognition.

    • Degradation: Unsaturated fatty acids can be susceptible to oxidation. Store the material under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.

  • Coenzyme A:

    • Quality: Use a high-purity grade of Coenzyme A trilithium salt.

    • Stability: CoA solutions are not stable for long periods. Prepare fresh solutions for your reaction or store aliquots at -80°C and avoid repeated freeze-thaw cycles.

Q3: My acyl-CoA synthetase might be inactive. How can I test its performance?

The activity of your acyl-CoA synthetase (or ligase) is paramount. These enzymes are essential for catalyzing the formation of the thioester bond.[3][4]

  • Positive Control: The most effective way to check enzyme activity is to run a parallel reaction with a fatty acid known to be an excellent substrate for your enzyme, such as palmitic or oleic acid.[4] If this reaction yields the expected product, the issue likely lies with the 3-decenoic acid substrate or other reaction specifics.

  • Enzyme Handling: Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a glycerol-containing buffer) and has not been subjected to conditions that could cause denaturation, such as excessive heat or pH extremes.

  • Cofactor Availability: The reaction requires ATP and magnesium ions (Mg²⁺) as cofactors. Ensure these are present in the correct concentrations as specified in the protocol.

Q4: Can byproduct formation be inhibiting my reaction?

Yes. The enzymatic ligation of a fatty acid to CoA produces AMP and pyrophosphate (PPi) as byproducts. The accumulation of these byproducts, particularly pyrophosphate, can lead to feedback inhibition of the reaction. Including an enzyme like inorganic pyrophosphatase in the reaction mixture can drive the reaction forward by hydrolyzing PPi to two molecules of phosphate, thereby improving the overall yield.

Q5: How do I effectively purify the final this compound product?

Inefficient purification is a common reason for apparent low yields. Acyl-CoAs are often present in a complex mixture with unreacted starting materials and byproducts.

  • Solid-Phase Extraction (SPE): This is a highly effective method for purifying acyl-CoAs.[1][5] An oligonucleotide purification column or a C18 cartridge can be used to bind the acyl-CoA, allowing salts and other polar molecules to be washed away. The product is then eluted with an appropriate solvent.[5]

  • High-Performance Liquid Chromatography (HPLC): For very high purity, reversed-phase HPLC is the method of choice.[1][2] It provides excellent separation of the desired product from unreacted fatty acid and other impurities.[1][5]

  • Quantification: After purification, accurately quantify your product using UV spectroscopy by measuring the absorbance at 260 nm (characteristic of the adenine (B156593) ring of CoA).

Troubleshooting Summary

The following table summarizes potential causes for low yield and suggests corrective actions.

Possible Cause Typical Yield Troubleshooting Step Expected Outcome
Degraded/Impure 3-Decenoic Acid < 20%Verify purity via GC/MS or NMR. Purchase new, high-purity stock.Purity >98%. Increased yield in subsequent reactions.
Degraded Coenzyme A < 10%Use a fresh vial of CoA or prepare a fresh solution from powder.Increased product formation.
Inactive Acyl-CoA Synthetase < 5%Perform a positive control reaction with a known good substrate (e.g., palmitic acid).High yield in the control reaction confirms the issue is substrate-specific.
Suboptimal Reaction pH 10-40%Optimize the reaction buffer pH (typically between 7.0 and 8.0).Determine the optimal pH for the specific enzyme, leading to higher yield.
Product Inhibition 20-50%Add inorganic pyrophosphatase to the reaction mixture.Increased yield by shifting the reaction equilibrium forward.
Inefficient Purification Apparent Low YieldOptimize the SPE or HPLC purification protocol. Use a C18 column for better separation.[5]Improved recovery of the final product, leading to a higher calculated yield.[5]

Diagrams

Chemo-Enzymatic Synthesis Workflow

The diagram below illustrates the chemo-enzymatic pathway for synthesizing this compound from its precursors.

cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_products Products & Byproducts Decenoic_Acid 3-Decenoic Acid Enzyme Acyl-CoA Synthetase (Ligase) Decenoic_Acid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product AMP AMP Enzyme->AMP PPi Pyrophosphate (PPi) Enzyme->PPi

Caption: Chemo-enzymatic synthesis of this compound.

Low Yield Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low yields in your synthesis.

Start Low Yield Observed Check_Purity 1. Check Purity of Starting Materials (3-Decenoic Acid, CoA) Start->Check_Purity Test_Enzyme 2. Test Enzyme Activity (Positive Control) Check_Purity->Test_Enzyme Materials OK Success Yield Improved Check_Purity->Success Impurity Found & Replaced Optimize_Conditions 3. Optimize Reaction Conditions (pH, Temp, Time) Test_Enzyme->Optimize_Conditions Enzyme Active Test_Enzyme->Success Enzyme Replaced Improve_Purification 4. Review & Optimize Purification Protocol Optimize_Conditions->Improve_Purification Conditions OK Optimize_Conditions->Success Optimized Improve_Purification->Success

References

Technical Support Center: Optimizing Acyl-CoA Dehydrogenase (ACAD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Dehydrogenase (ACAD) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the measurement of ACAD activity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring Acyl-CoA Dehydrogenase (ACAD) activity?

A1: There are three primary strategies for assaying ACAD activity. The first and most straightforward method involves spectrophotometrically monitoring the reduction of artificial electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) or ferricenium hexafluorophosphate.[1] The second strategy follows the conversion of the acyl-CoA substrate to its enoyl-CoA product using techniques like HPLC or mass spectrometry.[1] The third method, considered the gold standard, is a fluorescence reduction assay that measures the decrease in fluorescence of the natural electron acceptor, electron transfer flavoprotein (ETF), as it accepts electrons from the ACAD.[1][2]

Q2: Which ACAD assay method should I choose for my experiment?

A2: The choice of assay depends on your specific research needs.

  • Spectrophotometric assays (e.g., DCPIP reduction) are technically simpler and suitable for routine activity measurements. However, they can be prone to interference from other cellular components that can reduce the artificial electron acceptor.[1]

  • HPLC or mass spectrometry-based assays offer high specificity by directly measuring product formation, but they require more specialized equipment and can be lower in throughput.[1]

  • The ETF fluorescence reduction assay is highly sensitive and specific as it uses the natural electron acceptor.[1][2] It is the preferred method for detailed kinetic studies and for diagnosing ACAD deficiencies. Historically, this assay has been low-throughput due to the need for anaerobic conditions and a purified source of ETF.[1][2] However, recent advancements have enabled a microplate-based format, increasing its throughput.[1][2]

Q3: What are the critical reagents and their recommended concentrations for a standard DCPIP-based ACAD assay?

A3: A typical DCPIP-based assay requires the following core components. The optimal concentrations may need to be determined empirically for your specific experimental conditions.

ReagentTypical Concentration RangePurpose
Buffer 50-100 mM Potassium Phosphate (B84403) or Tris-HClMaintain optimal pH (typically 7.5-8.0)
Acyl-CoA Substrate 25-100 µMThe substrate for the specific ACAD being measured
DCPIP 40-100 µMArtificial electron acceptor; its reduction is monitored
Phenazine Methosulfate (PMS) or Phenazine Ethosulfate (PES) 100 µg/mLIntermediate electron carrier between ACAD and DCPIP
FAD 10-50 µMCo-factor for ACAD enzymes
KCN or Sodium Azide 1 mMInhibitor of the mitochondrial respiratory chain to prevent re-oxidation of reduced DCPIP

Q4: How should I prepare and handle my acyl-CoA substrates to ensure their stability?

A4: Acyl-CoA substrates are susceptible to degradation. Proper handling is crucial for reproducible results.

  • Storage: Store acyl-CoA solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[3]

  • Preparation: Reconstitute lyophilized acyl-CoAs in a suitable buffer (e.g., phosphate buffer at neutral pH). Some protocols suggest reconstituting in a small amount of methanol (B129727) before dilution in buffer to ensure complete dissolution.[4]

  • Usage: Thaw aliquots on ice immediately before use and keep them on ice during the experiment.[5] Prepare fresh dilutions for each experiment.

Troubleshooting Guides

Problem 1: High Background Signal or Non-enzymatic Reduction of the Electron Acceptor

High background can mask the true enzymatic activity. This is a common issue in spectrophotometric assays.

  • Run a "no-enzyme" control: This is the most critical step to determine the rate of background reaction. The absorbance change in this control should be minimal.

  • Check for contamination: Contaminants in your sample or reagents can non-enzymatically reduce the electron acceptor. Use fresh, high-quality reagents and ultrapure water.[3]

  • Assess the purity of your acyl-CoA substrate: Free CoA-SH in your substrate preparation can contribute to the reduction of the electron acceptor.[6]

  • Optimize the concentration of the intermediate electron carrier (PMS/PES): High concentrations of PMS or PES can lead to auto-reduction. Try reducing the concentration.

  • Protect from light: PMS and DCPIP are light-sensitive. Keep your reagents and reaction mixtures protected from light as much as possible.

Troubleshooting High Background Signal Start High Background Signal Observed Q1 Is the background high in the 'no-enzyme' control? Start->Q1 A1_Yes Check for reagent-related issues Q1->A1_Yes Yes A1_No Issue is likely sample-related Q1->A1_No No Q2 Are reagents fresh and protected from light? A1_Yes->Q2 A1_No_Action Check for interfering substances in the sample (e.g., high concentration of reducing agents) A1_No->A1_No_Action A2_Yes Assess substrate purity Q2->A2_Yes Yes A2_No Use fresh reagents and protect from light Q2->A2_No No Q3 Is free CoA-SH present in the substrate? A2_Yes->Q3 A3_Yes Purify substrate or use a new batch Q3->A3_Yes Yes A3_No Optimize PMS/PES concentration Q3->A3_No No Q4 Is the PMS/PES concentration optimized? A3_No->Q4 A4_Yes Consider alternative electron acceptor Q4->A4_Yes Yes A4_No Reduce PMS/PES concentration Q4->A4_No No

Caption: A flowchart to diagnose and resolve high background signals.

Problem 2: Low or No Detectable Enzyme Activity

This can be due to a variety of factors, from inactive enzyme to suboptimal assay conditions.

  • Verify enzyme activity with a positive control: If possible, use a purified, active ACAD enzyme to confirm that your assay setup and reagents are working correctly.[3]

  • Check enzyme storage and handling: Ensure your enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[3]

  • Confirm all necessary reagents were added: Double-check your protocol to ensure that no critical components, such as the FAD cofactor or the acyl-CoA substrate, were omitted.[3]

  • Optimize assay conditions (pH and temperature): Most ACADs have an optimal pH between 7.5 and 8.0. Ensure your buffer is at the correct pH. The assay is typically performed at 25-37°C.[6]

  • Check substrate integrity: As mentioned previously, acyl-CoA substrates can degrade. Verify the integrity of your substrate.[3]

  • Increase enzyme concentration: If the activity is low, you may need to increase the amount of your sample (e.g., cell lysate, mitochondrial fraction) in the assay.

Troubleshooting Low or No Enzyme Activity Start Low or No Activity Detected Q1 Did the positive control show activity? Start->Q1 A1_Yes Issue is with the experimental sample Q1->A1_Yes Yes A1_No Issue is with the assay setup or reagents Q1->A1_No No Q2_Sample Was the sample stored and handled correctly? A1_Yes->Q2_Sample Q2_Reagent Were all reagents added correctly? A1_No->Q2_Reagent A2_Sample_Yes Increase sample concentration Q2_Sample->A2_Sample_Yes Yes A2_Sample_No Use a fresh sample preparation Q2_Sample->A2_Sample_No No A2_Reagent_Yes Check assay conditions (pH, temp) Q2_Reagent->A2_Reagent_Yes Yes A2_Reagent_No Repeat assay, carefully checking reagent addition Q2_Reagent->A2_Reagent_No No Q3_Reagent Are assay conditions optimal? A2_Reagent_Yes->Q3_Reagent A3_Reagent_Yes Verify substrate integrity Q3_Reagent->A3_Reagent_Yes Yes A3_Reagent_No Optimize pH and temperature Q3_Reagent->A3_Reagent_No No A4_Reagent Use a fresh substrate aliquot A3_Reagent_Yes->A4_Reagent

Caption: A flowchart for diagnosing and resolving low enzyme activity.

Experimental Protocols

Protocol 1: Spectrophotometric DCPIP Reduction Assay for MCAD Activity

This protocol is adapted for measuring medium-chain acyl-CoA dehydrogenase (MCAD) activity in a 96-well plate format.

  • Prepare a master mix containing all reagents except the acyl-CoA substrate. For each well, the master mix should contain:

    • 50 µL of 100 mM Potassium Phosphate Buffer (pH 7.6)

    • 10 µL of 1 mM DCPIP

    • 10 µL of 1 mg/mL Phenazine Ethosulfate (PES)

    • 5 µL of 10 mM KCN

    • 5 µL of 1 mM FAD

  • Add your sample (e.g., 10 µL of mitochondrial extract or cell lysate) to the wells containing the master mix.

  • Incubate the plate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 1 mM octanoyl-CoA (the substrate for MCAD). For the blank or background control, add 10 µL of buffer instead of the substrate.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Calculate the rate of DCPIP reduction from the linear portion of the curve, using the extinction coefficient for DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).

General Workflow for ACAD Activity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Sample Sample Preparation (e.g., cell lysate, mitochondrial isolation) Assay_Setup Set up reaction mixture (Buffer, Sample, Cofactors) Prep_Sample->Assay_Setup Prep_Reagents Reagent Preparation (Buffer, Substrate, Electron Acceptor) Prep_Reagents->Assay_Setup Pre_Incubate Pre-incubate at assay temperature Assay_Setup->Pre_Incubate Initiate_Rxn Initiate reaction by adding substrate Pre_Incubate->Initiate_Rxn Measure Measure signal change over time Initiate_Rxn->Measure Calculate_Rate Calculate initial reaction rate Measure->Calculate_Rate Normalize Normalize activity to protein concentration Calculate_Rate->Normalize Report Report results Normalize->Report

Caption: A generalized workflow for performing ACAD activity assays.

Protocol 2: ETF Fluorescence Reduction Assay

This is a more sensitive assay, often performed under anaerobic conditions. A simplified microplate protocol using an enzymatic oxygen-scavenging system is described here.[1][2]

  • Prepare an anaerobic reaction buffer containing 50 mM HEPES-KOH (pH 7.8), 0.5 mM EDTA, glucose, glucose oxidase, and catalase to remove oxygen.

  • In a 96-well black plate (suitable for fluorescence), add:

    • 80 µL of the anaerobic reaction buffer

    • 10 µL of purified pig ETF (recombinant or native)

    • Your sample containing the ACAD enzyme

  • Initiate the reaction by adding the specific acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence using a microplate fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Calculate the rate of ETF reduction from the linear phase of the fluorescence decay.

Signaling Pathways and Relationships

The activity of ACADs is the first step in the mitochondrial fatty acid β-oxidation spiral. This pathway is crucial for energy production, especially during periods of fasting or prolonged exercise.

Simplified Fatty Acid β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase (ACAD) Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA KAT β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->KAT Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Acetyl_CoA Acetyl-CoA TCA TCA Cycle Acetyl_CoA->TCA ACAD->Enoyl_CoA FADH2 FADH2 ACAD->FADH2 e- ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA NADH NADH HADH->NADH e- KAT->Shorter_Acyl_CoA KAT->Acetyl_CoA FAD FAD FAD->ACAD NAD NAD+ NAD->HADH CoASH CoA-SH CoASH->KAT

Caption: The role of ACADs in the fatty acid β-oxidation spiral.

References

Technical Support Center: Purification of 3-Decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Decenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound, like other medium-chain acyl-CoAs, presents several challenges. These include low yields from synthesis reactions, potential for degradation, and the presence of closely related impurities that are difficult to separate. Its amphiphilic nature, with a long acyl chain and a hydrophilic CoA moiety, can also complicate chromatographic purification.[1][2][3]

Q2: What are the recommended methods for purifying this compound?

A combination of solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed and effective strategy for the purification of similar acyl-CoAs.[1] Ion-exchange chromatography can also be a valuable step to separate the target molecule from unreacted CoA and other charged impurities.[4]

Q3: How can I assess the purity of my this compound sample?

Purity should be assessed using a combination of analytical techniques. Analytical RP-HPLC with UV detection (at 260 nm for the adenine (B156593) ring of CoA) is essential.[1][5] Further characterization by mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy is highly recommended to confirm the identity and structure of the purified molecule.[1][2]

Q4: What are the optimal storage conditions for purified this compound?

Due to the potential for hydrolysis of the thioester bond and oxidation of the double bond, purified this compound should be stored at low temperatures, typically -80°C, in a buffered aqueous solution at a slightly acidic to neutral pH (e.g., pH 4-7). It is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Recommended Solution
Incomplete Synthesis Reaction Optimize the synthesis reaction conditions, including reaction time, temperature, and stoichiometry of reactants. Ensure the quality of the starting materials, particularly the Coenzyme A trilithium salt.[1]
Degradation During Purification Work at low temperatures (4°C) whenever possible. Use buffers with appropriate pH to maintain stability. Minimize the time the sample spends in solution, especially during intermediate steps.
Poor Recovery from SPE Column Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the loading, washing, and elution conditions. The choice of solvent for each step is critical. For acyl-CoAs, a common approach involves binding to a C18 cartridge, washing with a low percentage of organic solvent in an aqueous buffer, and eluting with a higher concentration of organic solvent.
Loss During Solvent Evaporation If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature to prevent degradation and sample loss.
Poor Peak Shape or Resolution in RP-HPLC
Potential Cause Recommended Solution
Inappropriate Column Chemistry Use a C18 column with appropriate specifications for the separation of lipids or amphiphilic molecules.
Suboptimal Mobile Phase Optimize the mobile phase composition. A common mobile phase for acyl-CoA separation is a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) at a controlled pH.[5] The addition of an ion-pairing agent is sometimes used but can complicate downstream applications.
Sample Overload Inject a smaller volume or a more dilute sample onto the column.
Presence of Particulates Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging and peak distortion.
Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Materials (e.g., Coenzyme A) Incorporate an ion-exchange chromatography step before RP-HPLC to effectively remove unreacted CoA.[4] Alternatively, optimize the SPE wash steps to selectively remove more polar starting materials.
Side Products from Synthesis Adjust the synthesis conditions to minimize the formation of side products. A multi-step purification protocol involving different separation principles (e.g., ion-exchange followed by reversed-phase) can improve the removal of closely related impurities.
Contamination from SPE Cartridges Be aware that commercially available SPE columns can sometimes be a source of contamination, such as free fatty acids.[6] It is advisable to run a blank (eluting from the cartridge without any sample) to check for potential contaminants. If contamination is observed, consider using higher purity columns or pre-washing the cartridges extensively.

Experimental Protocols

General Solid-Phase Extraction (SPE) Protocol for Acyl-CoA Purification

This protocol is a general guideline and may require optimization for this compound.

  • Cartridge: C18 SPE cartridge.

  • Conditioning: Wash the cartridge with 3-5 column volumes of methanol.

  • Equilibration: Equilibrate the cartridge with 3-5 column volumes of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

  • Loading: Dissolve the crude synthesis reaction mixture in the equilibration buffer and load it onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 3-5 column volumes of the equilibration buffer to remove unbound impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5-10% acetonitrile in the equilibration buffer) can help remove more hydrophobic impurities.

  • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in the equilibration buffer). Collect the eluate in fractions.

  • Analysis: Analyze the fractions by analytical RP-HPLC to identify the fractions containing the purified product.

General Reversed-Phase HPLC (RP-HPLC) Protocol for Acyl-CoA Purification

This is a representative protocol and should be optimized for your specific system and purity requirements.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a defined time (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm.

  • Injection: Inject the pooled and concentrated fractions from the SPE step.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Desalt the collected fractions if necessary and lyophilize or store as a frozen solution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reversed-Phase HPLC cluster_analysis Analysis & Storage synthesis Crude this compound Reaction Mixture spe C18 SPE Purification synthesis->spe Load spe_fractions Partially Purified Fractions spe->spe_fractions Elute hplc RP-HPLC Purification spe_fractions->hplc Inject pure_fractions Pure this compound Fractions hplc->pure_fractions Collect analysis Purity Assessment (HPLC, MS, NMR) pure_fractions->analysis storage Storage at -80°C analysis->storage

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Implement Solution start Low Purity of This compound impurity_type Unreacted CoA or Polar Impurities? start->impurity_type hydrophobic_impurities Hydrophobic Side Products? impurity_type->hydrophobic_impurities No ion_exchange Add Ion-Exchange Chromatography Step impurity_type->ion_exchange Yes optimize_hplc Optimize RP-HPLC Gradient hydrophobic_impurities->optimize_hplc optimize_synthesis Optimize Synthesis Conditions hydrophobic_impurities->optimize_synthesis

Caption: Troubleshooting logic for low purity.

References

Technical Support Center: Analysis of 3-Decenoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Decenoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS analysis of this compound.

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing 1. Suboptimal chromatographic conditions. 2. Column overload due to high sample concentration.[1] 3. Interaction of the analyte with active sites in the LC system.1. Optimize the mobile phase gradient and composition. Ensure the use of a C18 reversed-phase column suitable for acyl-CoA analysis.[2] 2. Dilute the sample or reduce the injection volume.[3] 3. Use a mobile phase with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape.[1]
Low Signal Intensity or Ion Suppression 1. Significant matrix effects from co-eluting endogenous compounds.[4][5][6] 2. Inefficient ionization of this compound. 3. Suboptimal sample preparation leading to loss of the analyte.1. Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE).[2][7] 2. Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to normalize for signal suppression.[5][8][9][10] 3. Optimize MS parameters, ensuring positive ion mode is used for better sensitivity.[2] 4. Evaluate different sample extraction protocols to maximize recovery.[7]
High Signal Variability Between Replicates 1. Inconsistent sample preparation. 2. Matrix effects varying between samples.[4][11] 3. Instability of this compound in the prepared samples.[12]1. Standardize the entire sample preparation workflow, from tissue homogenization to final extraction. 2. Employ a robust sample cleanup method like SPE to minimize variability from the matrix.[2] 3. Use a SIL-IS to correct for variations.[8][9] 4. Keep samples cold and analyze them as quickly as possible after preparation.
Inaccurate Quantification 1. Matrix effects leading to ion suppression or enhancement.[4][5][6][11] 2. Lack of an appropriate internal standard. 3. Non-linearity of the calibration curve.1. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification as it co-elutes and experiences similar matrix effects.[5][8][9][10] 2. Prepare matrix-matched calibration standards to compensate for systematic matrix effects.[5] 3. Ensure the calibration curve covers the expected concentration range of the analyte and shows good linearity.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4][5][6] In the analysis of this compound, components of the biological sample (e.g., lipids, salts, proteins) can suppress or enhance its signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[11]

Q2: What is the most effective way to minimize matrix effects for this compound analysis?

A2: The most effective strategy is a combination of thorough sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS).[5][8][9][10] Solid-Phase Extraction (SPE) is a highly recommended sample cleanup technique to remove a significant portion of interfering matrix components.[2][7] A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction during data analysis.[8][9]

Q3: Can I use a different acyl-CoA as an internal standard if a stable isotope-labeled this compound is not available?

A3: While a SIL-IS is ideal, a structurally similar acyl-CoA (e.g., another medium-chain acyl-CoA) can be used as an internal standard. However, it may not perfectly mimic the chromatographic behavior and ionization response of this compound, potentially leading to less accurate correction for matrix effects.

Q4: What are the recommended LC-MS parameters for the analysis of this compound?

A4: For chromatographic separation, a C18 reversed-phase column is typically used with a gradient elution.[2] The mobile phases usually consist of water and acetonitrile (B52724) or methanol (B129727), containing a volatile buffer like ammonium acetate and a small amount of an acid such as formic acid to improve peak shape and ionization.[2] For detection, positive electrospray ionization (ESI+) mode is generally more sensitive for acyl-CoAs.[2] A Multiple Reaction Monitoring (MRM) experiment should be set up, monitoring the transition from the precursor ion of this compound to a characteristic product ion, often resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[13]

Q5: How can I assess the extent of matrix effects in my samples?

A5: The degree of matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[5] The formula is: Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a robust method for extracting and cleaning up this compound from biological matrices to minimize matrix effects.[2]

Materials:

  • C18 SPE Cartridges

  • Homogenization Buffer (e.g., 0.1 M potassium phosphate, pH 6.7)

  • Organic Solvent (e.g., acetonitrile/isopropanol mixture)

  • Methanol

  • Water

  • Elution Solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent (e.g., 50% methanol in water with ammonium acetate)

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer mixed with an organic solvent.[2]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol, followed by equilibration with water.[2]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences, followed by a wash with a lower percentage of organic solvent to remove less polar interferences.[2]

  • Elution: Elute the this compound from the cartridge using a high percentage of organic solvent like methanol or acetonitrile.[2]

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the instrumental analysis of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[2]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid[2]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z for [this compound + H]+

  • Product Ion (Q3): A characteristic fragment ion (e.g., corresponding to the neutral loss of 507 Da)[13]

  • Collision Energy: Optimize for the specific transition.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your instrument.

Quantitative Data Summary

The following table demonstrates the impact of different sample preparation methods on the recovery and matrix effect for this compound analysis. (Note: These are example data for illustrative purposes).

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Methanol)8565 (Suppression)15
Protein Precipitation + SPE9592 (Minimal Suppression)5
5-Sulfosalicylic Acid (SSA) Extraction9088 (Minimal Suppression)8

Visualizations

TroubleshootingWorkflow cluster_start Start: Analytical Issue cluster_sample_prep Step 1: Evaluate Sample Preparation cluster_lc_params Step 2: Assess LC Conditions cluster_is Step 3: Internal Standard Strategy cluster_end Resolution Start Poor Peak Shape, Low Intensity, or High Variability SamplePrep Is an effective sample cleanup used (e.g., SPE)? Start->SamplePrep ImplementSPE Implement/Optimize SPE Protocol SamplePrep->ImplementSPE No LC_Conditions Are chromatographic conditions optimized? SamplePrep->LC_Conditions Yes CheckExtraction Verify Extraction Efficiency ImplementSPE->CheckExtraction CheckExtraction->LC_Conditions OptimizeGradient Optimize Gradient, Mobile Phase, and Column LC_Conditions->OptimizeGradient No InternalStandard Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? LC_Conditions->InternalStandard Yes OptimizeGradient->InternalStandard UseSIL_IS Incorporate SIL-IS for Normalization InternalStandard->UseSIL_IS No End Reliable and Robust LC-MS Analysis InternalStandard->End Yes MatrixMatched Consider Matrix-Matched Calibrators UseSIL_IS->MatrixMatched MatrixMatched->End

Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Quantification of Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of medium-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of medium-chain acyl-CoAs during sample preparation?

A1: Medium-chain acyl-CoAs are inherently unstable. The most critical factors to control during sample preparation are enzymatic degradation, chemical hydrolysis, and temperature. It is crucial to rapidly quench all enzymatic activity at the point of sample collection, typically by flash-freezing in liquid nitrogen.[1] All subsequent processing should be performed at 4°C or on ice to minimize degradation.[1] Acyl-CoA thioesters are more stable in acidic conditions and at -80°C.[2] Repeated freeze-thaw cycles should be avoided as they can lead to significant degradation of acyl-CoAs.[2] For long-term storage, storing samples as a dry pellet at -80°C is recommended to preserve stability.[3]

Q2: Which extraction solvent system is optimal for medium-chain acyl-CoAs?

A2: The choice of extraction solvent significantly impacts the recovery and signal intensity of medium-chain acyl-CoAs in LC-MS/MS analysis. Methanol-based solvent systems, such as 80% methanol (B129727), have been shown to yield the highest MS intensities for free CoA and acyl-CoA compounds.[3] Conversely, the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to very poor or no signal for most acyl-CoA compounds.[3] For a broader analysis of short, medium, and long-chain species, a mixed organic-aqueous solvent like acetonitrile/methanol/water (2:2:1, v/v/v) can be used.[1]

Q3: Is solid-phase extraction (SPE) necessary for acyl-CoA analysis?

A3: While SPE has been traditionally used for sample purification and enrichment, it can be a laborious process and may result in poor and variable recovery of metabolites.[3] An alternative approach is to use a deproteinizing agent that does not require subsequent removal by SPE. For instance, 5-sulfosalicylic acid (SSA) can be used for sample deproteinization, which allows for direct LC-MS/MS analysis and can improve the retention of certain polar metabolites that might otherwise be lost during SPE.[4]

Q4: What are the common challenges in the LC-MS/MS analysis of medium-chain acyl-CoAs?

A4: Common challenges in the LC-MS/MS analysis of medium-chain acyl-CoAs include chromatographic issues like peak tailing and signal deterioration, especially for later-eluting species.[5] The polarity of acyl-CoAs varies significantly with chain length, making the development of a comprehensive analytical method challenging.[5] Additionally, electrospray ionization (ESI) can exhibit variability in precision and accuracy.[5] The use of stable isotope-labeled internal standards is highly recommended to correct for these variabilities.[3][5] A characteristic fragmentation pattern for acyl-CoAs in positive mode MS/MS is the neutral loss of 507 amu, which corresponds to the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the molecule.[4][6]

Troubleshooting Guides

Issue 1: Low or No Signal for Medium-Chain Acyl-CoAs in LC-MS/MS
Potential Cause Troubleshooting Step
Sample Degradation Ensure rapid quenching of tissue/cells in liquid nitrogen and maintain samples at 4°C or on ice throughout the extraction procedure.[1] Avoid multiple freeze-thaw cycles.[2] Store samples as dry pellets at -80°C for long-term stability.[3]
Inappropriate Extraction Solvent Use a methanol-based extraction solvent (e.g., 80% methanol).[3] Avoid using formic acid or high concentrations of acetonitrile in the extraction solvent.[3]
Poor Recovery from SPE Consider using an alternative deproteinization method that does not require SPE, such as precipitation with sulfosalicylic acid (SSA).[4] If using SPE, re-optimize the loading, washing, and elution steps.
Suboptimal MS Parameters Confirm that the mass spectrometer is tuned for the detection of acyl-CoAs. In positive ESI mode, monitor for the characteristic neutral loss of 507 amu.[4][6]
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the sample collection, quenching, and extraction procedures across all samples.
Lack of Internal Standards Incorporate stable isotope-labeled internal standards for each class of acyl-CoAs being quantified to account for variations in extraction efficiency and instrument response.[3][5]
Variable Ionization Efficiency Optimize the electrospray ionization source parameters. Ensure consistent sample matrix composition between standards and unknown samples.
Chromatographic Issues Evaluate the chromatography for peak shape and retention time stability. Poor chromatography can lead to inconsistent integration and quantification. Consider using a different column or mobile phase composition.

Data Presentation

Table 1: Effect of Extraction Solvent on MS Intensities of Acyl-CoAs in Liver Tissue

Acyl-CoA80% Methanol80% Acetonitrile1% Formic Acid in 80% Methanol
Acetyl-CoA++++-
Propionyl-CoA++++-
Butyryl-CoA++++-
Hexanoyl-CoA++++-
Octanoyl-CoA++++/--
Decanoyl-CoA+++/--
(Data summarized from findings indicating highest MS intensities with 80% methanol extraction and poor or no signal with formic acid or acetonitrile.[3] ‘+++’ indicates high intensity, ‘++’ medium, ‘+’ low, ‘+/-‘ very low, and ‘-‘ no signal.)

Table 2: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours

SolventCoefficient of Variation (CV)
50 mM Ammonium (B1175870) Acetate, pH 6.8Low
50% Methanol in 50 mM Ammonium Acetate, pH 6.8Low
WaterHigh
50 mM Ammonium Acetate, pH 4.0Moderate
(Data summarized from a study showing that buffered solvent at neutral pH stabilized most acyl-CoA compounds.[3])

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Liver Tissue for LC-MS/MS Analysis

  • Sample Quenching: Immediately upon collection, flash-freeze approximately 200 mg of liver tissue in liquid nitrogen.[1]

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.[1]

  • Extraction: Add a 20-fold excess (v/w) of pre-cooled (-20°C) extraction solvent (e.g., 80% methanol or acetonitrile/methanol/water 2:2:1, v/v/v) to the frozen liver powder.[1][3]

  • Deproteinization: Homogenize the mixture and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.[2]

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant in a vacuum concentrator (SpeedVac).[3]

  • Storage: Store the dried pellet at -80°C until analysis.[3]

  • Reconstitution: For short to medium-chain acyl-CoA analysis, reconstitute the dry pellet in 50 mM ammonium acetate, pH 6.8.[3] For medium to long-chain analysis, use the same buffer with 20% acetonitrile.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis a Sample Collection (Tissue/Cells) b Flash Freezing (Liquid Nitrogen) a->b c Homogenization b->c d Solvent Extraction (e.g., 80% Methanol) c->d e Centrifugation d->e f Supernatant Collection e->f g Drying & Storage (-80°C) f->g h Reconstitution g->h i LC Separation (Reversed Phase) h->i j MS/MS Detection (Neutral Loss of 507) i->j k Data Analysis j->k

Caption: Experimental workflow for medium-chain acyl-CoA quantification.

troubleshooting_logic start Low or No Acyl-CoA Signal q1 Was sample handling rapid and at low temperature? start->q1 a1_no No: Review sample quenching and extraction procedures. Maintain 4°C. q1->a1_no No q2 Was the extraction solvent appropriate? q1->q2 Yes a1_yes Yes a2_no No: Use methanol-based solvents. Avoid formic acid and high ACN %. q2->a2_no No q3 Are internal standards present? q2->q3 Yes a2_yes Yes a3_no No: Incorporate stable isotope-labeled standards. q3->a3_no No end_node Check MS/MS parameters and tuning. q3->end_node Yes a3_yes Yes

Caption: Troubleshooting logic for low acyl-CoA signal.

References

Technical Support Center: Optimization of 3-Decenoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of 3-Decenoyl-CoA from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tissues?

A1: The main challenges include its low intracellular abundance, the inherent instability of the thioester bond, and its susceptibility to enzymatic degradation by thioesterases present in tissues. Additionally, being an unsaturated acyl-CoA, the double bond may be prone to oxidation or isomerization during sample handling and extraction.

Q2: Why is rapid quenching of tissue metabolism crucial?

A2: Tissues contain active enzymes that can rapidly degrade this compound. Immediate freezing of the tissue in liquid nitrogen upon collection is essential to halt all metabolic processes and preserve the in vivo concentration of the analyte.

Q3: What is the recommended pH for extraction buffers?

A3: Acyl-CoA esters are most stable in slightly acidic conditions, typically between pH 4.5 and 6.0. Alkaline conditions can lead to the hydrolysis of the thioester bond, resulting in low recovery.

Q4: How should I store my tissue samples and extracts?

A4: Tissue samples should be stored at -80°C until extraction. Extracts containing this compound should also be stored at -80°C and analyzed as soon as possible to minimize degradation.

Q5: Is an internal standard necessary for accurate quantification?

A5: Yes, due to the potential for analyte loss during the multi-step extraction and cleanup process, a suitable internal standard is crucial for accurate quantification. An ideal internal standard would be a structurally similar acyl-CoA, such as a stable isotope-labeled this compound or another medium-chain acyl-CoA that is not naturally present in the sample.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Enzymatic Degradation: Thioesterase activity post-homogenization. 2. Chemical Hydrolysis: pH of extraction buffer is too high or too low. 3. Inefficient Extraction: The chosen solvent system is not optimal for medium-chain acyl-CoAs. 4. Poor SPE Recovery: Incorrect conditioning, loading, washing, or elution of the SPE cartridge.1. Ensure rapid tissue quenching and homogenization in an acidic buffer. Keep samples on ice at all times. 2. Use an extraction buffer with a pH between 4.5 and 6.0. 3. Consider using an extraction solvent mixture optimized for broad-range acyl-CoA recovery, such as acetonitrile/isopropanol or methanol (B129727)/chloroform. 4. Strictly follow a validated SPE protocol. Ensure the SPE sorbent is appropriate for acyl-CoA retention.
High Variability Between Replicates 1. Inhomogeneous Tissue Samples: Uneven distribution of this compound in the tissue. 2. Inconsistent Sample Handling: Variations in time from tissue collection to quenching or in extraction timing. 3. Pipetting Errors: Inaccurate addition of internal standard or solvents.1. Pulverize the entire frozen tissue sample to a fine powder before weighing to ensure homogeneity. 2. Standardize the sample handling workflow for all samples. 3. Use calibrated pipettes and be meticulous with all liquid handling steps.
Presence of Interfering Peaks in Chromatogram 1. Contaminants from Tissue Matrix: Lipids, proteins, and other cellular components co-eluting with the analyte. 2. Plasticizers or Other Contaminants: Leaching from tubes or solvent containers.1. Optimize the solid-phase extraction (SPE) cleanup step. A weak anion exchange or reversed-phase SPE can be effective. 2. Use high-purity solvents and polypropylene (B1209903) or glass tubes to minimize contamination.
Peak Tailing or Poor Peak Shape in HPLC/LC-MS 1. Suboptimal Mobile Phase pH: Affecting the ionization state of the analyte. 2. Column Overload: Injecting too much sample. 3. Contaminated Guard or Analytical Column: Accumulation of matrix components.1. Adjust the pH of the mobile phase; a slightly acidic pH (e.g., using ammonium (B1175870) acetate) often improves peak shape for acyl-CoAs. 2. Dilute the sample or reduce the injection volume. 3. Flush the column with a strong solvent or replace the guard column.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the recovery of acyl-CoAs using different extraction and purification methods.

Table 1: Recovery of Acyl-CoAs Using Different Extraction Solvents

Extraction Solvent Analyte Tissue Type Average Recovery (%) Reference
Methanol-Chloroform (2:1)General Acyl-CoAsMouse LiverNot specified, but method validated[1]
Acetonitrile/Isopropanol (3:1) followed by Potassium Phosphate (B84403) BufferShort, Medium, and Long-Chain Acyl-CoAsRat Liver93-104
10% Trichloroacetic Acid (TCA)Malonyl-CoARat Liver, Heart, Muscle28.8 - 48.5[2]
2.5% Sulfosalicylic Acid (SSA)Short-Chain Acyl-CoAsNot specified59-80[3]

Table 2: Recovery of Acyl-CoAs After Solid-Phase Extraction (SPE)

SPE Sorbent Analyte Average Recovery (%) Reference
Weak Anion Exchange/Reversed PhaseGeneral Acyl-CoAsNot specified, but used for cleanup[1]
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelShort, Medium, and Long-Chain Acyl-CoAs83-90
Oligonucleotide Purification ColumnLong-Chain Acyl-CoAs70-80[4]
Reversed-PhaseMalonyl-CoANot specified, but used for isolation[2]

Experimental Protocols

Protocol 1: Acetonitrile/Isopropanol Extraction with SPE Cleanup

This protocol is adapted for the extraction of a broad range of acyl-CoAs, including medium-chain species like this compound.

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled homogenization tube.

    • Add 750 µL of ice-cold acetonitrile:isopropanol (3:1 v/v) and an appropriate amount of internal standard.

    • Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the tube on ice.

  • Extraction:

    • After homogenization, add 750 µL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7).

    • Vortex the mixture vigorously for 5 minutes at 4°C.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE cartridge with methanol, followed by water, and finally the extraction buffer.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-concentration organic solvent to remove neutral lipids and other interferences.

    • Elute the acyl-CoAs with a suitable elution solvent (e.g., a higher salt concentration or a change in pH).

    • Dry the eluate under a stream of nitrogen gas.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried sample in a small volume of an appropriate solvent (e.g., 50% methanol in water) for HPLC or LC-MS/MS analysis.

Protocol 2: Sulfosalicylic Acid (SSA) Extraction

This protocol is a simpler method that avoids the need for SPE, which can be advantageous for high-throughput analysis of short- to medium-chain acyl-CoAs.[3]

  • Tissue Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue powder into a pre-chilled tube.

    • Add 500 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) and the internal standard.

    • Homogenize the tissue on ice.

  • Extraction and Protein Precipitation:

    • Vortex the homogenate for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial for direct injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis tissue Tissue Collection & Snap Freezing pulverize Pulverization in Liquid N2 tissue->pulverize weigh Weighing Frozen Powder pulverize->weigh homogenize Homogenization in Acidic Buffer/Solvent + Internal Standard weigh->homogenize extract Vortex & Centrifuge homogenize->extract supernatant Collect Supernatant extract->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe If SPE is used reconstitute Reconstitute Sample supernatant->reconstitute If no SPE dry Dry Down Eluate spe->dry dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow start Low/No Analyte Signal check_is Is internal standard signal also low? start->check_is extraction_issue Potential Extraction Issue check_is->extraction_issue Yes ms_issue Potential MS/Source Issue check_is->ms_issue No check_recovery Evaluate Extraction Recovery with Spiked Standards extraction_issue->check_recovery optimize_extraction Optimize Homogenization, Solvents, and pH check_recovery->optimize_extraction Low check_spe Evaluate SPE Recovery check_recovery->check_spe Good optimize_spe Optimize SPE Method (Load, Wash, Elute) check_spe->optimize_spe Low check_stability Assess Analyte Stability in Final Extract check_spe->check_stability Good modify_storage Modify Storage/Analysis Conditions (Temp, Time) check_stability->modify_storage Poor

Caption: Troubleshooting logic for low analyte signal.

References

resolving co-elution issues of acyl-CoA isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues of acyl-CoA isomers in chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of acyl-CoA isomers?

A1: Acyl-CoA isomers often co-elute due to their identical mass and similar physicochemical properties. Key factors include:

  • Structural Similarity: Isomers like n-butyryl-CoA and isobutyryl-CoA have very similar structures, leading to comparable interactions with the stationary phase.[1][2]

  • Chromatographic Conditions: Suboptimal mobile phase composition, gradient, flow rate, or column temperature can fail to provide sufficient selectivity to resolve closely related isomers.

  • Column Chemistry: The choice of stationary phase is critical. A column that does not offer multiple interaction modes (e.g., hydrophobic, ion-exchange) may not be able to differentiate between isomers.

Q2: Which chromatographic techniques are most effective for separating acyl-CoA isomers?

A2: Several techniques have proven effective, often in combination with mass spectrometry (LC-MS). The choice depends on the specific isomers and the sample matrix.

  • Reversed-Phase (RP) Chromatography: Widely used, especially with ion-pairing agents to improve retention and selectivity of these polar compounds.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular choice for separating polar compounds like acyl-CoAs.[4][5][6] Zwitterionic HILIC columns, in particular, have shown success in analyzing a broad range of acyl-CoAs in a single run.[4][5][6]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple interaction capabilities (e.g., reversed-phase and ion-exchange), offering enhanced selectivity for complex mixtures of isomers.[7][8][9]

  • Two-Dimensional Liquid Chromatography (2D-LC): Provides high resolving power by using two different column chemistries or separation mechanisms.[1]

Q3: How do ion-pairing agents improve the separation of acyl-CoA isomers?

A3: Ion-pairing (IP) agents are added to the mobile phase in reversed-phase chromatography to enhance the retention and resolution of ionic and highly polar compounds like acyl-CoAs.[10][11] They work by forming a neutral ion-pair with the charged analyte, which then has a stronger interaction with the non-polar stationary phase.[10][11] For anionic acyl-CoAs, cationic IP reagents like triethylamine (B128534) (TEA) or other tetraalkylammonium salts are commonly used.[12][13] However, it's important to note that many ion-pairing reagents are not volatile and can cause ion suppression in mass spectrometry, so careful selection is necessary.[1][13]

Q4: I am observing a low or no signal for my acyl-CoA standards in LC-MS. What are the initial troubleshooting steps?

A4: A low or absent signal can stem from several issues. A systematic approach is crucial for diagnosis.[14]

  • Confirm Mass Spectrometer Functionality: Infuse a known, stable compound to verify that the instrument is responding correctly.

  • Check Standards and Mobile Phases: Prepare fresh standards and mobile phases to rule out degradation or contamination. Acyl-CoAs are susceptible to hydrolysis.[14]

  • Verify Instrument Parameters: Ensure all settings, including voltages and gas flows, are correct and that the electrospray is stable.

  • Investigate Sample Preparation: The extraction and cleanup methods are critical. Inefficient solid-phase extraction (SPE) or prolonged exposure to non-acidic aqueous solutions can lead to sample loss or degradation.[14]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions Some peaks may tail due to interactions with active sites on the column. Consider a different column chemistry or modify the mobile phase pH. Using an appropriate ion-pairing agent can also improve peak shape.[15]
Extra-Column Effects Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening for all peaks. Minimize tubing length and diameter, and ensure all connections are properly fitted.[15]
Column Contamination/Void A partially plugged column frit or a void at the column inlet can lead to split or tailing peaks. Flush the column or, if necessary, replace it.[15]
Inappropriate Injection Solvent Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[15]
Issue 2: Co-elution of Specific Acyl-CoA Isomers (e.g., Butyryl-CoA and Isobutyryl-CoA)

Troubleshooting Workflow

G Troubleshooting Co-elution of Acyl-CoA Isomers cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Mobile & Stationary Phase Modification cluster_3 Evaluation cluster_4 Outcome Start Co-eluting Isomers Detected Opt_Gradient Modify Gradient Profile (Slower, shallower gradient) Start->Opt_Gradient Opt_Flow Adjust Flow Rate (Typically lower for better resolution) Opt_Gradient->Opt_Flow Opt_Temp Change Column Temperature Opt_Flow->Opt_Temp Check_Res Evaluate Resolution Opt_Temp->Check_Res Change_MP Alter Mobile Phase (e.g., different organic solvent, pH) Add_IP Introduce/Change Ion-Pairing Agent (e.g., TEA, alkylsulfonates) Change_MP->Add_IP Change_Column Switch Column Chemistry (e.g., HILIC, Mixed-Mode) Add_IP->Change_Column Change_Column->Check_Res Check_Res->Change_MP Resolution < 1.5 Success Isomers Resolved Check_Res->Success Resolution > 1.5 Failure Co-elution Persists Failure->Start Re-evaluate Problem

Caption: A logical workflow for troubleshooting co-elution issues.

Experimental Protocols

Protocol 1: Separation of Short-Chain Acyl-CoA Isomers using UPLC-MS/MS

This method is adapted from a protocol successful in separating isomers such as n-butyryl-CoA/isobutyryl-CoA and n-valeryl-CoA/isovaleryl-CoA.[1][2]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Tandem Mass Spectrometer (MS/MS)

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for polar compounds.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., triethylamine) and a weak acid (e.g., acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient with a slow increase in Mobile Phase B.

    • Flow Rate: Optimized for the specific column dimensions (typically lower flow rates improve resolution).

    • Column Temperature: Maintained at a constant, optimized temperature (e.g., 40°C).[12]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the specific analytes and ion-pairing agent.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each isomer.

  • Sample Preparation:

    • Homogenize tissue samples in an ice-cold extraction buffer.[14]

    • Perform protein precipitation.

    • Use Solid-Phase Extraction (SPE) for cleanup and enrichment of acyl-CoAs.[14]

    • Reconstitute the final extract in a solvent compatible with the initial mobile phase.

Protocol 2: Broad-Range Acyl-CoA Profiling using HILIC-MS/MS

This protocol is based on methods using a zwitterionic HILIC column to analyze free CoA and short- to long-chain acyl-CoAs in a single run.[5][6]

  • Instrumentation:

    • HPLC or UPLC system

    • High-Resolution Mass Spectrometer (e.g., QTOF or Orbitrap) or a Triple Quadrupole MS.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column.

    • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

    • Mobile Phase B: Aqueous buffer (e.g., ammonium acetate or ammonium formate).

    • Gradient: Start with a high percentage of organic solvent (Mobile Phase A) and gradually increase the aqueous portion (Mobile Phase B).

    • Flow Rate: As recommended for the HILIC column.

    • Column Temperature: Controlled and optimized.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI, typically in positive mode.

    • Detection: Full scan for identification on a high-resolution instrument, or scheduled MRM on a triple quadrupole for targeted analysis.[5]

Data Summaries

Table 1: Comparison of Chromatographic Techniques for Acyl-CoA Isomer Separation
TechniquePrincipleCommon Stationary PhaseProsCons
Reversed-Phase (RP) Hydrophobic interactions.C18, C8, Phenyl-HexylRobust, widely available.Requires ion-pairing agents for polar acyl-CoAs, which can cause MS ion suppression.[1]
HILIC Partitioning into a water-enriched layer on the stationary phase surface.Amide, ZwitterionicExcellent for polar compounds, compatible with MS-friendly mobile phases.[4][5]Can have longer equilibration times, sensitive to sample solvent composition.
Mixed-Mode (MMC) Combination of interactions (e.g., RP and ion-exchange).C18 with embedded ion-exchange groups.High selectivity, can retain both polar and non-polar analytes.[8]Method development can be more complex.
2D-LC Two orthogonal separation mechanisms are used sequentially.Varies (e.g., RP x HILIC)Very high peak capacity and resolving power.Complex setup, longer analysis times.[1]

Signaling Pathway and Workflow Diagrams

G General Acyl-CoA Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Tissue Biological Sample (Tissue, Cells, etc.) Homogenize Homogenization & Extraction Tissue->Homogenize SPE Solid-Phase Extraction (SPE) Cleanup Homogenize->SPE LC Chromatographic Separation (RP, HILIC, etc.) SPE->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Data Data Acquisition & Integration MS->Data Quant Quantification & Analysis Data->Quant

References

strategies to minimize non-enzymatic degradation of 3-Decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the non-enzymatic degradation of 3-Decenoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of activity Degradation of this compound stock solution.Prepare fresh solutions of this compound before each experiment. If a stock solution must be prepared, aliquot it into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Hydrolysis of this compound during the experiment.Maintain the experimental pH in the acidic to neutral range (pH 6.0-7.0). Avoid alkaline conditions (pH > 7.5) as they significantly accelerate the rate of thioester hydrolysis.[1][2][3]
Thermal degradation of this compound.Keep this compound solutions on ice whenever possible and perform reactions at the lowest feasible temperature. Thioester hydrolysis rates are temperature-dependent.[3]
Precipitate formation in the this compound solution Poor solubility or aggregation at low temperatures.Ensure the buffer contains appropriate solubilizing agents if necessary. Briefly warm the solution to room temperature and vortex gently to redissolve the compound before use, then immediately return to ice.
Unexpected peaks in analytical chromatography (HPLC, LC-MS) Presence of degradation products (e.g., 3-Decenoic acid, Coenzyme A).Analyze the sample using a validated LC-MS/MS method to identify and quantify this compound and its potential degradation products. This can confirm the integrity of your sample.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic degradation for this compound?

A1: The primary mechanism of non-enzymatic degradation for this compound is the hydrolysis of its thioester bond.[1][2][4] This reaction is catalyzed by water and is significantly influenced by pH and temperature. The hydrolysis results in the formation of 3-decenoic acid and free Coenzyme A.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous solvent at -80°C. For aqueous stock solutions, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: The stability of the thioester bond in this compound is highly pH-dependent. It is most stable in acidic to neutral conditions (pH 6.0-7.0).[1] Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly, leading to rapid degradation of the molecule.[3]

Q4: What is the influence of temperature on the degradation of this compound?

A4: Higher temperatures accelerate the rate of hydrolysis of the thioester bond. Therefore, it is crucial to keep this compound solutions on ice during experimental setup and to perform reactions at the lowest practical temperature to minimize degradation.[3]

Q5: Which buffers are recommended for working with this compound?

A5: It is advisable to use buffers that maintain a pH in the acidic to neutral range (e.g., MES, PIPES, or phosphate (B84403) buffers at pH 6.0-7.0). Avoid using basic buffers like Tris or Bicine at pH 8.0 or higher if stability is a primary concern. When selecting a buffer, also consider its potential for metal ion chelation, which could indirectly affect stability.[5]

Q6: How can I detect and quantify the degradation of this compound in my samples?

A6: The most reliable method for detecting and quantifying this compound and its degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation and specific detection of the intact molecule and its hydrolytic products, 3-decenoic acid and Coenzyme A.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions
  • Reconstitution: If starting from a lyophilized powder, reconstitute this compound in a minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO before diluting with an aqueous buffer.

  • Buffer Selection: Use a buffer with a pH between 6.0 and 7.0 (e.g., 50 mM potassium phosphate buffer, pH 6.5).

  • Temperature Control: Perform all dilutions and handling steps on ice.

  • Fresh Preparation: Ideally, prepare solutions fresh for each experiment.

  • Storage of Stock Solutions: If a stock solution is necessary, prepare it at a high concentration, aliquot into single-use volumes in amber vials, and store at -80°C.

  • Avoid Contamination: Use sterile, nuclease-free water and pipette tips to prevent enzymatic degradation from contaminating sources.

Protocol for LC-MS/MS Analysis of this compound Degradation

This protocol provides a general framework. Specific parameters should be optimized for your instrument.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Precipitate proteins by adding a 3-fold excess of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 3-Decenoic acid, Coenzyme A, and this compound.

    • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions:

        • This compound: Monitor the transition from the parent ion to a characteristic fragment ion.

        • 3-Decenoic Acid: Monitor the transition from the parent ion to a characteristic fragment ion.

        • Coenzyme A: Monitor the transition from the parent ion to a characteristic fragment ion.

Visualizations

Non_Enzymatic_Degradation_Pathway cluster_conditions Influencing Factors This compound This compound 3-Decenoic_Acid 3-Decenoic_Acid This compound->3-Decenoic_Acid Hydrolysis Coenzyme_A Coenzyme_A This compound->Coenzyme_A Hydrolysis pH pH pH->this compound Temperature Temperature Temperature->this compound

Caption: Non-enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Reconstitute Reconstitute/ Thaw on Ice Protein_Precipitation Protein Precipitation (Acetonitrile) Reconstitute->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Dry_and_Reconstitute Evaporate and Reconstitute Centrifuge->Dry_and_Reconstitute LC_Separation C18 Reversed-Phase Separation Dry_and_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Workflow for analyzing this compound degradation.

References

addressing substrate inhibition in reactions involving 3-Decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Decenoyl-CoA and related enzymes of the fatty acid β-oxidation pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the potential for substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: My reaction rate is decreasing at high concentrations of this compound. Is this substrate inhibition?

A decrease in the initial reaction velocity at elevated substrate concentrations is a classic indicator of substrate inhibition. In the context of fatty acid β-oxidation, enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) could theoretically be susceptible. This phenomenon occurs when the substrate, in this case, this compound, binds to the enzyme in a non-productive manner at high concentrations, leading to the formation of an inactive or less active enzyme-substrate complex. To confirm this, you should perform a substrate titration experiment and plot the initial reaction rate against the this compound concentration. A resulting curve that shows an increase in rate followed by a decrease at higher concentrations is characteristic of substrate inhibition.

Q2: Which enzymes in the β-oxidation pathway are most likely to be affected by substrate inhibition with this compound?

While specific data on substrate inhibition by this compound is not extensively documented, the enzymes that directly bind this molecule are the primary candidates for investigation. These include:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme catalyzes the first step of β-oxidation for medium-chain fatty acids and is known to have a well-defined substrate binding pocket.[1] High concentrations of substrate could potentially lead to non-productive binding.

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the double bond in 2-enoyl-CoA esters.[2] Its mechanism involves precise positioning of the substrate and a water molecule, which could be disrupted at excessive substrate concentrations.[3]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the third step of β-oxidation.[4] While product inhibition is a more commonly discussed regulatory mechanism for HADH, the potential for substrate inhibition cannot be entirely ruled out without experimental verification.

Q3: What are the typical kinetic parameters I should be determining for my reaction?

To fully characterize your enzymatic reaction and investigate potential substrate inhibition, you should aim to determine the following kinetic parameters:

ParameterDescriptionRelevance to Substrate Inhibition
Vmax The maximum initial velocity of the reaction at saturating substrate concentrations.In cases of substrate inhibition, the true Vmax may not be reached as the rate decreases at high substrate levels.
Km The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.This parameter helps define the substrate concentration range for optimal activity.
Ki The inhibition constant, which quantifies the affinity of the inhibitory molecule (in this case, the excess substrate) for the enzyme.A lower Ki value indicates more potent inhibition. This is a key parameter to determine if substrate inhibition is occurring.
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.This provides a measure of the catalytic efficiency of the enzyme under optimal conditions.

Q4: How can I mitigate suspected substrate inhibition by this compound?

If you have confirmed or strongly suspect substrate inhibition, consider the following strategies:

  • Optimize Substrate Concentration: The most straightforward approach is to determine the optimal substrate concentration that yields the maximum reaction velocity without causing significant inhibition. This can be identified from your substrate titration curve.

  • Fed-Batch or Continuous Substrate Addition: In a bioreactor or a longer-term reaction setup, a fed-batch or continuous feeding strategy can be employed to maintain the substrate concentration within the optimal range and avoid accumulation to inhibitory levels.[5]

  • Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and may reduce its susceptibility to substrate inhibition by creating a microenvironment with a different effective substrate concentration.

  • Alter Reaction Conditions: Modifying factors such as pH, temperature, or ionic strength can sometimes influence substrate binding and potentially alleviate inhibition. However, these changes must be compatible with maintaining overall enzyme stability and activity.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible results in my enzyme assay.

Possible Cause Troubleshooting Step
Reagent Instability Ensure all reagents, especially this compound and the enzyme, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh reaction mixes for each experiment.[6]
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.[6]
Incorrect Assay Conditions Verify the pH and temperature of your reaction buffer. Small deviations can significantly impact enzyme activity.[7]
Interfering Substances Ensure your sample preparation does not introduce substances that could interfere with the assay, such as detergents or high concentrations of salts.[6]

Issue: The reaction rate is lower than expected across all substrate concentrations.

Possible Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme stock using a known standard substrate and protocol. Enzymes can lose activity over time, even with proper storage.
Missing Cofactors Ensure that all necessary cofactors (e.g., FAD for MCAD, NAD+ for HADH) are present in the reaction mixture at the correct concentrations.[1]
Incorrect Wavelength Double-check that your spectrophotometer or plate reader is set to the correct wavelength for monitoring the product formation or substrate consumption.[6]

Experimental Protocols

Protocol 1: Determining Kinetic Parameters and Investigating Substrate Inhibition

This protocol describes a general method for determining the kinetic parameters of an enzyme that uses this compound as a substrate. This experiment is crucial for identifying substrate inhibition.

Materials:

  • Purified enzyme (e.g., MCAD, ECH, or HADH)

  • This compound stock solution of known concentration

  • Reaction buffer appropriate for the enzyme being studied

  • Required cofactors (e.g., FAD, NAD+)

  • Spectrophotometer or microplate reader

  • 96-well UV-transparent plates (for microplate reader assays) or cuvettes

Methodology:

  • Prepare a series of this compound dilutions: Create a range of concentrations that span from well below the expected Km to concentrations that are significantly higher. A typical range might be from 0.1x Km to 100x Km, if the Km is known or can be estimated.

  • Set up the reaction mixtures: In each well or cuvette, add the reaction buffer, any necessary cofactors, and the diluted this compound.

  • Equilibrate the temperature: Incubate the reaction plate or cuvettes at the optimal temperature for the enzyme.

  • Initiate the reaction: Add a fixed amount of the enzyme to each well or cuvette to start the reaction.

  • Measure the initial reaction rate (V₀): Immediately begin monitoring the change in absorbance over time at the appropriate wavelength. The initial rate is the slope of the linear portion of the absorbance vs. time curve.

  • Plot the data: Plot the initial reaction rate (V₀) as a function of the this compound concentration.

  • Analyze the results:

    • If the plot shows a hyperbolic curve that plateaus, the data can be fit to the Michaelis-Menten equation to determine Vmax and Km.

    • If the plot shows the rate decreasing at higher substrate concentrations, this is indicative of substrate inhibition. The data should then be fit to an appropriate equation for substrate inhibition (e.g., the Haldane equation) to determine Vmax, Km, and Ki.

Protocol 2: Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This method can be adapted to study the kinetics of HADH with its product from the hydration of this compound. A coupled assay can help overcome product inhibition, which might otherwise confound the results.

Materials:

  • Purified Enoyl-CoA Hydratase (ECH)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

  • Purified 3-ketoacyl-CoA thiolase

  • This compound

  • Coenzyme A (CoASH)

  • NAD+

  • Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, NAD+, CoASH, 3-ketoacyl-CoA thiolase, and HADH.

  • Initiation of the Coupled Reaction: Start the reaction by adding ECH and this compound. The ECH will convert this compound to L-3-hydroxydecanoyl-CoA.

  • HADH Catalyzed Reaction: HADH will then oxidize L-3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolase Cleavage: The 3-ketoacyl-CoA thiolase will immediately cleave the 3-ketodecanoyl-CoA in the presence of CoASH. This step makes the overall reaction essentially irreversible and prevents product inhibition of HADH.

  • Monitoring the Reaction: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Kinetic Analysis: By varying the concentration of this compound and measuring the initial rates of NADH production, the kinetic parameters for the coupled system can be determined. This allows for the study of HADH activity under conditions where product accumulation is minimized.

Visualizations

Substrate_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) (Active) E->ES + S (k1) S Substrate (this compound) ES->E (k-1) P Product ES->P -> E + Product (kcat) ESS Enzyme-Substrate-Substrate Complex (ESS) (Inactive) ES->ESS + S (Ki) ESS->ES (k-i)

Caption: Reaction pathway illustrating substrate inhibition.

Troubleshooting_Workflow start Unexpected Reaction Rate Decrease at High [Substrate] check_kinetics Perform Substrate Titration Assay start->check_kinetics is_inhibition Does Rate Decrease at High [S]? check_kinetics->is_inhibition yes Substrate Inhibition Likely is_inhibition->yes Yes no Other Issue is_inhibition->no No optimize Optimize [Substrate] yes->optimize troubleshoot_other Troubleshoot Assay Conditions (Enzyme activity, cofactors, etc.) no->troubleshoot_other end Problem Resolved optimize->end troubleshoot_other->end

Caption: Troubleshooting workflow for substrate inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Decenoyl-CoA Experiments

Welcome to the technical support center for researchers working with this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is an unsaturated medium-chain fatty acyl-CoA, which is a thioester of coenzyme A and 3-decenoic acid. It serves as an intermediate in the beta-oxidation of unsaturated fatty acids.[1][2] Its stability can be affected by pH and temperature, and it is susceptible to hydrolysis.

Q2: In which biological pathways is this compound involved?

A2: this compound is primarily an intermediate in the mitochondrial beta-oxidation pathway for certain unsaturated fatty acids. Specifically, it is formed from 2-trans-4-cis-decadienoyl-CoA by the action of 2,4-dienoyl-CoA reductase.[1] It is then further processed by enoyl-CoA hydratase to continue through the beta-oxidation spiral.[3][4]

Q3: What are the common challenges when working with this compound?

A3: Researchers often face challenges related to the molecule's stability, potential for degradation during sample extraction, low abundance in biological samples, and difficulties in chromatographic separation from other similar acyl-CoA species.[5][6] Proper handling, storage, and optimized analytical methods are crucial for obtaining reliable results.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Category 1: Sample Preparation and Stability

Q: I am seeing low or no recovery of this compound after extraction from tissues or cells. What could be the cause?

A: This is a common issue often related to sample handling and extraction efficiency.

  • Possible Cause 1: Sample Degradation. Acyl-CoAs are susceptible to enzymatic and chemical hydrolysis. Immediate processing of fresh samples or rapid freezing in liquid nitrogen is critical. Thawing and refreezing should be avoided.

  • Solution 1: Homogenize tissue samples in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[5] For cultured cells, rinse with ice-cold PBS before scraping and pelleting at 4°C.[7]

  • Possible Cause 2: Inefficient Extraction. The choice of solvent is crucial for extracting acyl-CoAs from the cellular matrix.

  • Solution 2: Use a robust extraction protocol. A common method involves homogenization followed by extraction with acetonitrile (B52724) (ACN).[5] Solid-phase extraction (SPE) using specialized columns can significantly improve purity and recovery.[5][6]

  • Possible Cause 3: Adsorption to Surfaces. Long-chain acyl-CoAs can adsorb to plastic surfaces, leading to sample loss.

  • Solution 3: Use low-adhesion polypropylene (B1209903) tubes for all sample preparation and storage steps.

Category 2: Enzymatic Assays

Q: My enzymatic assay using this compound as a substrate shows no or very low activity. Why?

A: This can stem from issues with the enzyme, the substrate, or the assay conditions.

  • Possible Cause 1: Substrate Purity and Integrity. The this compound standard may have degraded or may contain inhibitors.

  • Solution 1: Verify the purity of your this compound standard using HPLC-UV or mass spectrometry.[6] Always prepare fresh solutions from a properly stored stock (-80°C).

  • Possible Cause 2: Enzyme Inactivity. The enzyme (e.g., enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase) may be inactive due to improper storage or handling.[3][8]

  • Solution 2: Run a positive control with a known, highly active substrate to confirm enzyme functionality. Ensure the enzyme has been stored at the correct temperature and that its activity has not diminished.

  • Possible Cause 3: Incorrect Assay Conditions. Buffer pH, temperature, or the presence of cofactors can significantly impact enzyme kinetics.

  • Solution 3: Optimize the reaction conditions. For many dehydrogenases involved in beta-oxidation, assays are coupled systems that measure the production of NADH or the reduction of a reporter dye.[3][9] Ensure all necessary cofactors (e.g., NAD+) are present in saturating concentrations.

Category 3: HPLC and Mass Spectrometry (MS) Analysis

Q: I am having trouble detecting this compound with HPLC-MS. The signal is weak or absent.

A: Signal issues in LC-MS are common and can be addressed systematically.

  • Possible Cause 1: Poor Ionization. this compound is a large, polar molecule. The choice of ionization source and settings is critical.

  • Solution 1: Use electrospray ionization (ESI) in positive ion mode. Key fragments to monitor in MS/MS analysis arise from the neutral loss of the 3'-phospho-ADP moiety (507 Da) or related fragments.[10][11] The precursor ion [M+H]+ for this compound is approximately 920.24 m/z.[12]

  • Possible Cause 2: Suboptimal Chromatographic Separation. Poor peak shape or co-elution with interfering compounds can suppress the signal.

  • Solution 2: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) at acidic pH) and an organic solvent like acetonitrile.[5][13]

  • Possible Cause 3: Sample Matrix Effects. Components from the biological sample can suppress the ionization of the target analyte.

  • Solution 3: Improve sample cleanup using solid-phase extraction (SPE).[6] Incorporate an internal standard (e.g., a stable isotope-labeled acyl-CoA) to normalize for matrix effects and extraction losses.

Q: My chromatogram shows multiple peaks, and I cannot resolve this compound from other isomers.

A: Isomeric separation can be challenging due to similar physicochemical properties.

  • Possible Cause: Insufficient Column Resolution. Standard C18 columns may not be sufficient to separate geometric isomers (e.g., trans-2 vs. trans-3) or positional isomers.

  • Solution: Optimize the HPLC method. Try a longer column, a smaller particle size, or adjust the gradient slope to be shallower. Modifying the mobile phase composition or pH can also alter selectivity. For challenging separations, alternative column chemistries may be required.[14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC31H52N7O17P3S[12]
Average Molecular Weight919.8 g/mol [12]
Monoisotopic Mass919.23532538 Da[12]
Precursor Ion (m/z) [M+H]+920.24263[12]
CAS Number6410-54-4[12]

Table 2: Common MS/MS Fragments for Acyl-CoA Analysis

DescriptionFragment TypeTypical Mass DifferenceNotes
Neutral Loss of 3'-phospho-ADPNeutral Loss507 DaA characteristic fragmentation for acyl-CoAs, useful for precursor ion scanning.[10]
5'-phospho-adenosine fragmentProduct Ionm/z 428A common fragment ion observed in positive mode MS/MS.[10]
Acyl-dephospho-CoA fragmentNeutral Loss427 DaIndicates the loss of the dephospho-CoA moiety.[10]

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for long-chain acyl-CoA extraction and is suitable for medium-chain species.[5]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and immediately place it in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.

  • Solvent Addition: Add 2 mL of 2-propanol to the homogenate and continue homogenization until a uniform suspension is achieved.

  • Extraction: Transfer the homogenate to a polypropylene tube. Add 4 mL of acetonitrile (ACN), vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Purification (SPE):

    • Condition an oligonucleotide purification column by washing with 2 mL of methanol (B129727) followed by 2 mL of extraction buffer (KH2PO4).

    • Load the supernatant from the previous step onto the column.

    • Wash the column with 2 mL of 50% ACN in water to remove unbound contaminants.

    • Elute the acyl-CoAs with 1.5 mL of 2-propanol.

  • Concentration: Dry the eluent under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 75 mM KH2PO4, pH 4.9) for HPLC analysis.

Protocol 2: Coupled Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of L-3-hydroxyacyl-CoA dehydrogenase using a substrate that would be formed from this compound in the subsequent beta-oxidation step. It is a template for measuring related enzyme activities.[9]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NAD+

    • 0.1 mM Coenzyme A (CoASH)

    • 5 units/mL 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Enzyme Addition: Add the sample containing L-3-hydroxyacyl-CoA dehydrogenase to the cuvette and mix by inversion.

  • Initiation: Start the reaction by adding the L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA) to a final concentration of 50 µM.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm (for NADH production) at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Diagram 1: Beta-Oxidation Pathway for Unsaturated Fatty Acids```dot

// Node styles sub [fillcolor="#F1F3F4", fontcolor="#202124"]; enz [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; main_sub [fillcolor="#FBBC05", fontcolor="#202124", style="filled,rounded"];

// Nodes node_dienoyl [id=sub, label="2-trans,4-cis-Decadienoyl-CoA"]; node_decenoyl [id=main_sub, label="3-trans-Decenoyl-CoA"]; node_hydroxy [id=sub, label="3-Hydroxydecanoyl-CoA"]; node_keto [id=sub, label="3-Ketodecanoyl-CoA"]; node_acetyl [id=sub, label="Acetyl-CoA"];

node_reductase [id=enz, label="2,4-Dienoyl-CoA\nReductase"]; node_hydratase [id=enz, label="Enoyl-CoA\nHydratase"]; node_dehydrogenase [id=enz, label="3-Hydroxyacyl-CoA\nDehydrogenase"]; node_thiolase [id=enz, label="Thiolase"];

// Edges node_dienoyl -> node_reductase [arrowhead=none, color="#5F6368"]; node_reductase -> node_decenoyl [color="#34A853"];

node_decenoyl -> node_hydratase [arrowhead=none, color="#5F6368"]; node_hydratase -> node_hydroxy [color="#4285F4"];

node_hydroxy -> node_dehydrogenase [arrowhead=none, color="#5F6368"]; node_dehydrogenase -> node_keto [color="#EA4335"];

node_keto -> node_thiolase [arrowhead=none, color="#5F6368"]; node_thiolase -> node_acetyl [color="#5F6368"];

// Co-factors nadph (B57101) [shape=plaintext, label="NADPH -> NADP+", fontcolor="#5F6368"]; nad [shape=plaintext, label="NAD+ -> NADH", fontcolor="#5F6368"]; nadph -> node_reductase [style=dashed, arrowhead=none, color="#5F6368"]; nad -> node_dehydrogenase [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Standard workflow for this compound analysis.

Diagram 3: Troubleshooting Logic for Low HPLC-MS Signal

Troubleshooting_Logic problem problem check check action action solution solution node_problem Problem: Low/No Signal node_check_std Run Standard? Is signal strong? node_problem->node_check_std node_check_ms MS Parameters Optimized? node_check_std->node_check_ms Yes node_action_ms Optimize ESI Source: Tune on Standard node_check_std->node_action_ms No node_check_lc LC Peak Shape Good? node_check_ms->node_check_lc Yes node_check_ms->node_action_ms No node_check_prep Sample Prep Recovery OK? node_check_lc->node_check_prep Yes node_action_lc Optimize Gradient & Mobile Phase node_check_lc->node_action_lc No node_action_prep Improve Extraction & Cleanup (SPE) node_check_prep->node_action_prep No node_solution Problem Resolved node_check_prep->node_solution Yes node_action_ms->node_check_std node_action_lc->node_check_lc node_action_prep->node_check_prep

Caption: Decision tree for troubleshooting low HPLC-MS signal.

References

Technical Support Center: Optimization of Buffer Conditions for 3-Decenoyl-CoA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic reactions involving 3-Decenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for buffer conditions in a this compound enzymatic assay?

A common starting point for enzymatic assays involving acyl-CoA substrates is a buffer with a pH in the neutral to slightly alkaline range, such as Tris-HCl or HEPES, at a concentration of 50-100 mM.[1] The optimal pH for enzymes can vary significantly based on their natural cellular environment.[2][3] For instance, some acyl-CoA oxidase assays are conducted at a pH of 8.0.[4] It is always recommended to perform a pH optimization experiment for your specific enzyme.

Q2: How does pH affect the stability and activity of the enzyme and this compound?

The pH of the reaction buffer is critical as it influences several factors:

  • Enzyme Structure and Activity: Each enzyme has an optimal pH range for maximum activity.[5] Deviations from this optimum can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis.[6] Extreme pH values can lead to irreversible denaturation of the enzyme.[3][5]

  • Substrate Stability: Fatty acyl-CoAs can be unstable, and extreme pH conditions can contribute to their degradation.[7] Maintaining a suitable pH is essential for the integrity of this compound throughout the experiment.

Q3: What is the role of additives like detergents (e.g., Triton X-100) in the reaction buffer?

Detergents like Triton X-100 are sometimes included in assay buffers, often at low concentrations (e.g., 0.09% v/v), to prevent aggregation of the enzyme or substrate and to improve the solubility of the long-chain acyl-CoA.[4] This is particularly important for hydrophobic substrates like this compound.

Q4: How should this compound stocks and samples be stored to ensure stability?

Fatty acyl-CoAs are known to be unstable. For short-term storage, samples should be kept on ice. For longer-term storage, it is recommended to snap-freeze aliquots in liquid nitrogen and store them at -80°C for no more than a week.[7] Avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Enzyme Activity
Potential Cause Suggested Solution
Suboptimal pH The reaction buffer pH is outside the enzyme's optimal range.[5][9] Perform a pH screening experiment using a range of buffers (e.g., pH 6.0-9.0) to determine the optimal pH for your specific enzyme.[2]
Enzyme Denaturation The enzyme may have been denatured by improper storage, handling, or extreme pH.[3] Ensure the enzyme is stored at the correct temperature and that the buffer pH is not at an extreme.
Substrate Degradation This compound may have degraded due to improper storage or multiple freeze-thaw cycles.[7] Use freshly prepared or properly stored aliquots of the substrate for each experiment.
Missing Cofactors The reaction may require specific cofactors (e.g., FAD, NAD+) that are absent from the buffer.[4] Check the literature for your specific enzyme or class of enzymes to ensure all necessary cofactors are included in the reaction mix.
Issue 2: High Background Signal in Assay
Potential Cause Suggested Solution
Substrate Instability Spontaneous hydrolysis of the this compound thioester bond can contribute to background signal. Prepare a "no-enzyme" control (blank) reaction containing all components except the enzyme to measure this background.[4] Subtract the blank reading from your sample readings.[8]
Contaminating Enzymes The enzyme preparation may be contaminated with other enzymes that can react with the substrate or detection reagents. If possible, use a more highly purified enzyme preparation.
Sample Matrix Interference Components in the sample lysate (if using biological samples) can interfere with the assay.[7] Consider running an internal standard or performing a buffer exchange/sample cleanup step using spin filters.[8]
Issue 3: Poor Reproducibility of Results
Potential Cause Suggested Solution
Inconsistent Reagent Preparation Variations in buffer pH or component concentrations between experiments. Prepare a large batch of buffer and other reagent stocks to be used across multiple experiments. Always verify the pH of the buffer at the experimental temperature.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature.[5] Ensure that all reaction components are properly equilibrated to the assay temperature and use a temperature-controlled incubator or water bath.[1]
Pipetting Errors Inaccurate pipetting, especially of small volumes of enzyme or substrate. Calibrate your pipettes regularly and use appropriate pipetting techniques. Prepare a master mix for common reagents to minimize pipetting steps.[8]

Experimental Protocols

Protocol: Determination of Optimal pH

This protocol provides a general method for determining the optimal pH for an enzyme that utilizes this compound.

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 100 mM concentration) covering a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Use buffers that are effective in the desired pH range (e.g., MES for acidic, HEPES for neutral, Tris for alkaline).

    • Ensure the pH is adjusted at the temperature at which the assay will be performed.

  • Reaction Setup:

    • For each pH value to be tested, set up triplicate reactions in a microplate.

    • Prepare a master mix containing all common reagents (e.g., water, cofactors, detection reagents) to ensure consistency.

    • Add the appropriate buffer to each well.

    • Add the this compound substrate to each well.

    • Include a "no-enzyme" control for each pH value to measure background.[4]

  • Initiate Reaction and Measure:

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).[8]

    • Initiate the reaction by adding the enzyme to all wells (except the "no-enzyme" controls).

    • Immediately measure the reaction rate using a suitable detection method (e.g., spectrophotometry at a specific wavelength or fluorometry).[8][10] Monitor the reaction over a set period to determine the initial velocity.

  • Data Analysis:

    • Subtract the rate of the "no-enzyme" control from the rate of the corresponding experimental reactions for each pH value.

    • Plot the corrected enzyme activity (reaction rate) against the pH.

    • The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.[3]

Data Summary

The following table summarizes typical components and conditions for acyl-CoA enzymatic assays based on available literature. These should be used as a starting point for optimization.

Parameter Typical Range / Condition Notes Reference
Buffer MES, HEPES, Tris-HCl, PBSChoice depends on the target pH range.[1][4]
pH 6.5 - 9.0Highly enzyme-dependent. Most are optimal near physiological pH.[2][8]
Buffer Concentration 20 - 100 mMSufficient to maintain pH stability.[1]
Temperature 30 - 37 °COptimal temperature can vary.[1][4]
Substrate (this compound) µM rangeMust be determined empirically by substrate titration.[7]
Cofactors FAD, NAD+, etc.Dependent on the specific enzyme class (e.g., dehydrogenases, oxidases).[4]
Additives Triton X-100 (0.01% - 0.1%)Can improve substrate solubility and prevent aggregation.[4]

Visualizations

Workflow_for_Buffer_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_buffer Prepare Buffers (Range of pH values) prep_reagents Prepare Reagent Master Mix prep_buffer->prep_reagents setup Set up Reactions (Triplicates + Controls) prep_reagents->setup initiate Initiate with Enzyme setup->initiate measure Measure Reaction Rate initiate->measure correct_data Correct for Background measure->correct_data plot_data Plot Activity vs. pH correct_data->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum end_node Optimized Buffer Condition Found determine_optimum->end_node start Start Optimization start->prep_buffer

Caption: Workflow for experimental determination of optimal pH.

Troubleshooting_Tree issue Low / No Activity? cause1 Is pH Optimized? issue->cause1 Yes solution1 Perform pH Screen issue->solution1 No cause2 Is Substrate Viable? cause1->cause2 Yes cause1->solution1 No cause3 Are Cofactors Present? cause2->cause3 Yes solution2 Use Fresh Aliquot Avoid Freeze-Thaw cause2->solution2 No solution3 Check Assay Requirements Add Necessary Cofactors cause3->solution3 No

Caption: Decision tree for troubleshooting low enzyme activity.

Caption: Impact of pH on enzyme active site and substrate binding.

References

Validation & Comparative

A Comparative Analysis of 3-Decenoyl-CoA and its Isomers in Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related biomolecules is paramount. This guide provides a comprehensive comparative analysis of 3-Decenoyl-CoA and other enoyl-CoA isomers, focusing on their biochemical properties, metabolic roles, and involvement in cellular signaling. The information is supported by experimental data and detailed protocols to facilitate further research and development.

Enoyl-CoA isomers, characterized by a carbon-carbon double bond in the acyl chain of a coenzyme A thioester, are pivotal intermediates in fatty acid metabolism. The position and stereochemistry of this double bond significantly influence their interaction with various enzymes, thereby dictating their metabolic fate and biological activity. This guide specifically delves into the characteristics of this compound in comparison to other isomers, providing a clear framework for their study.

Biochemical Properties and Enzymatic Interactions

The metabolic processing of enoyl-CoA isomers is primarily managed by three key classes of enzymes: acyl-CoA dehydrogenases, enoyl-CoA hydratases, and enoyl-CoA isomerases. The efficiency and specificity of these enzymes for different isomers are critical determinants of fatty acid breakdown.

Enzyme ClassGeneral FunctionSubstrate Specificity Influenced By
Acyl-CoA Dehydrogenases (ACADs) Catalyze the initial step of β-oxidation, introducing a trans-2-double bond.[1]Acyl chain length (short, medium, long, very-long).[2][3]
Enoyl-CoA Hydratases Catalyze the hydration of the trans-2-double bond to form a 3-hydroxyacyl-CoA.[4][5]Acyl chain length, with activity generally decreasing as chain length increases.[4]
Enoyl-CoA Isomerases Catalyze the isomerization of cis- or trans-double bonds at odd-numbered positions to the trans-2 position, a prerequisite for β-oxidation.[6][7]Position and stereochemistry of the double bond; active on a range of chain lengths (C6-C16).

Table 1. Key Enzymes in Enoyl-CoA Metabolism. This table summarizes the primary functions of the main enzyme classes that interact with enoyl-CoA isomers and the factors influencing their substrate specificity.

Comparative Enzyme Kinetics

While comprehensive kinetic data comparing a wide range of enoyl-CoA isomers is dispersed across numerous studies, the following table compiles available representative data to illustrate the impact of isomer structure on enzyme activity.

SubstrateEnzymeSource OrganismKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
3-cis-Hexenoyl-CoA Enoyl-CoA IsomeraseCucumber Cotyledons---High
3-trans-Dodecenoyl-CoA Enoyl-CoA IsomeraseCucumber Cotyledons----
Various 3-enoyl-CoA (C6-C12) Enoyl-CoA IsomeraseCucumber Cotyledons---Active
Octanoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Pig Kidney551400 min⁻¹--
Crotonyl-CoA (C4:1) Enoyl-CoA HydrataseEscherichia coli----
Hexenoyl-CoA (C6:1) Enoyl-CoA HydrataseEscherichia coli----
Dodecenoyl-CoA (C12:1) Enoyl-CoA HydrataseEscherichia coli----

Table 2. Comparative Kinetic Parameters of Enzymes Acting on Enoyl-CoA Isomers. This table presents a compilation of kinetic data from various sources. Note that direct comparative studies across a full range of isomers are limited, and experimental conditions can vary. A "-" indicates that the specific data point was not available in the cited literature.

Role in Fatty Acid β-Oxidation

The β-oxidation pathway is the primary route for the degradation of fatty acids. The presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes, including enoyl-CoA isomerase, to reconfigure the double bond for processing by the core β-oxidation machinery.

This compound is a key intermediate in the breakdown of unsaturated fatty acids with a double bond originating at an odd-numbered carbon. For instance, during the oxidation of oleic acid (18:1 cis-Δ⁹), successive rounds of β-oxidation yield a cis-3-dodecenoyl-CoA. This intermediate is then isomerized by enoyl-CoA isomerase to trans-2-dodecenoyl-CoA, which can then re-enter the main β-oxidation spiral. A similar process occurs for other unsaturated fatty acids, with this compound being an analogous intermediate for shorter chain lengths.

The metabolism of enoyl-CoA isomers can occur in both mitochondria and peroxisomes, with some differences in the enzymes and the initial substrates handled.[4][8][9] Generally, mitochondria are responsible for the β-oxidation of the majority of long-chain fatty acids for energy production, while peroxisomes are more involved in the breakdown of very-long-chain fatty acids and branched-chain fatty acids.[9]

Beta_Oxidation_Unsaturated_Fatty_Acid Unsaturated_Fatty_Acyl_CoA Unsaturated Acyl-CoA Beta_Oxidation_Cycles β-Oxidation Cycles Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles cis_3_Enoyl_CoA cis-3-Enoyl-CoA (e.g., this compound) Beta_Oxidation_Cycles->cis_3_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_3_Enoyl_CoA->Enoyl_CoA_Isomerase Isomerization trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Beta_Oxidation_Cont Continued β-Oxidation trans_2_Enoyl_CoA->Beta_Oxidation_Cont Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cont->Acetyl_CoA

Figure 1. Role of Enoyl-CoA Isomerase in β-Oxidation. This diagram illustrates the crucial role of enoyl-CoA isomerase in converting cis-3-enoyl-CoA intermediates, such as this compound, into the trans-2 configuration required for the continuation of the β-oxidation pathway.

Involvement in Bacterial Signaling: Quorum Sensing

Beyond their metabolic roles, fatty acid intermediates are emerging as important signaling molecules, particularly in bacteria. The diffusible signal factor (DSF) family of quorum sensing molecules are cis-2-unsaturated fatty acids that regulate virulence and biofilm formation in various pathogenic bacteria.[10][11]

A prominent example is cis-2-decenoic acid, a signaling molecule produced by Pseudomonas aeruginosa.[10] This molecule is involved in inducing the dispersal of biofilms, a critical step in the lifecycle of many bacterial communities.[10] The biosynthesis of cis-2-decenoic acid is believed to be derived from intermediates of fatty acid metabolism, with this compound being a likely precursor. While the exact enzymatic steps are still under investigation, a putative pathway involves the isomerization of a trans-2-enoyl-CoA to a cis-3-enoyl-CoA, followed by further modifications.

Quorum_Sensing_Pathway Fatty_Acid_Metabolism Fatty Acid Metabolism trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Fatty_Acid_Metabolism->trans_2_Decenoyl_CoA Putative_Isomerase Putative Isomerase trans_2_Decenoyl_CoA->Putative_Isomerase cis_3_Decenoyl_CoA cis-3-Decenoyl-CoA Putative_Isomerase->cis_3_Decenoyl_CoA Putative_Dehydrogenase Putative Dehydrogenase/Other Enzymes cis_3_Decenoyl_CoA->Putative_Dehydrogenase cis_2_Decenoic_Acid cis-2-Decenoic Acid (Signaling Molecule) Putative_Dehydrogenase->cis_2_Decenoic_Acid Biofilm_Dispersal Biofilm Dispersal & Virulence Regulation cis_2_Decenoic_Acid->Biofilm_Dispersal

Figure 2. Putative Biosynthetic Pathway of cis-2-Decenoic Acid. This diagram outlines a hypothesized pathway for the synthesis of the quorum sensing molecule cis-2-decenoic acid from intermediates of fatty acid metabolism, highlighting the potential involvement of enoyl-CoA isomers.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparative analysis of enoyl-CoA isomers.

Synthesis and Purification of Enoyl-CoA Isomers

The synthesis of various enoyl-CoA isomers is crucial for enzymatic assays and other biochemical studies. A common method involves the use of mixed anhydrides of the corresponding fatty acids.[12]

Materials:

  • Corresponding fatty acid (e.g., 3-decenoic acid)

  • Coenzyme A trilithium salt

  • Anhydrous solvents (e.g., tetrahydrofuran)

  • Reagents for mixed anhydride (B1165640) formation (e.g., ethyl chloroformate, triethylamine)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Protocol:

  • Fatty Acid Activation: The fatty acid is converted to a mixed anhydride. This is typically achieved by reacting the fatty acid with ethyl chloroformate in the presence of a base like triethylamine (B128534) in an anhydrous solvent at a low temperature (e.g., -15°C).

  • Thioesterification: The mixed anhydride is then reacted with coenzyme A trilithium salt dissolved in an aqueous buffer. The reaction is usually carried out at 4°C for several hours.

  • Purification: The resulting acyl-CoA is purified using a combination of solid-phase extraction and HPLC.

    • SPE: The reaction mixture is loaded onto a C18 SPE cartridge. The cartridge is washed with a low concentration of organic solvent (e.g., acetonitrile (B52724) in water) to remove unreacted CoA and salts. The acyl-CoA is then eluted with a higher concentration of organic solvent.

    • HPLC: The partially purified acyl-CoA is further purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate). The elution of the acyl-CoA is monitored by UV absorbance at 260 nm.[12]

  • Characterization: The purified acyl-CoA should be characterized by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.[12]

Synthesis_Workflow Start Start: Fatty Acid Activation Activation to Mixed Anhydride Start->Activation Thioesterification Reaction with Coenzyme A Activation->Thioesterification SPE Solid-Phase Extraction (C18) Thioesterification->SPE HPLC Reversed-Phase HPLC SPE->HPLC Characterization Characterization (MS, NMR) HPLC->Characterization End Purified Enoyl-CoA Characterization->End

Figure 3. Workflow for Synthesis and Purification of Enoyl-CoA. This diagram outlines the key steps involved in the chemical synthesis and subsequent purification of enoyl-CoA isomers for experimental use.

Enzymatic Assays

1. Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.[13]

Materials:

  • Purified acyl-CoA dehydrogenase

  • Acyl-CoA substrate (e.g., this compound)

  • Ferricenium hexafluorophosphate

  • Buffer (e.g., Tris-HCl, pH 7.6)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the buffer, ferricenium hexafluorophosphate, and the acyl-CoA substrate in a cuvette.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase to the cuvette.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.

  • Enzyme activity can be calculated using the molar extinction coefficient of the ferricenium ion.

2. Continuous Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This is a coupled enzyme assay where the product of the isomerase reaction, a 2-trans-enoyl-CoA, is immediately hydrated by an excess of enoyl-CoA hydratase. The decrease in absorbance due to the hydration of the conjugated double bond is monitored.

Materials:

  • Purified enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (coupling enzyme)

  • 3-enoyl-CoA substrate (e.g., this compound)

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the buffer, enoyl-CoA hydratase, and the 3-enoyl-CoA substrate in a cuvette.

  • Initiate the reaction by adding the enoyl-CoA isomerase.

  • Monitor the decrease in absorbance at a wavelength corresponding to the absorbance maximum of the 2-enoyl-CoA product (typically around 263 nm).

  • The initial rate of the reaction is determined from the linear phase of the absorbance decrease.

  • The activity of the isomerase can be calculated using the molar extinction coefficient of the 2-enoyl-CoA.

3. HPLC-Based Assay for Enoyl-CoA Hydratase Activity

This method directly measures the conversion of the enoyl-CoA substrate to the 3-hydroxyacyl-CoA product by separating and quantifying the two species using HPLC.

Materials:

  • Purified enoyl-CoA hydratase

  • 2-trans-enoyl-CoA substrate

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column and UV detector

Protocol:

  • Set up the enzymatic reaction by incubating the enoyl-CoA hydratase with the 2-trans-enoyl-CoA substrate in the appropriate buffer at a controlled temperature.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC on a C18 column.

  • Separate the substrate (2-trans-enoyl-CoA) and the product (3-hydroxyacyl-CoA) using a suitable gradient of organic solvent in an aqueous buffer.

  • Monitor the elution of both compounds by UV absorbance at 260 nm.

  • Quantify the amount of product formed at each time point by integrating the peak areas and comparing them to a standard curve. The initial reaction rate can then be determined.

Conclusion

The subtle structural variations among enoyl-CoA isomers, such as this compound and its counterparts, have profound implications for their roles in fatty acid metabolism and cellular signaling. A thorough understanding of their differential interactions with key enzymes is crucial for elucidating metabolic pathways and for the development of targeted therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the complex biology of these important biomolecules. Future research focusing on obtaining comprehensive comparative kinetic data and a more detailed mapping of the signaling pathways will undoubtedly provide deeper insights into the intricate regulation of cellular metabolism and communication.

References

Validation of 3-Decenoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of acyl-CoA dehydrogenases (ACADs), with a focus on the validation of 3-Decenoyl-CoA. Acyl-CoA dehydrogenases are a class of enzymes crucial for fatty acid β-oxidation, catalyzing the initial step in the breakdown of fatty acyl-CoA esters.[1][2] These enzymes exhibit varying specificities for substrates of different chain lengths, and understanding these specificities is vital for research into metabolic disorders and for drug development targeting these pathways.

Comparative Analysis of Acyl-CoA Dehydrogenase Activity

Acyl-CoA dehydrogenases are broadly categorized into three groups based on their preference for fatty acyl-CoA substrates of varying chain lengths: short-chain (SCAD), medium-chain (MCAD), and long-chain (LCAD) acyl-CoA dehydrogenases.[1] Medium-chain acyl-CoA dehydrogenase (MCAD) is the most extensively studied and is known to have broad specificity, with optimal activity towards octanoyl-CoA (C8-CoA).[1]

The following table summarizes the kinetic parameters of a representative medium-chain acyl-CoA dehydrogenase with various acyl-CoA substrates, providing a basis for estimating the potential interaction with this compound.

Substrate (Acyl-CoA)Enzyme SourceK_m_ (µM)V_max_ (U/mg)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Hexanoyl-CoA (C6)Pig Kidney MCAD2.55.52.2 x 10⁶
Octanoyl-CoA (C8)Pig Kidney MCAD1.810.25.7 x 10⁶
Decanoyl-CoA (C10)Pig Kidney MCAD2.18.54.0 x 10⁶
Dodecanoyl-CoA (C12)Pig Kidney MCAD3.04.11.4 x 10⁶
This compound (C10:1)-Data not availableData not availableData not available

Data for Hexanoyl-, Octanoyl-, Decanoyl-, and Dodecanoyl-CoA with Pig Kidney MCAD are representative values from published literature. The absence of data for this compound highlights a gap in the current research landscape.

Experimental Protocols

The validation of a compound as a substrate for an acyl-CoA dehydrogenase involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments.

Enzyme Purification

Objective: To obtain a pure preparation of the specific acyl-CoA dehydrogenase for kinetic analysis.

Materials:

  • Tissue source (e.g., bovine liver, pig kidney) or recombinant expression system (e.g., E. coli)

  • Lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • Ammonium (B1175870) sulfate (B86663)

  • Chromatography resins (e.g., DEAE-sepharose, hydroxyapatite, gel filtration)

  • Bradford reagent for protein quantification

Procedure:

  • Homogenize the tissue or cell pellet in lysis buffer.

  • Centrifuge the homogenate to remove cellular debris.

  • Perform ammonium sulfate fractionation to precipitate the desired protein fraction.

  • Resuspend the pellet and dialyze against a low-salt buffer.

  • Apply the dialyzed sample to a series of chromatography columns to sequentially purify the enzyme based on charge, hydrophobicity, and size.

  • Collect fractions and assay for acyl-CoA dehydrogenase activity at each step.

  • Pool active fractions and assess purity using SDS-PAGE.

  • Quantify the protein concentration of the purified enzyme.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

Objective: To measure the rate of the dehydrogenase reaction by monitoring the reduction of the electron transfer flavoprotein (ETF).

Materials:

  • Purified acyl-CoA dehydrogenase

  • Purified electron transfer flavoprotein (ETF)

  • Acyl-CoA substrate (e.g., this compound)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ETF in a cuvette.

  • Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm).

  • Initiate the reaction by adding a known concentration of the purified acyl-CoA dehydrogenase.

  • Start the measurement by adding the acyl-CoA substrate to the cuvette.

  • Monitor the decrease in ETF fluorescence over time, which is proportional to the rate of the dehydrogenase reaction.

  • Calculate the initial velocity of the reaction from the linear portion of the fluorescence decay curve.

  • To determine kinetic parameters (K_m_ and V_max_), repeat the assay with varying concentrations of the acyl-CoA substrate.

Visualizations

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of acyl-CoA dehydrogenases in the mitochondrial fatty acid β-oxidation spiral.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify Acyl-CoA Dehydrogenase Mix_Reagents Mix Buffer, ETF, and Enzyme Purify_Enzyme->Mix_Reagents Prepare_Substrate Prepare this compound Stock Solutions Initiate_Reaction Add this compound Prepare_Substrate->Initiate_Reaction Prepare_ETF Prepare ETF Solution Prepare_ETF->Mix_Reagents Mix_Reagents->Initiate_Reaction Measure_Fluorescence Monitor ETF Fluorescence Decrease Initiate_Reaction->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocity Measure_Fluorescence->Calculate_Velocity Plot_Data Plot Velocity vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

References

kinetic comparison of short-chain versus medium-chain acyl-CoA dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of two key enzymes in mitochondrial fatty acid β-oxidation: Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Understanding the distinct substrate specificities and catalytic efficiencies of these enzymes is crucial for research into metabolic disorders and the development of targeted therapeutics. This document summarizes quantitative kinetic data, details common experimental protocols, and visualizes the enzymes' roles in metabolic pathways.

Kinetic Performance: A Comparative Analysis

SCAD and MCAD are homologous flavoproteins that catalyze the initial dehydrogenation step in the β-oxidation of fatty acids, yet they exhibit distinct preferences for acyl-CoA substrates of varying chain lengths. This specificity is a critical determinant of their non-redundant roles in fatty acid metabolism.

Table 1: Comparative Kinetic Parameters of Human SCAD and MCAD

EnzymeSubstrate (Acyl-CoA)K_m_ (µM)k_cat_ (s⁻¹)V_max_ (U/mg)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
SCAD Butyryl-CoA (C4)~5-10Data not availableData not availableData not available
Hexanoyl-CoA (C6)Higher than C4Lower than C4Data not availableData not available
MCAD Butyryl-CoA (C4)HighLowData not availableLow
Hexanoyl-CoA (C6)~10-20HighData not availableHigh
Octanoyl-CoA (C8)~2-5Very High~25Very High
Decanoyl-CoA (C10)~5-15HighData not availableHigh
Dodecanoyl-CoA (C12)Higher than C8/C10Lower than C8/C10Data not availableModerate

Note: Specific kinetic constants can vary depending on the experimental conditions (pH, temperature, assay method). The data presented is a synthesis of typical values found in the literature. "Data not available" indicates that specific, consistent values for the human enzyme were not readily found in the surveyed literature.

As illustrated in Table 1, SCAD displays the highest affinity for short-chain substrates, particularly butyryl-CoA (C4). In contrast, MCAD has a broader substrate range, with a clear preference for medium-chain acyl-CoAs, exhibiting the highest catalytic efficiency with octanoyl-CoA (C8). While MCAD can act on butyryl-CoA, its efficiency is significantly lower than that of SCAD for this substrate. This overlapping yet distinct substrate specificity underscores their sequential and essential roles in the complete oxidation of fatty acids.

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using one of two primary assay types: the ETF fluorescence reduction assay or the ferricenium-based spectrophotometric assay.

ETF Fluorescence Reduction Assay

This is considered the gold-standard method as it utilizes the natural electron acceptor of acyl-CoA dehydrogenases, the Electron Transfer Flavoprotein (ETF).

Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase. The rate of fluorescence decrease is directly proportional to the enzyme's activity.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6), the purified acyl-CoA dehydrogenase (SCAD or MCAD), and purified ETF.

  • Anaerobic Conditions: The reaction must be carried out under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This is typically achieved by thoroughly deoxygenating the reaction mixture and sealing the cuvette, or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase).

  • Initiation of Reaction: The reaction is initiated by the addition of the acyl-CoA substrate.

  • Data Acquisition: The decrease in ETF fluorescence is monitored over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 495 nm.

  • Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve. Kinetic parameters (K_m_ and V_max_) are then calculated by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Ferricenium-Based Spectrophotometric Assay

This method employs an artificial electron acceptor, ferricenium hexafluorophosphate, which simplifies the assay by allowing it to be performed under aerobic conditions.

Principle: The assay measures the reduction of the ferricenium ion (Fe(Cp)₂⁺) to ferrocene (B1249389) (Fe(Cp)₂) by the reduced acyl-CoA dehydrogenase. The decrease in absorbance at 300 nm, corresponding to the consumption of the ferricenium ion, is monitored.

Methodology:

  • Reaction Mixture: The reaction mixture typically consists of a buffer (e.g., Tris-HCl, pH 7.6), the acyl-CoA dehydrogenase, and a known concentration of ferricenium hexafluorophosphate.

  • Initiation of Reaction: The reaction is started by the addition of the acyl-CoA substrate.

  • Data Acquisition: The change in absorbance at 300 nm is recorded over time using a spectrophotometer.

  • Calculation of Activity: The initial reaction velocity is calculated from the rate of absorbance change, using the molar extinction coefficient of the ferricenium ion. Kinetic constants are determined by measuring these rates at different substrate concentrations.

Signaling Pathways and Experimental Workflows

Both SCAD and MCAD are integral components of the mitochondrial fatty acid β-oxidation pathway. This metabolic pathway is crucial for energy production, particularly during periods of fasting or prolonged exercise.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (SCAD, MCAD, LCAD, VLCAD) Fatty_Acyl_CoA:e->Enoyl_CoA:w Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Enoyl_CoA:e->Hydroxyacyl_CoA:w FADH2 FADH₂ Enoyl_CoA->FADH2 Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA:e->Ketoacyl_CoA:w Shortened_Acyl_CoA Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->Shortened_Acyl_CoA Ketoacyl_CoA:e->Shortened_Acyl_CoA:w Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA NADH NADH Ketoacyl_CoA->NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FAD->Fatty_Acyl_CoA NAD NAD⁺ NAD->Hydroxyacyl_CoA H2O H₂O H2O->Enoyl_CoA CoA CoA-SH CoA->Ketoacyl_CoA

Caption: Mitochondrial fatty acid β-oxidation pathway.

Recent evidence suggests a role for SCAD beyond its metabolic function, linking it to the Wnt/β-catenin signaling pathway. In hepatocellular carcinoma, SCAD has been shown to interact with β-catenin, inhibiting its nuclear translocation and thereby suppressing tumor growth. This novel finding opens new avenues for cancer research and therapy.

Wnt_Signaling_SCAD cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocation SCAD SCAD SCAD->beta_Catenin Interacts with & Inhibits Nuclear Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: SCAD's interaction with the Wnt/β-catenin pathway.

The following diagram illustrates a typical workflow for a kinetic assay used to characterize SCAD and MCAD.

Kinetic_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, ETF/Ferricenium) C Set up Reaction in Cuvette/Microplate A->C B Prepare Serial Dilutions of Acyl-CoA Substrate B->C D Initiate Reaction by Adding Substrate C->D E Monitor Change in Fluorescence/Absorbance Over Time D->E F Calculate Initial Velocity (V₀) for each Substrate Concentration E->F G Plot V₀ vs. [Substrate] F->G H Fit Data to Michaelis-Menten Equation to Determine K_m and V_max G->H

Caption: General workflow for a kinetic assay.

A Researcher's Guide to Comparing Antibody Cross-Reactivity for Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of acyl-CoA derivatives in metabolic pathways, the specificity of the antibodies used for their detection is paramount. This guide provides a framework for objectively comparing the cross-reactivity of antibodies against various acyl-CoA molecules, such as acetyl-CoA, malonyl-CoA, and succinyl-CoA. Due to a scarcity of publicly available quantitative cross-reactivity data for antibodies that directly target these small molecules, this guide focuses on empowering researchers to conduct their own comparative studies.

Understanding Antibody Specificity for Acyl-CoA Derivatives

Acyl-CoA molecules share a common Coenzyme A (CoA) structure, differing only in the acyl group attached to the thiol. This structural similarity presents a challenge for antibody development, as antibodies may recognize the common CoA moiety rather than the specific acyl chain. For instance, studies on the monoclonal antibody 1F10, which was developed against Coenzyme A, suggest that its primary epitope is the 3'-phosphate of the deoxyribose ring of CoA.[1][2][3] This indicates a potential for cross-reactivity with various acyl-CoA derivatives, as the antibody may not distinguish between different acyl groups.

To rigorously validate the specificity of an antibody for a particular acyl-CoA derivative, a cross-reactivity analysis against a panel of related molecules is essential. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for quantifying the cross-reactivity of antibodies against small molecule haptens like acyl-CoA derivatives.

Quantitative Data Comparison

To facilitate a direct comparison of antibody specificity, all quantitative data from cross-reactivity studies should be summarized in a structured table. Below is a template that researchers can use to present their findings. The primary metric for comparison in a competitive ELISA is the IC50 value, which represents the concentration of the competitor analyte required to inhibit 50% of the labeled antigen's binding. A lower IC50 value indicates a higher affinity of the antibody for that specific analyte.

Table 1: Comparative Cross-Reactivity of Anti-Acyl-CoA Antibodies

AntibodyTarget Acyl-CoACompetitor Acyl-CoAIC50 (µM)% Cross-Reactivity*
Example: Anti-Acetyl-CoA (Clone X) Acetyl-CoAAcetyl-CoAValue100%
Malonyl-CoAValueValue
Succinyl-CoAValueValue
Propionyl-CoAValueValue
Example: Anti-Malonyl-CoA (Clone Y) Malonyl-CoAMalonyl-CoAValue100%
Acetyl-CoAValueValue
Succinyl-CoAValueValue
Propionyl-CoAValueValue
Example: Anti-Succinyl-CoA (Clone Z) Succinyl-CoASuccinyl-CoAValue100%
Acetyl-CoAValueValue
Malonyl-CoAValueValue
Propionyl-CoAValueValue

*% Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Competitor Acyl-CoA) x 100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. The following are key experimental protocols for assessing the specificity of antibodies against acyl-CoA derivatives.

Competitive ELISA Protocol for Acyl-CoA Cross-Reactivity

This protocol is designed to determine the relative affinity of an antibody for different acyl-CoA derivatives.

Materials:

  • High-binding 96-well microplates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Acyl-CoA-protein conjugate (e.g., Acetyl-CoA conjugated to BSA or KLH for coating)

  • Primary antibody specific to the target acyl-CoA

  • A panel of competitor acyl-CoA derivatives (e.g., acetyl-CoA, malonyl-CoA, succinyl-CoA, propionyl-CoA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Coating:

    • Dilute the acyl-CoA-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target acyl-CoA (for the standard curve) and the competitor acyl-CoA derivatives in Assay Buffer (e.g., Blocking Buffer).

    • In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the primary antibody with each concentration of the standard and competitor acyl-CoAs for 1-2 hours at room temperature.

  • Incubation:

    • Wash the blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the competitor concentration.

    • Determine the IC50 value for each competitor acyl-CoA from the resulting sigmoidal dose-response curve.

    • Calculate the percent cross-reactivity for each competitor relative to the target acyl-CoA.

Western Blot for Specificity Confirmation

While not quantitative for cross-reactivity, Western blotting can provide qualitative evidence of an antibody's specificity.

Methodology:

  • Antigen Preparation: Conjugate different acyl-CoA derivatives to a carrier protein (e.g., BSA).

  • SDS-PAGE: Separate the acyl-CoA-protein conjugates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The presence and intensity of bands will indicate which acyl-CoA conjugates the antibody recognizes.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, depict the competitive ELISA workflow and a simplified metabolic pathway involving key acyl-CoA derivatives.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with Acyl-CoA Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 d1 Add Competition Mixture to Plate p3->d1 c1 Prepare Acyl-CoA Standards & Competitors c2 Pre-incubate with Primary Antibody c1->c2 c2->d1 d2 Wash d1->d2 d3 Add Secondary Antibody (HRP) d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Add Stop Solution & Read Absorbance d5->d6

Competitive ELISA workflow for assessing antibody cross-reactivity.

Acyl_CoA_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids FattyAcids->AcetylCoA β-oxidation MalonylCoA->AcetylCoA MCD FattyAcidSynth Fatty Acid Synthesis MalonylCoA->FattyAcidSynth TCA TCA Cycle Citrate->TCA SuccinylCoA Succinyl-CoA TCA->SuccinylCoA

Simplified metabolic pathways involving key acyl-CoA derivatives.

By following the protocols and utilizing the data presentation framework outlined in this guide, researchers can generate robust and comparable data on the cross-reactivity of antibodies against acyl-CoA derivatives. This will ultimately lead to more reliable and accurate findings in the study of metabolic regulation and its role in health and disease.

References

A Researcher's Guide to Comparative Metabolomics of Fatty Acid Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of current methodologies for the analysis of fatty acid oxidation (FAO) intermediates. We delve into the performance of key analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate methods for their studies. Detailed protocols for major experimental approaches are also presented.

Introduction to Fatty Acid Oxidation Metabolomics

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver.[1][2][3] The process involves the breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[3][4] Dysregulation of this pathway is implicated in a wide range of pathologies, including inherited metabolic disorders, obesity, type 2 diabetes, and cancer, making the study of its intermediates crucial for diagnostics and therapeutic development.[4][5][6][7][8]

Metabolomics, the large-scale study of small molecules, offers a powerful lens to investigate FAO. By measuring the dynamic changes in FAO intermediates, researchers can gain insights into metabolic fluxes and identify biomarkers associated with disease states.[5][6][7] The primary intermediates of interest in FAO metabolomics are acylcarnitines and organic acids, which accumulate when specific enzymes in the pathway are deficient or inhibited.[9][10]

Comparative Analysis of Analytical Platforms

The two most prominent analytical platforms for the metabolomic analysis of FAO intermediates are mass spectrometry (MS) coupled with a separation technique (liquid or gas chromatography) and nuclear magnetic resonance (NMR) spectroscopy.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Analytes Acylcarnitines, Intact Fatty AcidsOrganic Acids, Short-Chain Fatty AcidsBroad spectrum of metabolites, including fatty acids
Sensitivity High (picomolar to nanomolar range)High (nanomolar to micromolar range)Lower (micromolar to millimolar range)[11]
Selectivity Very High (based on precursor/product ion transitions)[12]High (based on electron ionization fragmentation patterns)Moderate (potential for signal overlap)[13]
Sample Derivatization Often not required for acylcarnitines[14][15]Typically required for organic acids to increase volatilityNot required[11]
Throughput High[12]ModerateHigh (for untargeted profiling)
Quantification Excellent with stable isotope-labeled internal standards[12][16]Good with appropriate internal standardsHighly quantitative and reproducible[11]
Structural Info Limited to fragmentation patternsRich fragmentation patterns for identificationExcellent for structural elucidation[11]
Primary Application Targeted quantification of acylcarnitines for newborn screening and FAOD diagnosis.[5][9][15][17]Analysis of urinary organic acids to diagnose organic acidemias and FAODs.[9][18]Untargeted metabolomics, flux analysis with stable isotopes.[11][13]

Key Experimental Protocols

LC-MS/MS Analysis of Acylcarnitines from Plasma

This method is the gold standard for diagnosing fatty acid oxidation disorders.[5][15]

a. Sample Preparation (Protein Precipitation) [14][15]

  • To a 100 µL plasma sample, add 300 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.).

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Incubate the samples for 10 minutes at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds before injection into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions [14][19][20]

  • LC System: Agilent 1290 or equivalent.

  • Column: Waters XSelect HSS T3 column or Restek Raptor ARC-18 (100 x 2.1 mm, 2.7 µm).[14][19]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over several minutes to elute the acylcarnitines.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Agilent 6490).[15][19]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for acylcarnitines is m/z 85.[12][20]

GC-MS Analysis of Urinary Organic Acids

This technique is complementary to acylcarnitine profiling and is crucial for diagnosing organic acidemias that can present with overlapping symptoms to FAODs.[9]

a. Sample Preparation (Extraction and Derivatization)

  • Spike a defined volume of urine with internal standards (e.g., phenylbutyrate and tricarballylic acid).[18]

  • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract to make the organic acids volatile. A common method is trimethylsilyl (B98337) (TMS) derivatization.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Instrumentation and Conditions [9][21]

  • GC System: Agilent GC system or equivalent.

  • Column: A polar capillary column, such as a wax-based column (e.g., SH-WAX), is often used.[21]

  • Injector Temperature: 240 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 240°C) to separate the various organic acids.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Full scan mode is used to acquire mass spectra, which are then compared to spectral libraries for compound identification.

Cell-Based Fatty Acid Oxidation Assay

This assay measures the rate of FAO in live cells and is useful for screening compounds that may modulate this pathway.[1][2][4][22][23]

a. Cell Preparation [1][2][23]

  • Seed cells in a 96-well plate at a density of 5 x 10^4 to 6 x 10^4 cells/well.

  • Incubate overnight in a CO2 incubator at 37°C.

  • Optional: To increase cellular dependence on FAO, cells can be glucose-deprived by washing and incubating in a glucose-free medium supplemented with L-carnitine.[1][2][23]

b. Assay Procedure (Oxygen Consumption Rate Measurement) [1][2][4]

  • Wash the cells with pre-warmed FA-Free Measurement Media.

  • Add pre-warmed FA Measurement Media containing an FAO substrate (e.g., Oleate-BSA conjugate) to the wells.

  • Add test compounds, a positive control inhibitor (e.g., Etomoxir, which blocks CPT1), and a vehicle control to respective wells.

  • Seal each well with mineral oil to prevent oxygen diffusion from the air.

  • Immediately measure the extracellular oxygen consumption rate (OCR) using a fluorescence microplate reader with an oxygen-sensitive probe. A decrease in OCR upon addition of an inhibitor indicates a reduction in FAO.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS_MeOH Add Internal Standards in Methanol Plasma->Add_IS_MeOH Vortex Vortex Add_IS_MeOH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC Liquid Chromatography (Separation) Dilute->LC MS Tandem Mass Spec (Detection/Quantification) LC->MS Data Data Acquisition (MRM) MS->Data Processing Peak Integration Data->Processing Quantification Concentration Calculation (vs. Internal Standards) Processing->Quantification Stats Statistical Analysis Quantification->Stats

LC-MS/MS workflow for acylcarnitine analysis.

Fatty_Acid Fatty Acid (Cytosol) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine (Intermembrane Space) CPT1->Acylcarnitine Etomoxir Etomoxir Etomoxir->CPT1 CACT CACT Acylcarnitine->CACT Acylcarnitine_Matrix Acylcarnitine (Mitochondrial Matrix) CACT->Acylcarnitine_Matrix CPT2 CPT2 Acylcarnitine_Matrix->CPT2 Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Spiral Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial fatty acid β-oxidation pathway.

References

Validating the Role of 3-Decenoyl-CoA in Disease Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of 3-Decenoyl-CoA and a proposed framework for validating its role in specific disease models. While direct evidence linking this compound to pathology is currently limited, its position as an intermediate in fatty acid metabolism suggests a potential significance in diseases with metabolic dysregulation, such as certain cancers, neurodegenerative disorders, and inherited metabolic conditions.

This document outlines the known biochemistry of this compound, presents hypothetical roles in disease, and provides detailed experimental protocols and workflows to investigate these hypotheses. The guide compares the potential of this compound as a novel research target against more established molecules in related pathways.

The Biochemical Landscape of this compound

This compound is a medium-chain acyl-CoA thioester that serves as an intermediate in the beta-oxidation of unsaturated fatty acids. Specifically, it is formed from 2-trans-4-cis-decadienoyl-CoA. Its central role in fatty acid metabolism places it at a critical juncture for cellular energy homeostasis. Given that numerous diseases exhibit altered metabolic states, the study of intermediates like this compound may offer new insights into disease mechanisms and therapeutic targets.

Hypothetical Roles of this compound in Disease

While direct causality is yet to be established, we can hypothesize several roles for this compound in disease pathogenesis based on the broader understanding of acyl-CoA metabolism.

  • Metabolic Disorders: In inherited metabolic disorders affecting fatty acid oxidation, such as acyl-CoA dehydrogenase deficiencies, the accumulation or depletion of specific acyl-CoA intermediates can be pathogenic.[1] An imbalance in this compound levels could disrupt the overall flux of beta-oxidation, leading to energy deficits and the accumulation of toxic byproducts.

  • Cancer: Cancer cells often exhibit reprogrammed metabolism to support rapid proliferation.[2][3] The reliance on fatty acid oxidation varies between cancer types, and the modulation of specific acyl-CoA pools could influence cancer cell survival and growth.[4][5][6] Investigating the levels of this compound in different cancer models could reveal its potential as a biomarker or therapeutic target.

  • Neurodegenerative Diseases: The brain has high energy demands, and mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[7][8][9][10][11] Dysregulation of fatty acid metabolism in the brain can contribute to neuroinflammation and neuronal cell death.[7] The role of specific acyl-CoAs in these processes is an emerging area of research.[7][12][13]

A Roadmap for Validating the Role of this compound: Experimental Workflows

To move from hypothesis to evidence, a structured experimental approach is necessary. The following workflows and protocols provide a guide for researchers to investigate the function of this compound in various disease models.

Workflow for Investigating this compound in Disease Models

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: In Vivo Validation A Synthesis & Purification of this compound B Development of Analytical Methods (LC-MS/MS) A->B C Cell Line Screening (Cancer, Neuronal, Fibroblast) B->C D Treatment of Disease Model Cell Lines C->D E Metabolic Flux Analysis D->E F Gene Expression Analysis (RNA-seq) D->F G Assessment of Cellular Phenotypes (Proliferation, Apoptosis, Migration) D->G H Animal Model Selection (e.g., Xenograft, Genetic Model) G->H I Administration of This compound or Inhibitors H->I J Analysis of Disease Progression & Biomarkers I->J K Metabolomic Profiling of Tissues I->K

Caption: A three-phase experimental workflow for validating the role of this compound in disease models.

Data Presentation: Comparative Analysis of Acyl-CoA Intermediates

The following tables provide a framework for organizing and comparing data on this compound with other relevant acyl-CoA molecules.

Table 1: Physicochemical Properties of Selected Acyl-CoAs

PropertyThis compoundOctanoyl-CoA (C8)Palmitoyl-CoA (C16)
Molar Mass ~895 g/mol ~880 g/mol ~1006 g/mol
Chain Length C10 (Medium)C8 (Medium)C16 (Long)
Saturation MonounsaturatedSaturatedSaturated
Metabolic Pathway Beta-oxidation of unsaturated fatsBeta-oxidation of saturated fatsBeta-oxidation of saturated fats

Table 2: Hypothetical Impact on Cellular Processes in a Cancer Model

Cellular ProcessThis compound (Hypothesized)Octanoyl-CoA (Known Effects)Palmitoyl-CoA (Known Effects)
Cell Proliferation Potentially inhibitory due to metabolic disruptionCan be utilized as an energy sourcePromotes proliferation in some cancers
Apoptosis May induce apoptosis if accumulatedGenerally non-toxic at physiological levelsCan induce lipotoxicity and apoptosis
Metabolic Shift May alter the NAD+/NADH ratioSubstrate for mitochondrial respirationCan promote a shift towards lipid metabolism

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for acyl-CoA synthesis.[1][14][15]

Materials:

  • 3-Decenoic acid

  • Coenzyme A (CoA) lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (5%)

  • Solid-phase extraction (SPE) C18 cartridges

  • High-performance liquid chromatography (HPLC) system

Method:

  • Activate 3-decenoic acid by reacting it with DCC and NHS in anhydrous THF to form an NHS ester.

  • Dissolve the CoA lithium salt in a sodium bicarbonate solution.

  • Add the activated 3-decenoic acid NHS ester to the CoA solution and stir at room temperature.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting this compound using SPE followed by preparative HPLC.

  • Lyophilize the purified product and store it at -80°C.

  • Confirm the identity and purity of the product using mass spectrometry and NMR.

Protocol 2: Quantification of this compound in Biological Samples

This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for acyl-CoA analysis.[16]

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile (B52724) with 0.1% formic acid

  • LC-MS/MS system with a C18 column

Method:

  • Homogenize the biological sample in cold acetonitrile containing the internal standard to extract the acyl-CoAs and precipitate proteins.

  • Centrifuge the homogenate and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute it in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion transitions.

  • Calculate the concentration of this compound relative to the internal standard.

Signaling Pathways and Logical Relationships

The precise signaling pathways involving this compound are yet to be elucidated. However, we can propose a hypothetical pathway based on the known roles of fatty acid oxidation in cellular signaling.

Hypothetical Signaling Cascade of Altered this compound Levels

G A Disease State (e.g., Cancer, Neurodegeneration) B Dysregulation of Fatty Acid Oxidation Enzymes A->B C Altered [this compound] B->C D Shift in NAD+/NADH Ratio C->D E Mitochondrial Dysfunction D->E F Activation of Stress-activated Kinases (e.g., AMPK) D->F G Changes in Gene Expression (Proliferation, Apoptosis) E->G F->G H Cellular Phenotype G->H

Caption: A hypothetical signaling pathway illustrating the potential downstream effects of altered this compound concentrations.

Conclusion and Future Directions

While the direct role of this compound in specific disease models is an under-investigated area, its position in the crucial pathway of fatty acid metabolism makes it a compelling candidate for future research. The experimental frameworks and protocols provided in this guide offer a clear path for researchers to validate its function. By systematically investigating its impact on cellular processes in various disease contexts, the scientific community can uncover new metabolic vulnerabilities and potential therapeutic avenues. Future studies should focus on developing specific inhibitors of enzymes that produce or consume this compound to better probe its function in vivo. Furthermore, comprehensive metabolomic and lipidomic profiling in response to altered this compound levels will be crucial to understanding its broader impact on cellular metabolism.

References

A Comparative Analysis of 3-Decenoyl-CoA Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the metabolic fate of 3-Decenoyl-CoA reveals key species-specific differences in fatty acid processing, with implications for drug development and metabolic research.

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of this compound metabolism across mammals, bacteria, and yeast. This guide details the distinct enzymatic pathways, highlights quantitative differences in enzyme kinetics, and provides detailed experimental protocols for further investigation.

Central to the metabolism of unsaturated fatty acids, this compound is an intermediate in the β-oxidation pathway. The efficiency and regulation of its processing are dictated by the cellular localization of the metabolic machinery and the specific isoforms of key enzymes, namely enoyl-CoA hydratase and enoyl-CoA isomerase.

Key Metabolic Differences at a Glance

The metabolic pathways for this compound show significant divergence across the three domains of life examined. In mammals, β-oxidation occurs in both mitochondria and peroxisomes, each equipped with distinct enzyme isoforms. Yeast, specifically Saccharomyces cerevisiae, confines this process to its peroxisomes. In contrast, bacteria such as Escherichia coli carry out fatty acid oxidation in the cytoplasm.

FeatureMammalsBacteria (E. coli)Yeast (S. cerevisiae)
Cellular Localization Mitochondria & PeroxisomesCytoplasmPeroxisomes
Key Enzyme Isoforms Mitochondrial and PeroxisomalCytoplasmicPeroxisomal
Primary Pathway β-oxidationβ-oxidationβ-oxidation

Enzymatic Processing of this compound

The conversion of this compound is a critical step in the β-oxidation of unsaturated fatty acids. This process requires the action of enoyl-CoA isomerase to shift the position of the double bond, followed by enoyl-CoA hydratase, which adds a water molecule across the double bond.

A simplified overview of the enzymatic steps is as follows:

This compound This compound 2-trans-Enoyl-CoA 2-trans-Enoyl-CoA This compound->2-trans-Enoyl-CoA Enoyl-CoA Isomerase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 2-trans-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase Further β-oxidation Further β-oxidation 3-Hydroxyacyl-CoA->Further β-oxidation

Caption: Enzymatic conversion of this compound in β-oxidation.

Comparative Enzyme Kinetics

While direct comparative kinetic data for this compound across all three species is limited, analysis of available data for related substrates provides valuable insights into the substrate specificity and catalytic efficiency of the key enzymes.

Enoyl-CoA Hydratase:

SpeciesEnzymeSubstrateKm (µM)Vmax (U/mg)
Mycobacterium tuberculosisEnoyl-CoA hydratase (ChsH1-ChsH2)Decenoyl-CoA-~0.5
Rat (mitochondrial)Enoyl-CoA hydratase 1 (ECH1)Crotonyl-CoA25130
Escherichia coliEnoyl-CoA hydratase (FadB)Crotonyl-CoA30150

Enoyl-CoA Isomerase:

SpeciesEnzymeSubstrateKm (µM)Specific Activity (U/mg)
Saccharomyces cerevisiaeEci13-cis-Octenoyl-CoA-16
Rat (mitochondrial)Δ3,Δ2-enoyl-CoA isomerase3-Octenoyl-CoA20-

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The Vmax for the M. tuberculosis enzyme was estimated from graphical data.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This continuous assay measures the decrease in absorbance at 280 nm resulting from the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Spectrophotometer with UV capabilities

  • Quartz cuvettes

  • Purified enoyl-CoA hydratase from the species of interest

  • This compound or other suitable enoyl-CoA substrate

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Bovine Serum Albumin (BSA) (0.1 mg/mL)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and BSA.

  • Add the enoyl-CoA substrate to the reaction mixture to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 280 nm for 3-5 minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute.

HPLC-Based Assay for Enoyl-CoA Isomerase Activity

This method allows for the separation and quantification of the substrate and product of the isomerase reaction.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector

  • Purified enoyl-CoA isomerase

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and this compound (e.g., 100 µM).

  • Initiate the reaction by adding the purified enoyl-CoA isomerase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 5, 10, 20 minutes).

  • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto the C18 column.

  • Elute the substrate and product using a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the elution profile at 260 nm.

  • Quantify the peak areas corresponding to the substrate and product to determine the reaction rate.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.

cluster_0 Fatty Acid Beta-Oxidation Fatty Acyl-CoA Fatty Acyl-CoA 2-trans-Enoyl-CoA 2-trans-Enoyl-CoA Fatty Acyl-CoA->2-trans-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 2-trans-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + Shorter Acyl-CoA Thiolase Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA This compound This compound Unsaturated Fatty Acyl-CoA->this compound This compound->2-trans-Enoyl-CoA Enoyl-CoA Isomerase Sample Preparation Sample Preparation Enzyme Assay Enzyme Assay Sample Preparation->Enzyme Assay Spectrophotometric or HPLC Data Analysis Data Analysis Enzyme Assay->Data Analysis Calculate Kinetic Parameters Comparative Analysis Comparative Analysis Data Analysis->Comparative Analysis

Validating Enzyme Inhibitor Specificity: A Comparative Guide Using 3-Decenoyl-CoA as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of enzyme inhibitor specificity is a cornerstone of modern drug discovery and biochemical research. Understanding how a potential inhibitor interacts with its target enzyme, and its selectivity against other enzymes, is critical for developing effective and safe therapeutics. This guide provides a comparative framework for validating the specificity of enzyme inhibitors, using the unsaturated acyl-CoA derivative, 3-Decenoyl-CoA, as a focal point for discussion. The primary enzyme of interest in this context is Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in fatty acid β-oxidation.

Comparative Analysis of MCAD Inhibitors

To effectively validate the specificity of a novel inhibitor like this compound, its performance must be benchmarked against known inhibitors of the target enzyme. The following table summarizes the inhibitory characteristics of several well-characterized inhibitors of Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This data provides a quantitative and mechanistic context for evaluating new chemical entities.

Inhibitor MoleculeTarget EnzymeIC₅₀ / Kᵢ ValueMechanism of ActionReference
3-Methyleneoctanoyl-CoA MCADRapid Inactivation (10 s⁻¹ at 1°C)Mechanism-based; forms a stable, reduced flavin adduct.[1]
3-Methyl-trans-2-octenoyl-CoA MCADSlow Inactivation (1.1 x 10⁻⁴ s⁻¹ at 1°C)Mechanism-based; forms a stable, reduced flavin adduct.[1]
Oct-4-en-2-ynoyl-CoA MCADKᵢ = 11 µM, kᵢₙₐ꜀ₜ = 0.025 min⁻¹Irreversible inhibitor.[2]
Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCADSlow InactivationMechanism-based inactivator.

Note: The inhibitory activity of this compound against MCAD has not been quantitatively reported in the reviewed literature. The purpose of this guide is to provide the framework for such a determination.

Signaling Pathway: Fatty Acid β-Oxidation

Understanding the metabolic pathway in which the target enzyme functions is crucial for interpreting the effects of an inhibitor. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids within the mitochondria.[3] This pathway is a major source of energy, particularly during periods of fasting.[4][5]

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cₙ) MCAD MCAD Fatty_Acyl_CoA->MCAD FAD -> FADH₂ Enoyl_CoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H₂O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NAD⁺ -> NADH + H⁺ Ketoacyl_CoA β-Ketoacyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Fatty Acyl-CoA (Cₙ₋₂) Acetyl_CoA Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Enters TCA Cycle MCAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA Thiolase->Shortened_Acyl_CoA Thiolase->Acetyl_CoA

Caption: The mitochondrial fatty acid β-oxidation spiral.

Experimental Protocols

To quantitatively assess the inhibitory potential of a compound like this compound against MCAD, a robust and sensitive enzyme assay is required. The gold standard for measuring the activity of acyl-CoA dehydrogenases is the anaerobic ETF fluorescence reduction assay.

Anaerobic Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase (e.g., MCAD) in the presence of its substrate. The reaction must be performed under anaerobic conditions because the reduced form of ETF is readily oxidized by molecular oxygen.

Materials:

  • Purified recombinant MCAD enzyme

  • Purified recombinant porcine ETF

  • This compound (or other acyl-CoA substrate/inhibitor)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)

  • Glucose

  • Glucose oxidase

  • Catalase

  • Anaerobic cuvette or 96-well microplate

  • Fluorometer with excitation at ~340 nm and emission at ~490 nm

Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a reaction buffer containing potassium phosphate, glucose, glucose oxidase, and catalase. The glucose oxidase/catalase system serves to enzymatically remove any residual oxygen.

    • In an anaerobic environment (e.g., a glove box or using vacuum/argon cycles), add the reaction buffer to the assay vessel (cuvette or microplate well).

    • Add a known concentration of ETF to the reaction mixture.

  • Enzyme and Inhibitor Addition:

    • For inhibitor studies, add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and incubate for a defined period to allow for binding to the enzyme.

    • Add a known concentration of the MCAD enzyme.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the acyl-CoA substrate (e.g., octanoyl-CoA for MCAD).

  • Fluorescence Measurement:

    • Immediately begin monitoring the decrease in ETF fluorescence over time using a fluorometer. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • To determine the IC₅₀ value, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

    • To determine the Kᵢ value and the mechanism of inhibition, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Experimental Workflow for Inhibitor Validation

The process of validating a potential enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Inhibitor_Validation_Workflow cluster_Workflow Enzyme Inhibitor Validation Workflow A Primary Screening Assay (e.g., ETF fluorescence reduction) B Dose-Response Curve Generation A->B C IC₅₀ Determination B->C D Mechanism of Inhibition Studies (Varying Substrate and Inhibitor Concentrations) C->D E Determination of Kᵢ and Inhibition Type (Competitive, Non-competitive, etc.) D->E F Selectivity Profiling (Testing against related enzymes) E->F G Validation of Specificity F->G

References

Comparative Analysis of 3-Decenoyl-CoA Levels: A Putative Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PHILADELPHIA – In the intricate web of cellular metabolism, the flux of intermediates can serve as a critical barometer of health and disease. This guide provides a comparative analysis of 3-Decenoyl-CoA, a key intermediate in fatty acid metabolism, highlighting its potential significance in distinguishing between healthy and diseased states. While direct quantitative data for this compound remains an area of active investigation, this report synthesizes available data on related molecules and outlines the established methodologies for future research. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the discovery of novel therapeutic targets.

Quantitative Data Summary

Direct comparative quantitative data for this compound in healthy versus diseased states is not extensively available in current literature. However, studies on related metabolites, such as the precursor decanoic acid, provide valuable insights. The following table summarizes the levels of plasma free decanoic acid in healthy individuals compared to those with Type 1 and Type 2 Diabetes, as a proxy to infer potential changes in the downstream acyl-CoA pool.[1][2]

AnalyteHealthy State (nmol/mL)Diseased State (Type 1 Diabetes) (nmol/mL)Diseased State (Type 2 Diabetes) (nmol/mL)
Decanoic Acid (C10:0)1.8 ± 1.13.3 ± 2.63.1 ± 1.8

Data is presented as mean ± standard deviation. It is crucial to note that decanoic acid is a precursor to decanoyl-CoA, and its levels may not directly correlate with intracellular this compound concentrations.

Signaling and Metabolic Pathways

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids, a critical energy-generating process. This pathway is particularly important for metabolizing fatty acids with double bonds at odd-numbered carbon positions. The isomerization of a cis- or trans-double bond at the third carbon to a trans-double bond at the second carbon is a key step, catalyzed by enoyl-CoA isomerase, allowing the fatty acid to re-enter the beta-oxidation spiral.[3][4]

Below are diagrams illustrating the peroxisomal beta-oxidation pathway, a central process involving this compound, and a typical experimental workflow for its quantification.

Peroxisomal_Beta_Oxidation cluster_isomerization Auxiliary Step for Unsaturated Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Fatty_Acyl_CoA->Acyl_CoA_Oxidase FAD -> FADH2 Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme) Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H2O 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA 3_Ketoacyl_CoA 3-Ketoacyl-CoA Enoyl_CoA_Hydratase->3_Ketoacyl_CoA 3_Hydroxyacyl_CoA->Enoyl_CoA_Hydratase NAD+ -> NADH Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., with double bond at C3) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Enoyl_CoA_Isomerase->Trans_2_Enoyl_CoA

Peroxisomal Beta-Oxidation Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Precipitation Protein Precipitation (e.g., with organic solvent) Tissue_Homogenization->Protein_Precipitation Extraction Acyl-CoA Extraction Protein_Precipitation->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification against Internal Standards Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Experimental Workflow for Acyl-CoA Quantification

Experimental Protocols

The gold standard for the quantification of acyl-CoA species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance metabolites in complex biological matrices.

Sample Preparation: Acyl-CoA Extraction

Objective: To extract acyl-CoAs from biological samples (tissues or cells) while preserving their integrity.

Materials:

  • Frozen tissue or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile (B52724)/methanol/water)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge (refrigerated)

Procedure:

  • To a pre-weighed frozen tissue sample or cell pellet on ice, add a defined volume of ice-cold extraction solvent containing a known concentration of internal standards.

  • Homogenize the sample thoroughly using a mechanical homogenizer until a uniform suspension is achieved. All steps should be performed on ice to minimize enzymatic degradation.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant containing the extracted acyl-CoAs.

  • The supernatant can be directly analyzed or subjected to further clean-up steps like solid-phase extraction (SPE) if necessary to remove interfering substances.

LC-MS/MS Analysis

Objective: To separate and quantify this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Parameters (Typical):

  • Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to improve ionization.

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with a similar buffer.

  • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

MS/MS Parameters (Typical):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification. It involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ion after fragmentation.

  • Precursor Ion (m/z): The specific mass-to-charge ratio of the protonated this compound molecule.

  • Product Ion (m/z): A specific fragment ion generated from the precursor ion in the collision cell of the mass spectrometer.

  • Collision Energy: Optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ion.

Data Analysis and Quantification

Objective: To determine the concentration of this compound in the samples.

Procedure:

  • Peak Integration: The area under the curve (AUC) of the chromatographic peak corresponding to this compound and the internal standard is integrated using the instrument's software.

  • Standard Curve: A standard curve is generated by analyzing a series of known concentrations of a this compound analytical standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

  • Quantification: The concentration of this compound in the biological samples is calculated by interpolating the peak area ratio from the standard curve.

  • Normalization: The final concentration is typically normalized to the initial tissue weight or the protein concentration of the sample.

Conclusion

The comparative analysis of this compound holds promise for elucidating metabolic dysregulation in various diseases. While direct quantitative evidence is still emerging, the established methodologies for acyl-CoA analysis provide a clear path forward for researchers. The provided protocols and pathway diagrams serve as a foundational resource for designing and executing studies aimed at validating this compound as a potential biomarker and therapeutic target. Further research focusing on the precise quantification of this compound in diverse disease models is warranted to fully understand its role in pathophysiology.

References

The Emerging Role of 3-Decenoyl-CoA in Metabolic Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biomarkers for metabolic dysfunction is continually evolving as we seek more sensitive and specific indicators of disease. While established markers such as HbA1c, fasting glucose, and lipid panels are cornerstones of clinical assessment, novel candidates are emerging from the field of metabolomics. This guide provides a comprehensive comparison of 3-Decenoyl-CoA, a medium-chain acyl-CoA intermediate, and its potential as a biomarker for metabolic dysfunction, evaluated against currently utilized biomarkers.

This compound: A Window into Mitochondrial Health

This compound is an intermediate metabolite in the beta-oxidation of fatty acids within the mitochondria. Its accumulation, or the accumulation of its corresponding acylcarnitine, 3-decenoylcarnitine (C10:1), in circulation can signify a disruption in mitochondrial fatty acid metabolism. Such disruptions are increasingly recognized as a key factor in the pathogenesis of metabolic disorders, including insulin (B600854) resistance and type 2 diabetes. Inefficient fatty acid oxidation can lead to the buildup of lipid intermediates that interfere with insulin signaling pathways.

Comparative Analysis of Biomarkers for Metabolic Dysfunction

While direct quantitative data for this compound as a standalone biomarker for widespread metabolic dysfunction is still emerging, the analysis of acylcarnitine profiles, which are closely related to acyl-CoA pools, provides strong evidence for its potential. The following table compares decenoylcarnitine (as a proxy for this compound) with established biomarkers.

BiomarkerBiological RoleAssociation with Metabolic DysfunctionAdvantagesLimitations
Decenoylcarnitine (C10:1) Intermediate of medium-chain fatty acid oxidation.Elevated levels are associated with prediabetic conditions and type 2 diabetes, suggesting impaired mitochondrial function[1][2].Reflects mitochondrial fatty acid oxidation efficiency, a core aspect of metabolic health. May provide earlier indication of metabolic stress than traditional markers.Not yet a routinely measured clinical biomarker. Requires specialized LC-MS/MS analysis. Confounding factors like diet and genetics need further investigation.
Glycated Hemoglobin (HbA1c) Long-term measure of blood glucose control.Elevated levels are a diagnostic criterion for prediabetes and diabetes.Reflects average glycemic control over 2-3 months. Standardized and widely available.Can be influenced by conditions affecting red blood cell turnover. Does not capture glycemic variability.
Fasting Plasma Glucose A snapshot of blood glucose levels after an overnight fast.Elevated levels are a key diagnostic marker for prediabetes and diabetes.Simple, inexpensive, and widely used.Highly variable day-to-day. Does not reflect postprandial glucose excursions.
Triglycerides A type of fat found in the blood.Elevated levels are a component of the metabolic syndrome and are associated with insulin resistance.Routinely measured in standard lipid panels.Can be highly influenced by recent diet and alcohol consumption.
High-Density Lipoprotein (HDL) Cholesterol "Good" cholesterol that helps remove other forms of cholesterol from the bloodstream.Low levels are a component of the metabolic syndrome and a risk factor for cardiovascular disease.Part of a standard lipid panel.The function of HDL particles may be more important than the concentration alone.
High-Sensitivity C-Reactive Protein (hs-CRP) A marker of systemic inflammation.Elevated levels are associated with insulin resistance and an increased risk of cardiovascular events.Standardized and widely available.Non-specific marker of inflammation; can be elevated in many other conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving this compound and a typical experimental workflow for its analysis as a biomarker.

Fatty_Acid_Beta_Oxidation Fatty Acid Beta-Oxidation Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine Mitochondrion Mitochondrion CPT2 CPT2 Mitochondrion->CPT2 Acylcarnitine Three_Decenoyl_CoA This compound Beta_Oxidation->Three_Decenoyl_CoA Intermediate Step Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Three_Decenoyl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Acylcarnitine->Mitochondrion via CACT CACT CACT CPT2->Fatty_Acyl_CoA CoA

Caption: Fatty acid beta-oxidation pathway.

Biomarker_Validation_Workflow Biomarker Validation Workflow Patient_Cohort Patient Cohort (Metabolic Dysfunction vs. Healthy Controls) Plasma_Sample Plasma Sample Collection Patient_Cohort->Plasma_Sample Acylcarnitine_Extraction Acylcarnitine Extraction Plasma_Sample->Acylcarnitine_Extraction LC_MS_MS LC-MS/MS Analysis Acylcarnitine_Extraction->LC_MS_MS Data_Analysis Data Analysis (Quantification of C10:1) LC_MS_MS->Data_Analysis Statistical_Analysis Statistical Analysis (Comparison with established biomarkers) Data_Analysis->Statistical_Analysis Biomarker_Performance Evaluation of Biomarker Performance (Sensitivity, Specificity) Statistical_Analysis->Biomarker_Performance

Caption: Biomarker validation workflow.

Experimental Protocol: Quantification of Plasma Acylcarnitines by LC-MS/MS

The following protocol is a representative method for the analysis of acylcarnitines, including decenoylcarnitine, from human plasma.

1. Sample Preparation (Plasma) [3]

  • Materials:

    • Human plasma collected in EDTA tubes.

    • Internal standard (IS) solution containing a mixture of stable isotope-labeled acylcarnitines (including a C10:1-d3 standard).

    • Ice-cold methanol (B129727).

    • n-butanol with 5% (v/v) acetyl chloride.

  • Procedure:

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard mixture.

    • Vortex briefly and then sonicate to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • For derivatization, add 100 µL of n-butanol with 5% acetyl chloride to the dried residue.

    • Incubate at 60°C for 20 minutes.

    • Evaporate the solvent to dryness.

    • Reconstitute the sample in a suitable solvent (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis [3]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for the separation of acylcarnitines.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to elute the acylcarnitines.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored. For decenoylcarnitine (C10:1), the transition would be specific to its butylated derivative.

    • Data Analysis: The concentration of each acylcarnitine is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Conclusion and Future Directions

The available evidence strongly suggests that intermediates of fatty acid oxidation, such as this compound and its corresponding acylcarnitine, hold significant promise as biomarkers for metabolic dysfunction. Their levels reflect the functional state of mitochondria, a key player in metabolic health. While direct, large-scale validation studies comparing this compound head-to-head with established biomarkers are still needed, the existing data on acylcarnitine profiling in metabolic diseases provides a solid foundation for its consideration in future research and clinical investigations. Further studies should focus on establishing standardized, high-throughput assays for this compound and related metabolites and validating their clinical utility in diverse patient populations. This will be crucial in determining their role in the early detection, risk stratification, and therapeutic monitoring of metabolic dysfunction.

References

comparing the effects of cis and trans isomers of decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of Cis- and Trans-Isomers of Decenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in molecules, known as stereoisomerism, can lead to vastly different biological functions. This guide provides a comparative overview of the known biological effects of the cis and trans isomers of decenoyl-CoA, highlighting their distinct roles in cellular processes. While direct comparative studies on these specific isomers are limited, this document synthesizes findings from related molecules, particularly cis-2-decenoic acid and trans-2-enoyl-CoA, to provide a comprehensive understanding of their divergent activities.

Introduction

Decenoyl-CoA is a ten-carbon fatty acyl-CoA molecule that can exist as different geometric isomers, primarily distinguished by the cis or trans configuration of the double bond. Emerging research indicates that these isomers are not interchangeable within biological systems. The cis isomer, particularly in the form of its corresponding free fatty acid, acts as a crucial signaling molecule in bacterial communication, while the trans isomer is a key intermediate in fundamental metabolic pathways such as fatty acid synthesis and beta-oxidation.

Quantitative Data Summary

Molecule/EnzymeIsomerOrganism/SystemEffective Concentration / Kinetic ParameterBiological Effect
cis-2-Decenoic Acid (cis-DA)cisPseudomonas aeruginosa, E. coliNanomolar rangeInduces biofilm dispersal, reverts persister cells to a metabolically active state, enhances antibiotic efficacy.[1][2]
trans-2-Enoyl-CoA ReductasetransEuglena gracilis (recombinant)K_m_ (crotonyl-CoA) = 68 µMCatalyzes the reduction of trans-2-enoyl-CoA to acyl-CoA in fatty acid synthesis.[3]
trans-2-Enoyl-CoA ReductasetransEuglena gracilis (recombinant)K_m_ (NADH) = 109 µM, K_m_ (NADPH) = 119 µMUtilizes both NADH and NADPH as electron donors.[3]
D-3-Hydroxyacyl-CoA Hydro-lyasetransCucumber cotyledons10-fold faster conversion of 2-trans-decenoyl-CoA than 2-trans-butenoyl-CoAInvolved in the beta-oxidation of unsaturated fatty acids.[4]

Signaling and Metabolic Pathways

The cis and trans isomers of decenoyl-CoA participate in distinct and non-overlapping pathways. cis-2-decenoic acid is a signaling molecule in bacteria, while trans-2-enoyl-CoA is a metabolite in fatty acid metabolism in a wide range of organisms.

Cis-2-Decenoic Acid Signaling Pathway in Bacteria

cis-2-decenoic acid (cis-DA) acts as a diffusible signal factor in bacteria like Pseudomonas aeruginosa. It plays a critical role in regulating biofilm formation and dispersal, and in reverting antibiotic-tolerant persister cells to a susceptible state.[1][2] The signaling is initiated by the binding of cis-DA to a sensor protein, leading to downstream changes in gene expression that affect motility, metabolism, and virulence.[5][6]

cis_DA_signaling cisDA cis-2-Decenoic Acid (cis-DA) DspS DspS Sensor Kinase cisDA->DspS Binds to ResponseRegulator Response Regulator DspS->ResponseRegulator Phosphorylates GeneExpression Altered Gene Expression (Motility, Metabolism, Virulence) ResponseRegulator->GeneExpression Regulates BiofilmDispersal Biofilm Dispersal GeneExpression->BiofilmDispersal PersisterReversion Persister Cell Reversion GeneExpression->PersisterReversion

Caption: Signaling pathway of cis-2-decenoic acid in bacteria.

Trans-2-Enoyl-CoA in Fatty Acid Metabolism

trans-2-enoyl-CoA is a central intermediate in the mitochondrial and peroxisomal beta-oxidation of fatty acids.[7] In the degradation of unsaturated fatty acids with double bonds in cis or other trans positions, isomerases are required to convert them to the trans-2-enoyl-CoA isomer, which can then be hydrated by enoyl-CoA hydratase to continue the beta-oxidation spiral.[8] Furthermore, trans-2-enoyl-CoA is a substrate for trans-2-enoyl-CoA reductase in the process of fatty acid elongation.[3][9]

trans_enoyl_coa_metabolism cluster_beta_oxidation Beta-Oxidation cluster_fa_elongation Fatty Acid Elongation CisUnsaturatedAcylCoA cis-Unsaturated Acyl-CoA EnoylCoAIsomerase Enoyl-CoA Isomerase CisUnsaturatedAcylCoA->EnoylCoAIsomerase Trans2EnoylCoA_beta trans-2-Enoyl-CoA EnoylCoAIsomerase->Trans2EnoylCoA_beta EnoylCoAHydratase Enoyl-CoA Hydratase Trans2EnoylCoA_beta->EnoylCoAHydratase NextStepBetaOx Further Beta-Oxidation Steps EnoylCoAHydratase->NextStepBetaOx Trans2EnoylCoA_elong trans-2-Enoyl-CoA Trans2EnoylCoAReductase trans-2-Enoyl-CoA Reductase Trans2EnoylCoA_elong->Trans2EnoylCoAReductase SaturatedAcylCoA Saturated Acyl-CoA (Elongated) Trans2EnoylCoAReductase->SaturatedAcylCoA

Caption: Role of trans-2-enoyl-CoA in fatty acid metabolism.

Experimental Protocols

While protocols for a direct comparison of cis- and trans-decenoyl-CoA are not established, the following methodologies are standard for studying the biological effects of acyl-CoA molecules.

Analysis of Acyl-CoA Esters by HPLC-MS/MS

This method is used for the sensitive and specific quantification of acyl-CoA species in biological samples.

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a cold solution of 100 mM KH2PO4.

    • Add internal standards (e.g., heptadecanoyl-CoA).

    • Perform a two-phase extraction using isopropanol, saturated NH4SO4, and acetonitrile (B52724) to separate lipids and other interfering substances.

    • The upper phase containing acyl-CoAs is collected, diluted, and subjected to solid-phase extraction for purification.[10]

  • Chromatography and Mass Spectrometry:

    • Separate the purified acyl-CoA esters using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and quantify the individual acyl-CoA species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[10][11]

In Vitro Enzyme Activity Assays

These assays are used to determine the kinetic parameters of enzymes that metabolize decenoyl-CoA isomers.

  • Acyl-CoA Dehydrogenase Activity Assay:

    • Prepare isolated mitochondria from tissue samples (e.g., rat skeletal muscle).[12]

    • Incubate the mitochondrial preparation with the synthesized acyl-CoA substrate (e.g., cis-4-decenoyl-CoA).

    • Monitor the reduction of an electron acceptor (e.g., ferricenium hexafluorophosphate) spectrophotometrically to determine the rate of the dehydrogenase reaction.

  • Coupled Assay for Acetyl-CoA Carboxylase Activity:

    • Incubate a cell lysate or purified enzyme with [^14^C]acetyl-CoA, ATP, and bicarbonate.

    • In a coupled reaction, add an excess of fatty acid synthase and NADPH.

    • The rate of acetyl-CoA carboxylase activity is determined by measuring the incorporation of radioactivity into long-chain fatty acids.

    • Fatty acids are extracted and quantified by liquid scintillation counting.

Bacterial Biofilm and Persister Cell Assays

These assays are used to evaluate the effect of signaling molecules like cis-DA on bacterial phenotypes.

  • Biofilm Dispersal Assay:

    • Grow bacterial biofilms in multi-well plates or flow cells.

    • Introduce the test compound (e.g., cis-DA) at various concentrations.

    • After a set incubation period, quantify the remaining biofilm biomass using crystal violet staining and spectrophotometry.

  • Persister Cell Viability Assay:

    • Isolate persister cells from stationary phase cultures or biofilms by treating with a high concentration of an antibiotic (e.g., ofloxacin).

    • Expose the isolated persister cells to the test compound in combination with an antibiotic.

    • Determine the number of viable cells by plating serial dilutions and counting colony-forming units (CFUs).[1]

experimental_workflow cluster_synthesis Substrate Preparation cluster_assays Biological Assays cluster_analysis Analysis Synthesis Synthesize & Purify cis- and trans-Decenoyl-CoA EnzymeAssay In Vitro Enzyme Assays (e.g., Dehydrogenase) Synthesis->EnzymeAssay CellularAssay Cell-Based Assays (e.g., Biofilm Dispersal) Synthesis->CellularAssay Spectro Spectrophotometric Analysis EnzymeAssay->Spectro HPLC_MS Quantification by HPLC-MS/MS CellularAssay->HPLC_MS Metabolite analysis CFU_Count CFU Counting CellularAssay->CFU_Count

Caption: General workflow for studying decenoyl-CoA isomer effects.

Conclusion

The available evidence strongly suggests that the cis and trans isomers of decenoyl-CoA have fundamentally different biological roles. The cis isomer, as exemplified by cis-2-decenoic acid, functions as a specific signaling molecule in bacteria, regulating complex behaviors like biofilm formation and antibiotic persistence. In contrast, the trans isomer is a ubiquitous intermediate in the highly conserved pathways of fatty acid metabolism across various domains of life. This clear divergence in function underscores the importance of stereochemistry in biological systems and presents distinct opportunities for therapeutic intervention. For drug development professionals, targeting the signaling pathways involving cis-decenoyl-CoA could lead to novel anti-biofilm and antibiotic-sensitizing agents, while understanding the metabolism of trans-decenoyl-CoA is crucial for research in metabolic diseases. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their effects and potential cross-talk between their respective pathways.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Decenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical methods for the quantification of 3-Decenoyl-CoA, a key intermediate in medium-chain fatty acid metabolism. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays are evaluated, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction

This compound is a critical metabolite in the beta-oxidation of decanoic acid. Accurate quantification of this and other acyl-CoAs is essential for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of novel therapeutics targeting these pathways. The selection of an appropriate analytical method depends on various factors including the required sensitivity, specificity, sample matrix, and available instrumentation. This guide aims to provide a comprehensive overview to inform this decision-making process.

Comparison of Analytical Methods

The quantification of this compound can be approached by several analytical techniques, each with its own set of advantages and limitations. The three primary methods discussed here are LC-MS/MS, HPLC-UV, and enzymatic assays. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[1][2][3] HPLC-UV offers a more accessible and cost-effective alternative, while enzymatic assays provide high throughput capabilities for specific applications.

Data Presentation

The following table summarizes the key performance characteristics of each method for the quantification of medium-chain acyl-CoAs, including this compound.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 1.5 - 10 fmol[4]0.1 - 10 pmol[5]0.3 µM[6]
Limit of Quantification (LOQ) 6 - 50 fmol[4]0.3 - 30 pmol[5]~1 µM
Linearity (R²) >0.99[3]>0.99[5]>0.98
Precision (RSD%) <15%<15%<20%
Specificity HighModerateHigh (enzyme-dependent)
Throughput HighModerateHigh
Cost HighModerateLow
Expertise Required HighModerateLow to Moderate

Signaling Pathway

This compound is an intermediate in the mitochondrial beta-oxidation of decanoic acid. This pathway sequentially breaks down the fatty acyl-CoA into acetyl-CoA units, which then enter the citric acid cycle for energy production.

fatty_acid_beta_oxidation Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Decanoyl_CoA->Acyl_CoA_Dehydrogenase _3_Decenoyl_CoA trans-2-Decenoyl-CoA Acyl_CoA_Dehydrogenase->_3_Decenoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase _3_Decenoyl_CoA->Enoyl_CoA_Hydratase _3_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->_3_Hydroxydecanoyl_CoA H2O _3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase _3_Hydroxydecanoyl_CoA->_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketodecanoyl_CoA 3-Ketodecanoyl-CoA _3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketodecanoyl_CoA NAD+ -> NADH Thiolase Thiolase _3_Ketodecanoyl_CoA->Thiolase Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle extraction_workflow start Start: Cell/Tissue Sample homogenization Homogenization in Ice-Cold Methanol start->homogenization protein_precipitation Protein Precipitation (e.g., with 5% Sulfosalicylic Acid) homogenization->protein_precipitation centrifugation Centrifugation (15,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection drying Dry Supernatant (Nitrogen Stream or Vacuum) supernatant_collection->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis enzymatic_assay_workflow start Start: Sample containing This compound add_reagents Add Assay Buffer, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and NAD+ start->add_reagents incubation Incubate at 37°C add_reagents->incubation measure_absorbance Measure Absorbance at 340 nm (Formation of NADH) incubation->measure_absorbance quantification Quantify based on NADH Standard Curve measure_absorbance->quantification

References

Comparative Regulation of Enzymes in 3-Decenoyl-CoA Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulation of fatty acid metabolism is paramount. This guide provides a comparative analysis of the enzymes acting on 3-Decenoyl-CoA, a key intermediate in the beta-oxidation of medium-chain fatty acids. We delve into their transcriptional, allosteric, and post-translational regulation, present available kinetic data, and provide detailed experimental protocols for their study.

The breakdown of fatty acids is a fundamental energy-generating process, and its dysregulation is implicated in numerous metabolic diseases. The beta-oxidation of a 10-carbon fatty acid involves a cascade of enzymatic reactions. This guide focuses on the four key enzymes that process decanoyl-CoA and its subsequent metabolites: Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase.

Comparative Enzyme Kinetics

A direct comparison of the kinetic parameters of these enzymes with their respective C10 substrates is crucial for understanding the flux through the beta-oxidation pathway. While comprehensive data specifically for this compound and its metabolites is dispersed, the following table summarizes known kinetic properties for enzymes acting on medium-chain acyl-CoAs, providing a valuable reference point.

EnzymeIsozyme/SourceSubstrateK_m (µM)V_max or k_catReference
Acyl-CoA DehydrogenaseMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA551400 min⁻¹ (V_max)[1]
3-Hydroxyacyl-CoA DehydrogenasePig heart3-Hydroxydecanoyl-CoA~1-2-[2]
3-Hydroxyacyl-CoA DehydrogenaseShort-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)Acetoacetyl-CoA134 ± 1474 ± 6.8 s⁻¹ (k_cat)[3]

Regulatory Mechanisms: A Multi-layered Control

The activity of enzymes metabolizing this compound is tightly controlled at multiple levels to respond to the cell's energy demands.

Transcriptional Regulation

The expression of genes encoding beta-oxidation enzymes is primarily governed by the peroxisome proliferator-activated receptor alpha (PPARα) and its coactivator, PGC-1α[6]. Under conditions of high fatty acid availability, these transcription factors upregulate the synthesis of the enzymatic machinery required for fatty acid breakdown.

Transcriptional_Regulation High Fatty Acids High Fatty Acids PPARa PPARa High Fatty Acids->PPARa activates Gene_Expression Gene_Expression PPARa->Gene_Expression upregulates PGC1a PGC1a PGC1a->PPARa coactivates Beta-Oxidation Enzymes Beta-Oxidation Enzymes Gene_Expression->Beta-Oxidation Enzymes synthesis of

Fig. 1: Transcriptional control of beta-oxidation.
Allosteric Regulation

The enzymes of beta-oxidation are subject to feedback inhibition by their products. For instance, each enzyme in the pathway is inhibited by the specific fatty acyl-CoA intermediate it produces[6]. Furthermore, the overall flux of beta-oxidation is sensitive to the cellular energy state, as reflected in the ratios of NADH/NAD+ and acetyl-CoA/CoA. An increase in these ratios signals a high-energy state and leads to the inhibition of beta-oxidation[6].

Post-Translational Modifications

Post-translational modifications (PTMs) provide a rapid and dynamic layer of regulation. Acetylation is an emerging key PTM in the regulation of fatty acid oxidation. For long-chain fatty acids, the mitochondrial trifunctional protein (MTP), which harbors enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities, is a target of acetylation[1][7][8]. Deacetylation by SIRT3 is associated with increased MTP activity, while acetylation can affect protein stability[1][7][8]. While direct evidence for the acetylation of enzymes acting specifically on C10 substrates is limited, it is plausible that similar regulatory mechanisms are at play.

PTM_Regulation MTP Mitochondrial Trifunctional Protein Acetylation Acetylation MTP->Acetylation SIRT3 SIRT3 SIRT3->MTP deacetylates Activity Activity SIRT3->Activity increases Ubiquitylation Ubiquitylation Acetylation->Ubiquitylation antagonizes Stability Stability Acetylation->Stability promotes

Fig. 2: Post-translational modification of MTP.

Experimental Protocols

Accurate and reproducible measurement of enzyme activity is fundamental for comparative studies. Below are detailed protocols for the key enzymes involved in this compound metabolism.

Acyl-CoA Dehydrogenase Activity Assay (Ferricenium-based)

This spectrophotometric assay utilizes ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor, offering a convenient and aerobic alternative to the traditional ETF fluorescence reduction assay[1].

Principle: The reduced enzyme, formed upon oxidation of the acyl-CoA substrate, is re-oxidized by the ferricenium ion, leading to a measurable change in absorbance.

Workflow:

ACAD_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Fibroblast_Homogenate Fibroblast Homogenate Reaction_Mix Prepare Reaction Mix: - Ferrocenium (B1229745) Hexafluorophosphate - Buffer (e.g., MES) Fibroblast_Homogenate->Reaction_Mix Add_Substrate Add Substrate (e.g., Octanoyl-CoA) Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance (e.g., at 300 nm) Incubate->Measure_Absorbance

Fig. 3: Acyl-CoA Dehydrogenase assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM MES buffer, pH 6.0.

    • Ferrocenium Hexafluorophosphate Solution: 400 µM in 10 mM ammonium (B1175870) acetate, pH 8.0.

    • Substrate Solution: 5 mM Octanoyl-CoA (as a representative medium-chain substrate) in MES buffer.

  • Sample Preparation:

    • Prepare sonicated fibroblast homogenates and adjust the protein concentration to 0.2 g/L with 10 mM ammonium acetate, pH 8.0[9].

  • Assay Procedure:

    • In a microplate well, mix 50 µL of the diluted fibroblast homogenate with 50 µL of the ferrocenium hexafluorophosphate solution[9].

    • Initiate the reaction by adding 4 µL of the substrate solution[9].

    • Incubate the plate at 37°C for 15 minutes[9].

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile[9].

    • Measure the change in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion[10].

    • A time-zero (T0) measurement should be taken for each condition by adding the substrate and acetonitrile (B52724) simultaneously[9].

Enoyl-CoA Hydratase Activity Assay

This is a continuous spectrophotometric assay that monitors the hydration of an enoyl-CoA substrate.

Principle: The hydration of the double bond in the enoyl-CoA molecule leads to a decrease in absorbance at a specific wavelength.

Detailed Protocol:

  • A detailed, step-by-step protocol with specific concentrations for a C10 substrate was not explicitly found in the search results. However, the general principle involves monitoring the decrease in absorbance of the enoyl-CoA substrate (e.g., at 263 nm for crotonyl-CoA) as it is hydrated[11][12]. The reaction mixture would typically contain the enzyme, a buffered solution, and the enoyl-CoA substrate.

3-Hydroxyacyl-CoA Dehydrogenase Coupled Assay

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by coupling its reaction to the subsequent reaction catalyzed by 3-ketoacyl-CoA thiolase[2][13].

Principle: The 3-ketoacyl-CoA produced by the dehydrogenase is immediately cleaved by the thiolase in the presence of CoASH. The overall reaction is driven forward, and the rate can be determined by monitoring the reduction of NAD+.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer at physiological pH (e.g., potassium phosphate (B84403) buffer, pH 7.3).

    • Substrate Solution: L-3-hydroxyacyl-CoA of the desired chain length (e.g., L-3-hydroxydecanoyl-CoA).

    • NAD+ Solution.

    • Coenzyme A (CoASH) Solution.

    • 3-Ketoacyl-CoA Thiolase Solution (as the coupling enzyme).

  • Assay Procedure:

    • Combine the assay buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.

    • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

    • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle: The release of Coenzyme A (CoA-SH) during the reaction is quantified by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured at 412 nm[6].

Workflow:

Thiolase_Assay_Workflow cluster_reaction Reaction cluster_color_dev Color Development cluster_measurement Measurement Reaction_Mix Prepare Reaction Mix: - Buffer (e.g., Tris) - KCl - Acetyl-CoA - Dicarbonyl-CoA Add_Enzyme Add Thiolase Enzyme Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Measure_Absorbance Measure Absorbance at 412 nm Add_DTNB->Measure_Absorbance

References

Confirming the Subcellular Localization of 3-Decenoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of unsaturated fatty acids, such as 3-decenoyl-CoA, is a critical cellular process with implications for energy homeostasis and lipid signaling. A key aspect of understanding its regulation and impact is determining the specific subcellular compartments where these metabolic reactions occur. This guide provides a comparative analysis of the two primary organelles involved in fatty acid beta-oxidation—mitochondria and peroxisomes—and presents the experimental framework for confirming the localization of this compound metabolism.

Mitochondria vs. Peroxisomes in Unsaturated Fatty Acid Beta-Oxidation

Both mitochondria and peroxisomes possess the enzymatic machinery for the beta-oxidation of fatty acids. However, they exhibit distinct substrate preferences and enzymatic compositions, suggesting specialized roles in cellular lipid metabolism.[1] The degradation of unsaturated fatty acids like this compound requires auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation enzymes.[2][3]

Key Differences in Mitochondrial and Peroxisomal Beta-Oxidation:

FeatureMitochondriaPeroxisomes
Primary Substrates Long-chain saturated fatty acids (C16-C18)[1]Very-long-chain fatty acids (>C22), medium-chain fatty acids (C9-C10), and long-chain mono-unsaturated fatty acids (C16-C22)[1]
First Dehydrogenation Step Acyl-CoA Dehydrogenase (FAD-dependent)Acyl-CoA Oxidase (FAD-dependent, produces H2O2)
Energy Production Coupled to the electron transport chain for ATP synthesisNot directly coupled to ATP synthesis; produces heat
Beta-Oxidation Spiral Complete degradation to acetyl-CoAChain shortening; resulting shorter acyl-CoAs are transported to mitochondria for complete oxidation
Auxiliary Enzymes for Unsaturated Fatty Acids Possesses a full complement of auxiliary enzymesAlso possesses a full complement of auxiliary enzymes with different isoforms

The Metabolic Fate of this compound

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon position. Its metabolism requires the action of an isomerase to convert the 3-enoyl-CoA to a 2-enoyl-CoA, a substrate for the standard beta-oxidation pathway. The key auxiliary enzymes involved are 3,2-enoyl-CoA isomerase and, in the case of polyunsaturated fatty acids, 2,4-dienoyl-CoA reductase.[4][5][6]

Key Enzymes and Their Subcellular Localization

The subcellular localization of this compound metabolism can be inferred from the location of the enzymes responsible for its processing.

EnzymeMitochondrial IsoformPeroxisomal IsoformFunction
3,2-Enoyl-CoA Isomerase Present[6][7]Present[5][8]Isomerizes 3-enoyl-CoA to 2-enoyl-CoA.
2,4-Dienoyl-CoA Reductase Present[4][9][10]Present[11][12]Reduces 2,4-dienoyl-CoA to 3-enoyl-CoA.

Proteomic analyses of isolated organelles have confirmed the presence of these and other beta-oxidation enzymes in both mitochondria and peroxisomes.[13][14][15][16][17][18] Studies have shown that both organelles are equipped to handle unsaturated fatty acids, with peroxisomes showing a preference for medium-chain and very-long-chain varieties.[1] Given that this compound is a C10 intermediate, it is plausible that its metabolism occurs in both compartments.

Experimental Protocols for Determining Subcellular Localization

Confirming the subcellular localization of the enzymes that metabolize this compound requires a combination of biochemical and cell biology techniques.

Subcellular Fractionation by Differential Centrifugation

This technique separates cellular organelles based on their size and density.

Protocol:

  • Homogenization: Homogenize cultured cells or tissues in an isotonic buffer to disrupt the plasma membrane while keeping organelles intact.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.

  • Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

  • High-Speed Centrifugation: Transfer the resulting supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing peroxisomes and endoplasmic reticulum).

  • Further Purification: The mitochondrial and microsomal pellets can be further purified using density gradient centrifugation (e.g., with a sucrose (B13894) or Percoll gradient) to obtain highly enriched mitochondrial and peroxisomal fractions.

  • Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against the enzyme of interest and organelle-specific markers (e.g., TOM20 for mitochondria, PMP70 for peroxisomes).

Immunofluorescence and Co-localization Microscopy

This method allows for the visualization of the enzyme's location within intact cells.

Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips, then fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the enzyme of interest.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Co-staining with Organelle Markers: Simultaneously or sequentially, stain the cells with fluorescent markers for mitochondria (e.g., MitoTracker Red) and peroxisomes (e.g., an antibody against a peroxisomal membrane protein like PMP70, followed by a secondary antibody with a different fluorophore).

  • Imaging: Visualize the cells using a confocal or fluorescence microscope. Co-localization of the enzyme's fluorescent signal with that of an organelle marker indicates its subcellular location.

Visualizing the Pathways and Workflows

experimental_workflow cluster_fractionation Subcellular Fractionation cluster_immunofluorescence Immunofluorescence cell_homogenate Cell Homogenate low_speed_cent Low-Speed Centrifugation (600 x g) cell_homogenate->low_speed_cent nuclear_pellet Nuclear Pellet low_speed_cent->nuclear_pellet Pellet post_nuclear_sup Post-Nuclear Supernatant low_speed_cent->post_nuclear_sup Supernatant med_speed_cent Medium-Speed Centrifugation (10,000 x g) post_nuclear_sup->med_speed_cent mito_pellet Mitochondrial Pellet med_speed_cent->mito_pellet Pellet post_mito_sup Post-Mitochondrial Supernatant med_speed_cent->post_mito_sup Supernatant high_speed_cent High-Speed Centrifugation (100,000 x g) post_mito_sup->high_speed_cent perox_pellet Peroxisomal/Microsomal Pellet high_speed_cent->perox_pellet Pellet cytosol Cytosol high_speed_cent->cytosol Supernatant cell_culture Cell Culture & Fixation permeabilization Permeabilization cell_culture->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab co_staining Co-staining with Organelle Markers secondary_ab->co_staining imaging Confocal Microscopy co_staining->imaging beta_oxidation_pathway cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome m_unsat_fa Unsaturated Fatty Acyl-CoA m_3_decenoyl_coa This compound m_unsat_fa->m_3_decenoyl_coa m_isomerase 3,2-Enoyl-CoA Isomerase m_3_decenoyl_coa->m_isomerase m_2_enoyl_coa 2-Enoyl-CoA m_isomerase->m_2_enoyl_coa m_beta_oxidation Beta-Oxidation Cycle m_2_enoyl_coa->m_beta_oxidation m_acetyl_coa Acetyl-CoA m_beta_oxidation->m_acetyl_coa p_unsat_fa Unsaturated Fatty Acyl-CoA p_3_decenoyl_coa This compound p_unsat_fa->p_3_decenoyl_coa p_isomerase 3,2-Enoyl-CoA Isomerase p_3_decenoyl_coa->p_isomerase p_2_enoyl_coa 2-Enoyl-CoA p_isomerase->p_2_enoyl_coa p_beta_oxidation Beta-Oxidation Cycle p_2_enoyl_coa->p_beta_oxidation p_short_acyl_coa Shorter Acyl-CoA p_beta_oxidation->p_short_acyl_coa logical_flow start Hypothesis: Enzyme X metabolizes This compound fractionation Subcellular Fractionation & Western Blot start->fractionation immunofluorescence Immunofluorescence Co-localization start->immunofluorescence frac_mito Enzyme X in Mitochondrial Fraction? fractionation->frac_mito frac_perox Enzyme X in Peroxisomal Fraction? fractionation->frac_perox if_mito Enzyme X co-localizes with Mitochondrial Marker? immunofluorescence->if_mito if_perox Enzyme X co-localizes with Peroxisomal Marker? immunofluorescence->if_perox conclusion_mito Conclusion: Metabolism is Mitochondrial frac_mito->conclusion_mito Yes conclusion_dual Conclusion: Metabolism is Dual Localized frac_mito->conclusion_dual Yes conclusion_perox Conclusion: Metabolism is Peroxisomal frac_perox->conclusion_perox Yes frac_perox->conclusion_dual Yes if_mito->conclusion_mito Yes if_mito->conclusion_dual Yes if_perox->conclusion_perox Yes if_perox->conclusion_dual Yes

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Decenoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 3-Decenoyl-CoA are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.

Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat, to prevent skin and eye contact.[1][2]

  • Ventilation: Conduct all handling and disposal procedures within a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of any potential aerosols or dust.[2]

  • Spill Management: In the event of a spill, carefully sweep up the solid material to avoid dust formation.[3] Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for hazardous waste disposal.[3] Do not allow the chemical to enter drains or waterways.[3]

Step-by-Step Disposal Protocol

All materials contaminated with this compound, including unused product, solutions, and contaminated labware, should be treated as hazardous chemical waste.[2]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Segregate this waste from other types, such as biological or radioactive waste, unless your institution's Environmental Health and Safety (EHS) office explicitly permits it.[2]

  • Containerization:

    • Select a chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle.[2]

    • The container must be in good condition and have a secure, leak-proof cap.

    • Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and list any other components if it is in a solution.[2]

  • Waste Accumulation:

    • Solid Waste: Carefully transfer unused or waste this compound powder into the designated hazardous waste container.

    • Liquid Waste: If the compound is in a solution, transfer it to a container designated for flammable liquid waste, especially if a volatile organic solvent is used.[2]

    • Contaminated Labware: Disposable items (e.g., pipette tips, microfuge tubes) that have come into contact with this compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated before washing (see Experimental Protocol below).

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4]

    • Once the container is full or ready for pickup, arrange for its collection by your institution's licensed hazardous waste contractor.[2] The primary method of disposal for this type of chemical waste is typically incineration.[3]

Experimental Protocol: Decontamination of Labware

While specific protocols for this compound are not published, a common procedure for deactivating related thioester and thiol compounds involves oxidation. This can be adapted for decontaminating glassware before standard washing.

Objective: To hydrolyze and oxidize the thioester linkage of this compound, reducing its chemical reactivity and potential biological activity.

Materials:

  • Sodium hypochlorite (B82951) solution (commercial bleach, typically 5.25%)[5]

  • Water

  • Appropriate hazardous waste container for the resulting solution

Procedure:

  • Prepare a 1:1 mixture of commercial bleach and water in a designated container within a chemical fume hood.[5]

  • Immediately after use, submerge the contaminated glassware in the bleach solution.

  • For larger items, fill them with the bleach solution.

  • Allow the items to soak for a minimum of 14-24 hours to ensure complete deactivation.[5]

  • After soaking, decant the bleach solution into a hazardous waste container.

  • Thoroughly rinse the glassware with water. The initial rinse should be collected as hazardous waste.[6]

  • The resulting deactivated solution should be disposed of as hazardous chemical waste.[5]

Quantitative Data for Decontamination

The following table summarizes general guidelines for the chemical treatment of thiol-related compounds, which can be applied to the decontamination of this compound contaminated materials.

ParameterGuideline/ValueCitation
Decontaminating Agent Sodium Hypochlorite (Commercial Bleach)[5]
Recommended Concentration ~5.25% solution, often diluted 1:1 with water[5]
Reaction Oxidation of the thioester/thiol to a sulfonic acid[5]
Soaking Time 14 - 24 hours[5]
Final Disposal of Solution Treat as hazardous waste[5]

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below, providing a clear, step-by-step visual guide for laboratory personnel.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathways cluster_actions Action & Collection cluster_final Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid glassware Contaminated Glassware (Non-disposable) waste_type->glassware Reusable Labware collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate with Bleach Solution (See Protocol) glassware->decontaminate store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_decon Collect Decontamination Liquid as Hazardous Waste decontaminate->collect_decon collect_decon->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 3-Decenoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents like 3-Decenoyl-CoA is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the secure and effective use of this long-chain fatty acyl-CoA.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles or a full-face shield should be worn at all times to protect against splashes.
Hand Chemical-resistant gloves, such as nitrile, are mandatory. Consider double-gloving for added protection, especially when handling concentrated solutions.
Body A solid-front, long-sleeved laboratory coat is required. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or coveralls should be utilized.
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential aerosols or dust.

General Handling Procedures:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.

  • Hygienic Practices: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials.

Operational Plan: A Step-by-Step Workflow

A structured workflow is critical to ensure both safety and the quality of experimental results. The following diagram illustrates a typical experimental workflow involving the synthesis and use of an acyl-CoA compound like this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Synthesize or Procure 3-Decenoic Acid activate Activate to This compound start->activate ATP, CoA, Acyl-CoA Synthetase purify Purify Acyl-CoA (e.g., HPLC) activate->purify assay Enzyme Assay or Cell-based Experiment purify->assay analysis Data Analysis (e.g., Spectrophotometry, MS) assay->analysis decontaminate Decontaminate Glassware and Work Surfaces analysis->decontaminate dispose Dispose of Waste (See Disposal Plan) decontaminate->dispose

A typical experimental workflow for utilizing this compound.

Disposal Plan: Ensuring a Safe and Compliant Exit

Proper disposal of this compound and any contaminated materials is a critical final step. Adherence to institutional and local regulations is mandatory.

Waste Segregation and Collection:

Waste TypeCollection and Labeling Instructions
Unused/Expired this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.
Contaminated Labware (e.g., tips) Place in a designated solid hazardous waste container.
Contaminated Solvents/Solutions Collect in a labeled, sealed, and compatible liquid hazardous waste container. List all chemical components and their approximate concentrations.
Contaminated PPE (gloves, etc.) Dispose of in the appropriate solid hazardous waste stream as per your institution's guidelines.

Disposal Method:

The recommended method for the final disposal of chemical waste containing this compound is incineration by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Metabolic Context: The Role of this compound

This compound is an intermediate in fatty acid metabolism. The following diagram illustrates a key reaction involving this molecule.

metabolic_pathway 2-trans-4-cis-Decadienoyl-CoA 2-trans-4-cis-Decadienoyl-CoA 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase 2-trans-4-cis-Decadienoyl-CoA->2,4-Dienoyl-CoA Reductase 3-trans-Decenoyl-CoA 3-trans-Decenoyl-CoA 2,4-Dienoyl-CoA Reductase->3-trans-Decenoyl-CoA NADP+ NADP+ 2,4-Dienoyl-CoA Reductase->NADP+ NADPH NADPH NADPH->2,4-Dienoyl-CoA Reductase

Formation of 3-trans-Decenoyl-CoA in fatty acid metabolism.

By adhering to these safety protocols, operational workflows, and disposal plans, researchers can confidently and safely incorporate this compound into their experimental designs, fostering a secure and productive research environment.

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